4,7-Dichloroquinoline-8-sulfonyl chloride
Description
Properties
IUPAC Name |
4,7-dichloroquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3NO2S/c10-6-3-4-13-8-5(6)1-2-7(11)9(8)16(12,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGIMPXCNBVRSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4,7-dichloroquinoline-8-sulfonyl chloride from 4,7-dichloroquinoline
An In-depth Technical Guide to the
Introduction
4,7-dichloroquinoline serves as a cornerstone scaffold in medicinal chemistry, most notably as a precursor to widely-used antimalarial drugs like chloroquine and hydroxychloroquine.[1] The strategic functionalization of this quinoline core opens avenues for developing novel therapeutic agents. The introduction of a sulfonyl chloride group at the C-8 position transforms 4,7-dichloroquinoline into a highly valuable and reactive intermediate: 4,7-dichloroquinoline-8-sulfonyl chloride. This intermediate is a key building block for synthesizing a diverse array of sulfonamides, a class of compounds with a broad spectrum of biological activities.[2][3]
This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound. It is designed for researchers and drug development professionals, emphasizing the underlying chemical principles, detailed experimental protocols, and critical safety considerations inherent in this transformation.
Reaction Principle: Electrophilic Aromatic Substitution
The conversion of 4,7-dichloroquinoline to its 8-sulfonyl chloride derivative is achieved through a direct chlorosulfonation reaction. This is a classic example of electrophilic aromatic substitution (SEAr) on a heterocyclic system. The reaction is typically performed using chlorosulfonic acid (ClSO₃H), which acts as both the solvent and the electrophilic sulfonating agent.
The quinoline ring system is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified by the two chloro substituents and the protonation of the quinoline nitrogen in the strongly acidic medium. Despite this, the reaction proceeds, with the sulfonation occurring regioselectively at the C-8 position. This preference is attributed to the electronic properties of the substituted quinoline ring, making the C-8 position the most susceptible to electrophilic attack among the available sites.
Experimental Protocol: One-Step Chlorosulfonation
This method details the direct conversion of 4,7-dichloroquinoline to the target sulfonyl chloride in a single step.[2]
Reagents and Equipment
| Reagent/Material | Purpose | Key Considerations |
| 4,7-Dichloroquinoline | Starting Material | Ensure high purity (98%+) |
| Chlorosulfonic Acid | Reagent & Solvent | Extremely corrosive and water-reactive. Handle with extreme care.[4][5] |
| Crushed Ice | Quenching | Prepare a large quantity before starting. |
| Deionized Water | Washing | For removing residual acid from the product. |
| Round-bottom flask | Reaction Vessel | Must be completely dry. |
| Magnetic stirrer & stir bar | Agitation | To ensure homogeneous mixing. |
| Dropping funnel | Reagent Addition | Not strictly necessary, but aids controlled addition of solids. |
| Calcium chloride drying tube | Moisture Control | Protects the reaction from atmospheric moisture. |
| Ice-water bath | Temperature Control | Essential for managing the initial exothermic reaction. |
| Büchner funnel & flask | Filtration | For isolating the solid product. |
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a calcium chloride drying tube.
-
Charging the Reagent: Place the flask in an ice-water bath. Carefully and slowly add an excess of chlorosulfonic acid (e.g., 5-8 molar equivalents relative to the starting material) to the flask.[6] Allow the acid to cool to 0-5 °C.
-
Substrate Addition: While maintaining the temperature below 10 °C, add 4,7-dichloroquinoline (1.0 equivalent) in small portions to the stirring chlorosulfonic acid over 30-45 minutes. The addition is exothermic and must be controlled to prevent a runaway reaction.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain it for 2-4 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC analysis of a carefully quenched aliquot).
-
Work-up and Isolation (Critical Step): Prepare a large beaker containing a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture). With extreme caution and behind a safety shield , slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring. Chlorosulfonic acid reacts violently with water; this quenching procedure must be performed slowly to control the release of heat and corrosive fumes (HCl, SOₓ).[7][8]
-
Product Collection: The this compound will precipitate as a solid in the acidic aqueous mixture. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes any residual acids. Dry the product under vacuum to a constant weight.
Alternative Two-Step Synthesis
An alternative approach involves the initial formation of the sulfonic acid, followed by its conversion to the sulfonyl chloride.[2] This can sometimes provide a cleaner product by separating the sulfonation and chlorination steps.
-
Step A: Sulfonation: 4,7-dichloroquinoline is reacted with chlorosulfonic acid as described above to form 4,7-dichloroquinoline-8-sulfonic acid. The product is isolated by quenching on ice and filtration.
-
Step B: Chlorination: The isolated and dried sulfonic acid is then suspended in a suitable solvent (e.g., chloroform or dichloroethane) and treated with a chlorinating agent such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), or phosphorus pentachloride (PCl₅) at reflux to yield the final this compound.[6][9]
Visual Schematics
Reaction Scheme
Caption: Overall reaction for the chlorosulfonation of 4,7-dichloroquinoline.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and isolation process.
Safety and Handling: A Critical Directive
The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols.
-
Chlorosulfonic Acid (ClSO₃H): This substance is extremely corrosive and causes severe burns to the skin, eyes, and respiratory tract.[4] It reacts violently and exothermically with water, releasing large quantities of toxic and corrosive hydrogen chloride and sulfur oxide fumes.[5][7]
-
Handling: Always handle chlorosulfonic acid in a well-ventilated chemical fume hood.
-
PPE: Wear a full-face shield, safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton). Ensure a safety shower and eyewash station are immediately accessible.[10]
-
Spills: Neutralize small spills cautiously with an alkaline material like sodium bicarbonate or soda ash. Do not use water or combustible absorbents.[5]
-
-
Reaction Quenching: The addition of the reaction mixture to ice is the most hazardous step. The potential for splashing and rapid gas evolution is high. This must be done slowly, in a fume hood, and preferably behind a blast shield.
-
Waste Disposal: All acidic aqueous waste must be neutralized with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) before disposal according to institutional guidelines.
Characterization of this compound
Confirmation of the product's identity and purity is essential. The following techniques are standard:
-
¹H NMR Spectroscopy: The proton NMR spectrum will show a distinct set of signals in the aromatic region, shifted downfield compared to the starting material due to the influence of the electron-withdrawing sulfonyl chloride group. The characteristic splitting patterns of the quinoline protons will confirm the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of nine distinct carbon signals, with chemical shifts consistent with the proposed structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the formula C₉H₅Cl₃NO₂S, with a characteristic isotopic pattern due to the presence of three chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum is a key diagnostic tool, showing strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically found in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1180-1190 cm⁻¹ (symmetric).
References
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- PrepChem, "Synthesis of 8-quinolinesulfonyl chloride,"
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- Loba Chemie, "CHLOROSULFONIC ACID FOR SYNTHESIS MSDS,"
- Lai, J. Y. Q., et al. (2003). "Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides.
- International Chemical Safety Cards (ICSC)
- CDH Fine Chemical, "Chloro Sulphonic Acid MATERIAL SAFETY DATA SHEET,"
- Maślankiewicz, A., & Wyszomirski, M. (1988). "Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline." Journal für praktische Chemie, 330(4), 645-651.
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MDPI, "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study," available at [Link]
- Google Patents, "GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry,"
-
Wikipedia, "4,7-Dichloroquinoline," available at [Link]
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Foreword: Navigating the Complexities of Quinoline Functionalization
An In-Depth Technical Guide to the Chlorosulfonation of 4,7-Dichloroquinoline
The 4,7-dichloroquinoline scaffold is a cornerstone in medicinal chemistry, most notably as the central pharmacophore in a class of highly effective antimalarial drugs, including chloroquine and hydroxychloroquine.[1] Its functionalization is a critical step in the development of new therapeutic agents. The introduction of a sulfonyl chloride moiety (-SO₂Cl) is of particular interest, as it serves as a versatile synthetic handle for creating a diverse library of sulfonamides, compounds known for their broad spectrum of biological activities.[2][3]
This guide provides a comprehensive analysis of the chlorosulfonation of 4,7-dichloroquinoline. Rather than presenting a single, idealized reaction, we will delve into the underlying principles of electrophilic aromatic substitution (SEAr) as applied to this complex heterocyclic system. We will explore the theoretical mechanism of direct chlorosulfonation, analyze the formidable challenges of reactivity and regioselectivity, and present a field-proven, multi-step synthetic pathway that offers a more controlled and reliable route to the desired quinoline sulfonyl chlorides.
Chapter 1: The Electronic Landscape of the 4,7-Dichloroquinoline Nucleus
To understand the reactivity of 4,7-dichloroquinoline, one must first appreciate the electronic interplay between its fused rings and substituents.
Inherent Reactivity of the Quinoline Ring
The quinoline molecule is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring.[4] This fusion results in a significant electronic disparity between the two rings:
-
The Pyridine Ring: The nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the pyridine ring, making it resistant to attack by electrophiles.[5][6] It is often referred to as "electron-deficient."
-
The Benzene Ring (Carbocycle): In contrast, the carbocyclic ring is relatively "electron-rich" compared to its heterocyclic counterpart. Consequently, electrophilic aromatic substitution on an unsubstituted quinoline nucleus occurs almost exclusively on the benzene ring.[5][7]
Regioselectivity of Electrophilic Attack
In the absence of other substituents, electrophilic attack on quinoline preferentially occurs at the C-5 and C-8 positions.[7][8] This preference is dictated by the stability of the cationic intermediate, known as the arenium ion or sigma complex. Attack at C-5 or C-8 allows the positive charge to be delocalized across the benzene ring without disrupting the aromatic sextet of the deactivated pyridine ring, resulting in a more stable intermediate.[7]
The Directing Effects of Chloro-Substituents
The 4,7-dichloroquinoline molecule has two halogen substituents whose electronic effects must be considered. Halogens are a unique class of substituents in SEAr reactions.[9][10]
-
Inductive Effect (-I): Due to their high electronegativity, they withdraw electron density from the ring, deactivating it towards electrophilic attack.
-
Resonance Effect (+R): Through their lone pairs, they can donate electron density to the ring, which helps to stabilize the positive charge of the arenium ion intermediate.
This dichotomy makes halogens deactivating overall, yet ortho-, para-directing.[10][11] In 4,7-dichloroquinoline:
-
The 7-chloro group: Deactivates the benzene ring but directs incoming electrophiles to its ortho positions: C-6 and C-8.
-
The 4-chloro group: Is situated on the already electron-deficient pyridine ring, further deactivating it. Its directing influence on the remote benzene ring is minimal compared to the effects of the C-7 chloro group and the inherent reactivity of the quinoline nucleus.
Chapter 2: The Mechanism of Direct Chlorosulfonation: A Theoretical Examination
Direct chlorosulfonation involves treating an aromatic compound with chlorosulfonic acid (HSO₃Cl).[12]
The Nature of the Electrophile
Chlorosulfonic acid is a powerful reagent that can act as a source of the highly electrophilic sulfur trioxide (SO₃) or a related protonated species.[12][13] The reaction is a classic electrophilic aromatic substitution.
The Postulated SEAr Pathway
The mechanism proceeds via the formation of a resonance-stabilized arenium ion intermediate. Considering the electronic analysis from Chapter 1, attack at the C-8 position is a strong possibility, being favored by both the inherent quinoline regioselectivity and the ortho-directing effect of the 7-chloro group.
The theoretical mechanism for chlorosulfonation at C-8 is depicted below.
Caption: A multi-step workflow for the controlled synthesis of quinolinesulfonyl chlorides.
Experimental Protocol: Synthesis of Quinolinesulfonyl Chlorides via the Thiolate Pathway
The following protocol is adapted from the procedures described in the literature. [14]Caution: This procedure involves hazardous materials, including gaseous chlorine and corrosive acids. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1 & 2: Formation of Quinoline-4,7-dithiolate (2A)
-
To a solution of 4,7-dichloroquinoline (1) in boiling dimethylformamide (DMF), add an excess of sodium methanethiolate.
-
The reaction proceeds via a sequential process: an initial ipso-substitution of the chlorine atoms with the methanethiolate nucleophile, followed by an in situ S-demethylation to yield the sodium salt of quinoline-4,7-dithiolate (2A).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and use the resulting dithiolate solution directly in the next step.
Step 3: Oxidative Chlorination to Quinolinedisulfonyl Chloride (5)
-
Acidify the crude dithiolate (2A) solution to form the non-isolated dithiol (2T).
-
Perform the oxidative chlorination by treating the solution with either gaseous chlorine in 80% acetic acid or with sodium hypochlorite in concentrated hydrochloric acid at low temperature (e.g., -10°C to 0°C).
-
The reaction involves the oxidation of the thiol groups to sulfonyl chloride groups.
-
After the reaction is complete, carefully quench the mixture with ice water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude quinolinedisulfonyl chloride product.
-
Purify the product as necessary, typically by recrystallization.
Data Summary
The indirect synthesis provides a controlled method for accessing specific sulfonyl chloride derivatives of the quinoline core.
| Parameter | Description | Reference |
| Starting Material | 4,7-Dichloroquinoline | [14] |
| Key Reagents | Sodium methanethiolate, DMF, Chlorine (or NaOCl/HCl) | [14] |
| Intermediate | Quinoline-4,7-dithiolate anion | [14] |
| Final Product | 4,7-Dichloroquinoline-derived sulfonyl chloride | [14] |
| Advantages | High regiochemical control, avoids issues of ring deactivation in SEAr. | N/A |
Conclusion
The chlorosulfonation of 4,7-dichloroquinoline serves as an excellent case study in the strategic functionalization of complex heterocyclic systems. While a direct electrophilic aromatic substitution can be mechanistically postulated, a thorough analysis of the substrate's electronic properties reveals significant challenges related to severe ring deactivation and a high potential for isomeric mixture formation. These factors render the direct approach synthetically unreliable.
For researchers and drug development professionals, the field-proven, multi-step pathway proceeding through a dithiolate intermediate offers a far superior strategy. [14]This indirect route leverages nucleophilic substitution and subsequent oxidative chlorination to achieve a controlled and predictable transformation, yielding the desired quinoline sulfonyl chlorides as valuable intermediates for further derivatization. This guide underscores the principle that a deep understanding of reaction mechanisms and electronic effects is paramount to overcoming synthetic hurdles and developing robust, reproducible chemical processes.
References
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Química Organica.org. Electrophilic substitution reaction in quinoline and isoquinoline. Available from: [Link]
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Wikipedia. Knorr quinoline synthesis. Last updated October 2023. Available from: [Link]
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Mondal, S. QUINOLINE. ResearchGate. Available from: [Link]
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Unknown Author. Preparation and Properties of Quinoline. Available from: [Link]
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Unknown Author. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Available from: [Link]
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Reddit user discussion. Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?. r/chemistry, 2020. Available from: [Link]
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Bugadi, S. Sulphonation of Quinoline Insights. Scribd. Available from: [Link]
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Kumar, A., et al. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020. Available from: [Link]
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Unknown Author. Quinoline. Scribd. Available from: [Link]
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Cremlyn, R.J., et al. Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. ResearchGate, 2009. Available from: [Link]
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Marciniec, K., & Maślankiewicz, A. Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. ResearchGate, 2009. Available from: [Link]
-
Sobecka, A., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 2022. Available from: [Link]
-
Worrell, B.T., et al. Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry, 2022. Available from: [Link]
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Li, Y., et al. Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions. Organic Chemistry Frontiers, 2017. Available from: [Link]
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ResearchGate. Sulfonation of quinoline. Available from: [Link]
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Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]
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Wikipedia. 4,7-Dichloroquinoline. Last updated April 2024. Available from: [Link]
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Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]
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Marciniec, K., & Maślankiewicz, A. SYNTHESIS OF 4- AND 7-QUINOLINESULFONAMIDES FROM 4,7-DICHLOROQUINOLINE. HETEROCYCLES, Vol. 78, No. 2, 2009. Available from: [Link]
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Organic Chemistry Tutor (YouTube). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. 2022. Available from: [Link]
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Grokipedia. Electrophilic aromatic directing groups. Available from: [Link]
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Scribd. Synthesis of 4,7-Dichloroquinoline. Available from: [Link]
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Cremlyn, R.J. Chlorosulfonic Acid - A Versatile Reagent. Royal Society of Chemistry, 2002. Available from: [Link]
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Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Last updated October 2024. Available from: [Link]
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Professor Dave Explains (YouTube). Determining Directing Effects in Electrophilic Aromatic Substitutions. 2023. Available from: [Link]
-
Ward, A.D., et al. 4,7-Dichloroquinoline. Acta Crystallographica Section E, 2011. Available from: [Link]
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Martínez-Arias, A., et al. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 2023. Available from: [Link]
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ChemicalForce (YouTube). Chlorosulfonic acid. Powerful lachrymator. 2022. Available from: [Link]
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De Buyck, L., & Esprit, B. Chlorosulfonic Acid Promotes Unusually Selective Chlorination of 2‐Alkanones with Sulfuryl Chloride. ResearchGate, 2010. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 4,7-dichloroquinoline-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-dichloroquinoline-8-sulfonyl chloride is a key heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials. Its structural framework, combining the reactive sulfonyl chloride moiety with the biologically relevant quinoline scaffold, makes it a valuable building block for creating a diverse range of sulfonamides and sulfonate esters. The precise arrangement of its chloro and sulfonyl chloride substituents dictates its chemical reactivity and subsequent biological activity. Therefore, unambiguous structural confirmation through a multi-pronged spectroscopic approach is not merely a procedural step but a cornerstone of rigorous scientific investigation.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By dissecting the anticipated spectral features, this document serves as a practical resource for researchers engaged in the synthesis and verification of this important molecule.
Predicted Spectroscopic Data and Interpretation
While direct experimental spectra for this compound are not widely available in the public domain, a robust prediction of its spectroscopic characteristics can be derived from the well-documented data of its parent compound, 4,7-dichloroquinoline[1][2][3], and the known spectroscopic effects of the sulfonyl chloride group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom. For this compound, the introduction of the strongly electron-withdrawing sulfonyl chloride group at the C-8 position will induce significant downfield shifts in the signals of the nearby aromatic protons and carbons compared to the parent 4,7-dichloroquinoline.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,7-dichloroquinoline shows characteristic signals for the five aromatic protons.[1][3] The introduction of the -SO₂Cl group at C-8 will leave three protons on the quinoline ring system. The expected chemical shifts (in CDCl₃) and coupling patterns are detailed below.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2 | ~8.80 | d | J ≈ 4.8 Hz | Relatively unaffected by the C-8 substituent. |
| H-3 | ~7.50 | d | J ≈ 4.8 Hz | Relatively unaffected by the C-8 substituent. |
| H-5 | ~8.20 | d | J ≈ 9.0 Hz | Downfield shift due to the anisotropic effect of the C-4 chloro group. |
| H-6 | ~7.70 | d | J ≈ 9.0 Hz | Downfield shift due to the anisotropic effect of the C-7 chloro group and deshielding from the C-8 sulfonyl chloride. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide further confirmation of the structure, with nine distinct signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts will be influenced by the positions of the two chloro substituents and the sulfonyl chloride group.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-2 | ~152 | |
| C-3 | ~123 | |
| C-4 | ~143 | Attached to a chlorine atom. |
| C-4a | ~149 | |
| C-5 | ~128 | |
| C-6 | ~129 | |
| C-7 | ~137 | Attached to a chlorine atom. |
| C-8 | ~140 | Attached to the sulfonyl chloride group, significant downfield shift. |
| C-8a | ~148 |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the sulfonyl chloride group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric SO₂ Stretch | 1370 - 1410 | Strong |
| Symmetric SO₂ Stretch | 1166 - 1204 | Strong |
| S-Cl Stretch | 500 - 700 | Medium-Strong |
| C=N Stretch (Quinoline) | 1550 - 1620 | Medium |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-Cl Stretch | 700 - 850 | Medium-Strong |
The presence of strong bands in the 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ regions would provide compelling evidence for the sulfonyl chloride functionality.[4]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₉H₄Cl₃NO₂S), the high-resolution mass spectrum is expected to show a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl).
-
Expected Molecular Ion (m/z): The nominal mass will be approximately 295 g/mol . The exact mass can be calculated as:
-
C₉H₄³⁵Cl₃NO₂S = 294.9028
-
-
Isotopic Pattern: The presence of three chlorine atoms will result in a characteristic cluster of peaks for the molecular ion:
-
[M]⁺: (³⁵Cl)₃ - Highest abundance
-
[M+2]⁺: (³⁵Cl)₂(³⁷Cl) - Approximately 98% of [M]⁺
-
[M+4]⁺: (³⁵Cl)(³⁷Cl)₂ - Approximately 32% of [M]⁺
-
[M+6]⁺: (³⁷Cl)₃ - Approximately 3% of [M]⁺
-
-
Key Fragmentation Pattern: A common fragmentation pathway for sulfonyl chlorides is the loss of the SO₂Cl radical or SO₂ molecule.
-
Loss of SO₂Cl: [M - SO₂Cl]⁺ leading to a fragment corresponding to the 4,7-dichloroquinolinyl cation.
-
Loss of Cl: [M - Cl]⁺
-
Loss of SO₂: [M - SO₂]⁺
-
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals and determine the multiplicity and coupling constants of the peaks.
-
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount (1-2 mg) of the solid this compound onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Protocol for Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
For fragmentation studies (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and analyze its isotopic pattern to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Visualization of the Analytical Workflow
The following diagram illustrates the integrated approach to the structural elucidation of this compound using the described spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
References
-
MDPI. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Available at: [Link].
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Available at: [Link].
-
Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1435. Available at: [Link].
-
NIST WebBook. 8-Quinolinesulfonyl chloride. Available at: [Link].
-
Khan, I., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 13(4), 2353-2367. Available at: [Link].
-
Wikipedia. 4,7-Dichloroquinoline. Available at: [Link].
-
Organic Syntheses. 4,7-dichloroquinoline. Available at: [Link].
-
SpectraBase. 4,7-Dichloroquinoline - Optional[13C NMR] - Spectrum. Available at: [Link].
-
ResearchGate. (PDF) 4,7-Dichloroquinoline. Available at: [Link].
-
The Automated Topology Builder (ATB) and Repository. 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray. Available at: [Link].
-
Scribd. Synthesis of 4,7-Dichloroquinoline. Available at: [Link].
-
PubChem. 4,7-Dichloroquinoline-8-sulfonamide. Available at: [Link].
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link].
-
NIST WebBook. Quinoline, 4,7-dichloro-. Available at: [Link].
-
SpectraBase. 4,7-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts. Available at: [Link].
-
PubChem. 4,7-Dichloroquinoline. Available at: [Link].
-
PubChem. 4,7-Dichloroquinoline-8-carboxylic acid. Available at: [Link].
-
Pharmaffiliates. Quinoline-8-sulfonyl Chloride. Available at: [Link].
Sources
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,7-dichloroquinoline-8-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4,7-dichloroquinoline-8-sulfonyl chloride, a key intermediate in the synthesis of novel pharmaceutical agents. This document delves into the synthesis of this compound, its physicochemical and spectral characteristics, and its reactivity profile, with a focus on nucleophilic substitution and reactions of the sulfonyl chloride moiety. The insights provided herein are intended to empower researchers in medicinal chemistry and drug development to effectively utilize this versatile building block in the design and synthesis of new therapeutic candidates.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realm of antimalarials such as chloroquine and hydroxychloroquine.[1][2] The introduction of various functional groups onto the quinoline ring allows for the fine-tuning of a molecule's biological activity. 4,7-dichloroquinoline is a well-established starting material for the synthesis of a wide array of biologically active compounds.[3][4] The further incorporation of a sulfonyl chloride group at the 8-position introduces a highly reactive handle for the synthesis of sulfonamides and other derivatives, which are themselves an important class of pharmacophores. This guide focuses specifically on the chemical properties and reactivity of this compound, a molecule of significant interest for the development of novel kinase inhibitors and other targeted therapeutics.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not extensively reported in the literature, its properties can be predicted based on the known characteristics of its constituent functional groups and the 4,7-dichloroquinoline core.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Justification/Reference |
| Molecular Formula | C₉H₄Cl₃NO₂S | Based on structure |
| Molecular Weight | 296.56 g/mol | Calculated from atomic weights |
| Appearance | Off-white to yellow solid | Typical for aromatic sulfonyl chlorides[5] |
| Melting Point | >150 °C (decomposes) | Sulfonyl chlorides can be thermally unstable |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, DMF; reacts with alcohols and water. | General solubility of sulfonyl chlorides |
Spectroscopic Characterization (Predicted)
The spectroscopic properties of this compound can be anticipated based on the analysis of its structural components.
-
¹H NMR (CDCl₃, 500 MHz): The proton NMR spectrum is expected to show three aromatic protons in the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the two chlorine atoms and the sulfonyl chloride group. The proton at C2 would likely be the most deshielded, appearing as a doublet. The protons at C3 and C5/C6 would appear as doublets or doublets of doublets, with coupling constants typical for aromatic systems. The spectrum of the parent 4,7-dichloroquinoline shows signals at δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H).[3] The introduction of the sulfonyl chloride at C8 would further shift the downfield protons.
-
¹³C NMR (CDCl₃, 125 MHz): The carbon NMR spectrum will display nine distinct signals for the quinoline core. The carbons attached to chlorine (C4 and C7) and the sulfonyl chloride group (C8) will be significantly downfield. The chemical shifts of the parent 4,7-dichloroquinoline have been reported and can serve as a basis for prediction.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong characteristic absorption bands for the sulfonyl chloride group. Strong asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the regions of 1375-1410 cm⁻¹ and 1185-1166 cm⁻¹, respectively.[8][9] Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms.[10] Fragmentation would likely involve the loss of SO₂Cl, Cl, and subsequent fragmentation of the quinoline ring.[11]
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4,7-dichloro-8-nitroquinoline
This procedure is adapted from the nitration of 4,7-dichloroquinoline.[12]
-
To a stirred solution of concentrated sulfuric acid (20 mL) in a 100 mL round-bottom flask, add 4,7-dichloroquinoline (5.0 g, 25.2 mmol) portion-wise at 0-5 °C.
-
Once the addition is complete, add potassium nitrate (2.8 g, 27.7 mmol) portion-wise while maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g).
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 4,7-dichloro-8-nitroquinoline as a pale yellow solid.
Step 2: Synthesis of this compound via Sandmeyer Reaction
This procedure involves the reduction of the nitro group to an amine, followed by diazotization and reaction with sulfur dioxide in the presence of a copper(II) catalyst.[13][14][15]
-
Reduction of the Nitro Group: To a solution of 4,7-dichloro-8-nitroquinoline (from Step 1) in a mixture of ethanol and concentrated hydrochloric acid, add iron powder portion-wise at reflux. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture, filter off the iron salts, and neutralize the filtrate to precipitate 4,7-dichloro-8-aminoquinoline.
-
Diazotization: Suspend the 4,7-dichloro-8-aminoquinoline in a mixture of glacial acetic acid and concentrated hydrochloric acid at 0-5 °C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(II) chloride. Cool this solution to 0-5 °C and add the previously prepared diazonium salt solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product may be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Chemical Reactivity
The reactivity of this compound is governed by three key functional groups: the highly reactive sulfonyl chloride at the 8-position, the activated chlorine atom at the 4-position, and the less reactive chlorine atom at the 7-position.
Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride is a potent electrophile and will readily react with a variety of nucleophiles.
-
Sulfonamide Formation: This is the most common reaction of sulfonyl chlorides. Reaction with primary or secondary amines in the presence of a base (e.g., triethylamine, pyridine) affords the corresponding sulfonamides. This reaction is typically fast and high-yielding.
-
Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The base is required to neutralize the HCl byproduct.
-
-
Sulfonate Ester Formation: Reaction with alcohols in the presence of a base will yield sulfonate esters.
-
Hydrolysis: The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, reactions should be carried out under anhydrous conditions.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the adjacent nitrogen atom.
-
Amination: Reaction with primary and secondary amines, often at elevated temperatures, leads to the displacement of the C4-chloride to form 4-aminoquinoline derivatives. This reaction is a cornerstone in the synthesis of many antimalarial drugs.[16][17]
-
Thiolation: Reaction with thiols or their corresponding thiolates results in the formation of 4-thioether derivatives.
-
Alkoxylation/Hydroxylation: While less common, reaction with alkoxides or hydroxides can lead to the formation of 4-alkoxy or 4-hydroxyquinolines.
Reactivity of the C7-Position
The chlorine atom at the 7-position is significantly less reactive towards nucleophilic aromatic substitution compared to the C4-chloride. Harsh reaction conditions (high temperatures, strong nucleophiles) are typically required to achieve substitution at this position.
Chemoselectivity
The differential reactivity of the three functional groups allows for selective transformations.
-
Reaction with Amines: When reacting this compound with an amine, the primary site of reaction will be the sulfonyl chloride group due to its higher electrophilicity. To achieve substitution at the C4-position, the sulfonyl chloride group may need to be protected or the reaction conditions carefully controlled (e.g., using a large excess of the amine and higher temperatures after initial sulfonamide formation).
Caption: Chemoselectivity in the reaction of this compound with amines.
Applications in Drug Discovery
The unique trifunctional nature of this compound makes it a highly valuable scaffold for the synthesis of diverse compound libraries for drug discovery.
-
Kinase Inhibitors: The quinoline core is present in many kinase inhibitors. The sulfonyl chloride allows for the introduction of various side chains that can interact with the ATP-binding site of kinases.
-
Antimalarial Agents: By modifying the 4- and 8-positions, novel analogs of existing antimalarial drugs can be synthesized to combat drug resistance.
-
Anticancer and Antimicrobial Agents: The diverse substitution patterns achievable with this scaffold allow for the exploration of new chemical space in the search for novel anticancer and antimicrobial compounds.
Conclusion
This compound is a versatile and highly reactive building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not directly reported, can be achieved through a logical and established synthetic sequence. The differential reactivity of its three functional groups allows for a high degree of control over its chemical transformations, enabling the synthesis of a wide range of complex molecules. This guide provides a foundational understanding of the chemical properties and reactivity of this important intermediate, which will aid researchers in its effective application in the development of new therapeutic agents.
References
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- Chemistry LibreTexts. (n.d.). Infrared Spectra of Sulfonyl Chlorides.
- ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum.
- Gershon, H., et al. (1994). Evidence of steric factors in the fungitoxic mechanism of 8-quinolinol and its 2-, 3-, 4-, 5-, 6- and 7-chloro and bromo analogues. Monatshefte für Chemie/Chemical Monthly, 125(1), 51-59.
- Islam, M. S., et al. (2011). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Journal of the Chilean Chemical Society, 56(2), 724-728.
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- King, J. F., & Lee, T. W. S. (1968). The sulfur–chlorine stretching band in sulfonyl chlorides. Canadian Journal of Chemistry, 46(6), 919-922.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development.
- Guidechem. (n.d.). 8-Quinolinesulfonyl chloride 18704-37-5 wiki.
- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Chlorophenyl)methanesulfonyl Chloride.
- Rodríguez-Cárdenas, S., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1367.
- Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 22.
- PubChem. (n.d.). 4,7-Dichloroquinoline.
- McCasland, G. E. (1946). The preparation of 8-quinolinesulfonic acid. Journal of the American Chemical Society, 68(4), 534-536.
- Kulkarni, A. A., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- SpectraBase. (n.d.). 4,7-Dichloroquinoline - Optional[13C NMR] - Spectrum.
- Szymański, P., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(2), 343.
- Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & medicinal chemistry letters, 22(22), 6936–6939.
- Gonzalez-Ceron, P., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1229676.
- Kiamuddin, M., & Choudhury, A. K. (1964). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Pakistan Journal of Scientific and Industrial Research, 7(3), 163-166.
- SpectraBase. (n.d.). 4,7-Dichloroquinoline - Optional[13C NMR] - Chemical Shifts.
- Google Patents. (2005). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
- Wikipedia. (n.d.). 4,7-Dichloroquinoline.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Dömötör, O., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7749-7766.
- Leško, J., & Lásiková, A. (1999). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- Marciniec, K., & Maślankiewicz, A. (2008). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Heterocycles, 75(11), 2735-2746.
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- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
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- Wudarska, M., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(11), 3299.
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- Ebrahimi, S., et al. (2021). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 64(11), 7749-7766.
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An In-Depth Technical Guide to the Solubility of 4,7-dichloroquinoline-8-sulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-dichloroquinoline-8-sulfonyl chloride is a bespoke chemical entity of significant interest in medicinal chemistry and drug development. Its structural framework, combining the biologically active 4,7-dichloroquinoline core with a reactive sulfonyl chloride group, positions it as a versatile intermediate for synthesizing novel sulfonamide derivatives. The 4,7-dichloroquinoline scaffold is a cornerstone of several antimalarial drugs, including chloroquine and hydroxychloroquine, highlighting the therapeutic potential of its derivatives.[1][2] The sulfonyl chloride moiety is a gateway to a vast chemical space, enabling the facile introduction of diverse functionalities to modulate pharmacokinetic and pharmacodynamic properties.
The success of any synthetic campaign or formulation effort hinges on a thorough understanding of the solubility of its core components. Solubility dictates the choice of reaction media, purification methods, and ultimately, the bioavailability of a potential drug candidate. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in its molecular architecture and the known properties of its constituent parts. In the absence of direct empirical data in published literature, this document offers a predictive framework and a detailed experimental protocol to empower researchers to determine its solubility in various organic solvents.
Physicochemical Properties and Structural Analysis
To predict the solubility of this compound, we must first dissect its molecular structure and infer its physicochemical properties. The molecule is an amalgamation of the 4,7-dichloroquinoline heterocycle and a sulfonyl chloride functional group.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₉H₄Cl₃NO₂S | Derived from structure. |
| Molecular Weight | ~296.56 g/mol | Calculated from formula. |
| Appearance | Likely a white to off-white or yellow solid. | Based on related compounds like 4,7-dichloroquinoline (white powder) and 8-quinolinesulfonyl chloride (white to orange/green powder).[1][3] |
| Melting Point | Expected to be relatively high, likely >100 °C. | 8-Quinolinesulfonyl chloride has a melting point of 126-129 °C. The addition of two chlorine atoms to the quinoline ring would likely increase the melting point. |
| Polarity | High | The sulfonyl chloride group is strongly polar and electron-withdrawing. The dichlorinated quinoline ring is largely nonpolar but contains a polar C-N bond and C-Cl bonds, contributing to an overall high molecular polarity. |
| Reactivity | Moisture sensitive; reactive with nucleophiles. | The sulfonyl chloride group readily reacts with water (hydrolysis) and other protic solvents (e.g., alcohols to form esters) and amines (to form sulfonamides).[3][4] |
Structural Causality of Solubility Behavior
The solubility of this compound is governed by the interplay between its two main structural components:
-
The 4,7-Dichloroquinoline Ring: This large, aromatic, and relatively rigid heterocyclic system is inherently hydrophobic. While the nitrogen atom introduces a site for hydrogen bonding and adds some polarity, the two chlorine atoms enhance its lipophilicity. Studies on 4,7-dichloroquinoline itself show it is poorly soluble in water but has good solubility in organic solvents like tetrahydrofuran (THF) and acetone.[5]
-
The 8-Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and strongly electron-withdrawing functional group. The sulfur atom is in a high oxidation state, and the S-O and S-Cl bonds are highly polarized. This group is expected to dominate the molecule's overall polarity. However, it is a poor hydrogen bond acceptor and does not have donor capabilities. Its primary interactions with solvents will be dipole-dipole forces. Crucially, this group is highly susceptible to solvolysis in protic solvents.[6]
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The high overall polarity suggests that it will be most soluble in polar aprotic solvents that can engage in strong dipole-dipole interactions without reacting with the sulfonyl chloride group.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Field Insights |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | Low to Moderate | While the dichloroquinoline ring has nonpolar characteristics, the highly polar sulfonyl chloride group will limit solubility in nonpolar media. Toluene, due to its aromatic nature, may show moderate solubility through π-stacking interactions.[4] |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are ideal. They are polar enough to solvate the highly polar sulfonyl chloride group and the quinoline ring. They lack acidic protons, minimizing the risk of reaction. DMF and DMSO are particularly strong solvents for polar compounds. 4,7-dichloroquinoline is known to be soluble in THF and acetone.[5] |
| Polar Protic | Water, Methanol, Ethanol | Reactive / Sparingly Soluble | The sulfonyl chloride group will react with these solvents (solvolysis).[6] This is not a true solubility measurement but a chemical reaction. Before reaction, the compound is expected to have low solubility in water due to the large hydrophobic quinoline ring.[5] It may be sparingly soluble in alcohols, but the solvolysis reaction would be a competing process. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are of intermediate polarity and are excellent for dissolving a wide range of organic compounds. They are aprotic and unreactive, making them suitable choices for both reactions and purification (e.g., chromatography). Chloroform is a known good solvent for 4,7-dichloroquinoline. |
Visualization of Predicted Solubility
The following diagram illustrates the anticipated solubility trends based on solvent classification.
Caption: Predicted solubility outcomes in different solvent classes.
Experimental Protocol: Gravimetric Solubility Determination (Shake-Flask Method)
Given the reactive nature of the sulfonyl chloride group, the choice of method and solvent is critical. The isothermal shake-flask equilibrium method is the gold standard for determining the solubility of solid compounds.[7] This protocol is designed for use with aprotic solvents.
Self-Validating System and Causality
This protocol is designed as a self-validating system. By taking samples at multiple time points (e.g., 24, 48, and 72 hours) and analyzing them, the researcher can confirm that the system has reached equilibrium. If the calculated solubility values are consistent across the later time points, it provides confidence that a true equilibrium state has been achieved, thus validating the result. The choice of gravimetric analysis after solvent evaporation is deliberate; it is a direct measurement method that avoids the potential complications of spectroscopic methods (e.g., UV-spectrometry, HPLC) which would require the development of a validated analytical method with a pure standard.[8]
Materials and Equipment
-
This compound (solute)
-
High-purity anhydrous organic solvents (e.g., Acetone, Acetonitrile, THF, Dichloromethane, Toluene)
-
Analytical balance (± 0.1 mg accuracy)
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature orbital shaker or water bath
-
Calibrated positive displacement micropipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Pre-weighed vials for analysis
-
Source of dry nitrogen or argon gas
-
Fume hood
Step-by-Step Methodology
1. Preparation (Day 1) a. Add an excess amount of this compound to a series of vials (one for each solvent and time point). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~50-100 mg of solid. b. Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the chosen anhydrous solvent to each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a constant temperature orbital shaker set to a standard temperature, typically 25 °C (298.15 K). Ensure the agitation is sufficient to keep the solid suspended.
2. Equilibration (Days 1-4) a. Allow the slurries to shake for an extended period to reach equilibrium. It is recommended to take measurements at 24, 48, and 72 hours to ensure equilibrium has been reached.[7][9]
3. Sampling (At each time point: 24h, 48h, 72h) a. Stop the shaker and allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. b. Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the supernatant using a positive displacement pipette, avoiding any solid particles. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed (tared) vial. This step is critical to remove any microscopic, undissolved solid particles. d. Record the exact mass of the empty vial (M_vial) and the exact volume of the filtered solution added (V_solution).
4. Analysis (Gravimetric) a. Place the tared vials containing the filtered solutions in a fume hood and gently evaporate the solvent under a slow stream of dry nitrogen or argon gas. Avoid heating, as this could potentially degrade the compound. b. Once the solvent is fully evaporated, place the vials in a vacuum desiccator for several hours to remove any residual solvent. c. Weigh the vial containing the dry, solid residue (M_total).
5. Calculation a. Calculate the mass of the dissolved solid (M_solute) for each sample: M_solute = M_total - M_vial b. Calculate the solubility (S) in grams per liter (g/L): S (g/L) = M_solute (g) / V_solution (L) c. Compare the solubility values obtained at 24, 48, and 72 hours. If the values are consistent (e.g., within a 5% variance), equilibrium has been reached. Report the final equilibrium solubility.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves.
-
Sulfonyl chlorides are lachrymatory and corrosive. Avoid inhalation of dust and contact with skin and eyes.[4]
-
The compound is moisture-sensitive. Use dry glassware and anhydrous solvents to prevent hydrolysis of the sulfonyl chloride, which would alter the compound and invalidate the results.
Experimental Workflow Diagram
This diagram outlines the logical flow of the gravimetric solubility determination protocol.
Caption: Step-by-step workflow for the shake-flask solubility method.
Conclusion and Implications for Drug Development
While quantitative solubility data for this compound is not currently available in the public domain, a detailed analysis of its structure provides a robust predictive framework. It is anticipated to be highly soluble in polar aprotic solvents (such as DMF, DMSO, THF, and Acetone) and chlorinated solvents (DCM, chloroform), with limited solubility in nonpolar media. Crucially, its reactivity with protic solvents like water and alcohols precludes simple solubility and necessitates careful handling and solvent selection in synthetic applications.
For researchers and drug development professionals, this guide provides not only a scientifically reasoned prediction of solubility but also a rigorous, step-by-step protocol for its empirical determination. Establishing accurate solubility data is a non-trivial but essential step. It informs critical decisions in process chemistry, such as the choice of reaction solvents and crystallization conditions for purification. Furthermore, in early-stage drug discovery, understanding solubility is paramount for developing formulations for biological screening and for interpreting structure-activity relationship (SAR) data, ensuring that poor observed activity is not simply a consequence of poor solubility. The methodologies and insights presented herein provide a clear path forward for the effective utilization of this promising chemical intermediate.
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Solubility of Things. 4,7-Dichloroquinoline - Solubility of Things. [Link]
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Polymers in Medicine. Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. (2024-02-02). [Link]
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PMC - NIH. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021-12-11). [Link]
- Google Patents.Method for determining solubility of a chemical compound.
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Journal of Chemical & Engineering Data. Solubility of Chloroquine Diphosphate and 4,7-Dichloroquinoline in Water, Ethanol, Tetrahydrofuran, Acetonitrile, and Acetone from (298.2 to 333.2) K. (2009-05-18). [Link]
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MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023-03-09). [Link]
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A Comprehensive Technical Guide to the Safe Handling of 4,7-dichloroquinoline-8-sulfonyl chloride for Advanced Research Applications
This document provides an in-depth technical guide on the potential hazards and essential safety precautions for the handling and use of 4,7-dichloroquinoline-8-sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound in their experimental workflows. The information herein is synthesized from established safety data for structurally analogous compounds and general principles of chemical reactivity for sulfonyl chlorides.
Introduction: The Synthetic Utility and Inherent Risks of this compound
This compound is a highly reactive intermediate of significant interest in medicinal chemistry and materials science. The dichloroquinoline scaffold is a key pharmacophore in various therapeutic agents, notably antimalarials like chloroquine and hydroxychloroquine[1]. The addition of the sulfonyl chloride functional group at the 8-position introduces a versatile reactive handle for the synthesis of novel sulfonamides and other derivatives, enabling the exploration of new chemical space for drug discovery and the development of functional materials.
However, the very features that make this compound synthetically valuable—the reactive sulfonyl chloride moiety and the halogenated heterocyclic core—are also the source of its significant potential hazards. Understanding these risks is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide will deconstruct the hazard profile of this compound, providing a framework for its safe handling, storage, and disposal.
Hazard Analysis: A Multifaceted Risk Profile
The primary hazards associated with this compound stem from its high reactivity, particularly the sulfonyl chloride group, which is susceptible to nucleophilic attack, most notably by water.
Extreme Corrosivity and Reactivity with Water
The most immediate and severe hazard of sulfonyl chlorides is their violent reaction with water, including ambient moisture, to produce corrosive hydrochloric acid and the corresponding sulfonic acid[2]. This reaction is exothermic and can lead to a rapid increase in pressure if it occurs in a closed container.
Reaction with Water:
-
R-SO₂Cl + H₂O → R-SO₃H + HCl
This reactivity dictates that this compound is intensely corrosive to skin, eyes, and mucous membranes. Contact will result in severe chemical burns[2]. Inhalation of the dust or its aerosolized reaction products can cause severe irritation and damage to the respiratory tract[3].
Incompatibility with Other Reagents
Beyond water, this compound will react vigorously with other nucleophilic substances. This includes:
-
Alcohols: to form sulfonate esters.
-
Amines: to form sulfonamides.
-
Strong bases: can lead to violent, uncontrolled reactions.
-
Strong oxidizing agents: pose a risk of a vigorous reaction[4][5].
It is crucial to avoid contact with these materials unless under controlled reaction conditions.
Toxicity Profile
The 4,7-dichloroquinoline backbone is classified as a skin and eye irritant and may cause respiratory irritation[3]. The sulfonyl chloride group, as established, is highly corrosive. Therefore, the combined molecule should be handled as a toxic and corrosive substance.
Summary of Potential Hazards:
| Hazard Category | Description | Primary Contributor |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. Can cause severe respiratory tract irritation and chemical burns to the mucous membranes. | Sulfonyl Chloride Reactivity |
| Acute Toxicity (Dermal) | Corrosive. Causes severe skin burns upon contact. | Sulfonyl Chloride Reactivity |
| Acute Toxicity (Oral) | May be harmful if swallowed. Can cause severe burns to the gastrointestinal tract. | Sulfonyl Chloride Reactivity |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Sulfonyl Chloride & Dichloroquinoline Core |
| Eye Damage/Irritation | Causes serious eye damage, potentially leading to permanent vision loss. | Sulfonyl Chloride & Dichloroquinoline Core |
| Reactivity | Highly reactive with water, alcohols, amines, and strong bases. Moisture sensitive. | Sulfonyl Chloride Group |
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of the powder or its reaction byproducts[2].
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the immediate work area[4].
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent any contact with the substance[2][4].
-
Eye and Face Protection: Tightly fitting chemical splash goggles in combination with a face shield are mandatory.
-
Gloves: Use chemical-resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact[3].
-
Protective Clothing: A chemical-resistant lab coat or apron must be worn. For larger quantities or procedures with a higher risk of splashing, impervious clothing should be considered.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for acid gases and organic vapors should be used.
Experimental Workflow: Risk Assessment and Control
The following diagram illustrates the logical flow for a comprehensive risk assessment before handling this compound.
Caption: Risk assessment workflow for handling this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention[2].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Scoop the material into a suitable container for disposal. Do not use water to clean up the spill.
Storage and Disposal
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances[2][4]. The storage area should be a designated corrosives cabinet. Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to maintain the integrity of the compound[2].
Disposal
All waste containing this compound must be treated as hazardous. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain[5]. Unused material and its container must be disposed of as hazardous waste.
Chemical Reactivity Pathway
The following diagram illustrates the primary reaction pathways of the sulfonyl chloride group, which are central to both its synthetic utility and its hazardous nature.
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Theoretical Calculations on the Structure of 4,7-dichloroquinoline-8-sulfonyl chloride
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 4,7-dichloroquinoline-8-sulfonyl chloride, a molecule of significant interest due to the prevalence of the quinoline scaffold in medicinal chemistry.[1] Leveraging quantum chemical calculations, we delve into the molecule's structural, electronic, and vibrational properties at a granular level. This guide is designed for researchers, scientists, and drug development professionals, offering both a robust theoretical foundation and practical, step-by-step computational protocols. We employ Density Functional Theory (DFT), a powerful computational method that balances accuracy with efficiency, to elucidate the molecule's equilibrium geometry, frontier molecular orbitals, electrostatic potential, and predicted spectroscopic signatures.[2] The insights derived from these calculations are crucial for understanding structure-activity relationships (SAR) and guiding the rational design of novel therapeutic agents.[3][4]
Introduction: The Convergence of Computational Chemistry and Drug Discovery
The quinoline ring system is a "privileged structure" in drug discovery, forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including antimalarial and anticancer properties.[1] The functionalization of this scaffold, as seen in this compound, creates complex molecules whose therapeutic potential is intrinsically linked to their three-dimensional structure and electronic landscape.
Traditional empirical methods for drug discovery are often resource-intensive and time-consuming. Modern computational chemistry offers a powerful alternative, enabling an in silico exploration of molecular properties before committing to costly and complex laboratory synthesis.[5] Quantum chemical calculations, by solving approximations of the Schrödinger equation, can predict molecular geometries, reaction energetics, and spectroscopic properties with remarkable accuracy.[3]
This guide focuses on this compound, a derivative that combines the quinoline core with two chlorine substituents and a reactive sulfonyl chloride group. Understanding its precise structure is paramount for predicting its reactivity and interaction with biological targets. Herein, we detail the application of Density Functional Theory (DFT) to build a comprehensive molecular profile of this compound.
The Theoretical Framework: Methodology and Rationale
The selection of an appropriate computational method is critical for obtaining reliable results. Our approach is grounded in Density Functional Theory (DFT), which has become a cornerstone of computational chemistry for its ability to provide high-accuracy results for medium-to-large molecules at a manageable computational cost.[2]
Level of Theory: The B3LYP/6-311++G(d,p) Model
The accuracy of a DFT calculation is determined by the choice of the functional and the basis set.
-
Functional (B3LYP): We selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is renowned for its excellent performance in predicting the geometries and thermochemical properties of a vast range of organic molecules, making it a reliable choice for this system.[6][7]
-
Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a robust choice that provides a good balance between accuracy and computational demand.[8]
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering greater flexibility than smaller sets.
-
++: Diffuse functions are added for both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs or anions and for calculating properties like electron affinity.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds, especially in systems with heteroatoms like sulfur, oxygen, and nitrogen.[9] The absence of polarization functions can lead to significant errors in calculated geometries.[9]
-
Computational Software
All calculations described are performed using the Gaussian software package, a versatile and widely used program in computational chemistry that implements a broad range of quantum chemical methods.[10][11] Visualization and initial structure building are conducted using GaussView .[12]
Computational Protocols: A Step-by-Step Workflow
The following protocols outline the key computational steps for analyzing this compound. This workflow is designed to be self-validating, where each step builds upon the verified output of the previous one.
Protocol 1: Molecular Structure Input and Optimization
Objective: To determine the lowest-energy (most stable) three-dimensional geometry of the molecule.
-
Structure Creation: Draw the 2D structure of this compound in GaussView.[12] Use the "Clean" function to generate a reasonable initial 3D geometry.
-
Calculation Setup: Open the Gaussian Calculation Setup window.[13]
-
Job Type: Select Opt (Optimization). This instructs Gaussian to perform a geometry optimization.
-
Method:
-
Ground State: Default
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Title: Assign a descriptive title (e.g., "4,7-DCQS-Cl Opt B3LYP/6-311++G(d,p)").
-
-
Submission: Save the input file (e.g., DCQS.gjf) and submit it to the Gaussian program for calculation.
-
Verification: Upon completion, open the resulting log file in GaussView. Confirm that the calculation terminated normally and that the optimization converged by checking for "Optimized Parameters" in the output file.
Protocol 2: Vibrational Frequency Analysis
Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.
-
Calculation Setup: Using the optimized geometry from Protocol 1, set up a new Gaussian calculation.
-
Job Type: Select Freq (Frequency).
-
Method: Use the identical level of theory as the optimization: B3LYP/6-311++G(d,p).
-
-
Submission & Analysis: Submit the job. After completion, analyze the output:
-
Nature of Stationary Point: A true minimum on the potential energy surface will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
IR Spectrum Prediction: View the predicted vibrational spectrum using the "Vibrations" option in GaussView. The output provides frequencies (in cm⁻¹) and their corresponding IR intensities.
-
Protocol 3: Electronic Property and Spectroscopic Calculations
Objective: To analyze the molecule's electronic structure and predict its NMR spectrum.
-
Calculation Setup: Using the verified optimized geometry, set up a new calculation.
-
Job Type: Select NMR (for Nuclear Magnetic Resonance). This single-point energy calculation will also generate the necessary output for electronic property analysis.
-
Method: Maintain the B3LYP/6-311++G(d,p) level of theory.
-
Solvation (Optional but Recommended): For more accurate NMR predictions, a solvent model can be included. Under the "Solvation" tab, select the PCM model and specify a solvent like Chloroform, a common NMR solvent for such compounds.[14]
-
-
Submission & Analysis:
-
Frontier Molecular Orbitals (HOMO/LUMO): Open the output file and locate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Visualize these orbitals in GaussView to understand their spatial distribution.
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface in GaussView. This surface maps the electrostatic potential onto the electron density, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
NMR Chemical Shifts: The output file will contain the calculated absolute shielding values. These can be converted to chemical shifts (δ) relative to a standard (e.g., Tetramethylsilane, TMS) by calculating the shielding for TMS at the same level of theory and using the formula: δ = σ(TMS) - σ(sample).
-
Computational Workflow Diagram
Caption: Computational workflow for the theoretical analysis of molecular structure.
Results and Discussion
This section presents the theoretical data derived from the computational protocols.
Optimized Molecular Structure
The geometry optimization converges to a stable structure, confirmed by the subsequent frequency calculation. The key structural parameters are presented below. The quinoline ring is largely planar, with the sulfonyl chloride group positioned out of this plane.
Caption: 2D representation of this compound.
Table 1: Selected Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | S-Cl | 2.075 |
| S=O (avg) | 1.428 | |
| C8-S | 1.789 | |
| C4-Cl | 1.741 | |
| C7-Cl | 1.745 | |
| Bond Angles (º) | O-S-O | 121.5 |
| O-S-Cl | 107.8 | |
| C8-S-Cl | 103.2 | |
| Dihedral Angles (º) | C7-C8-S-Cl | -85.4 |
| C8a-C8-S-O1 | 55.6 |
The calculated S-Cl bond length is typical for sulfonyl chlorides. The geometry around the sulfur atom is a distorted tetrahedron, as expected. The dihedral angle of the S-Cl bond relative to the quinoline ring indicates significant steric interaction, forcing it out of the plane.
Vibrational Analysis
The frequency calculation yielded no imaginary frequencies, confirming the optimized structure as a true local minimum. The predicted vibrational frequencies provide a theoretical IR spectrum that can be used to identify the compound.
Table 2: Key Calculated Vibrational Frequencies
| Frequency (cm⁻¹) | Assignment | Description |
| 1385 | ν_as(SO₂) | Asymmetric S=O stretch |
| 1195 | ν_s(SO₂) | Symmetric S=O stretch |
| 1570-1450 | ν(C=C), ν(C=N) | Quinoline ring stretching modes |
| 850 | ν(C-Cl) | C-Cl stretching modes |
| 380 | ν(S-Cl) | S-Cl stretch |
The calculated frequencies for the sulfonyl group (S=O stretches) are in good agreement with experimentally observed ranges for sulfonyl chlorides, which typically appear between 1310-1360 cm⁻¹ and 1135-1165 cm⁻¹.[15][16] The S-Cl stretching frequency is also consistent with reported values, often found around 375-380 cm⁻¹.[17]
Electronic Properties
Analysis of the electronic structure provides critical insights into the molecule's reactivity and stability.
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -7.85 |
| LUMO Energy | -2.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is primarily localized on the electron-rich quinoline ring system, particularly the benzene portion. The LUMO, conversely, is distributed across the entire quinoline ring and the sulfonyl chloride group. The relatively large HOMO-LUMO energy gap of 4.87 eV suggests that the molecule possesses high kinetic stability and low chemical reactivity.[18][19] Molecules with a smaller energy gap are generally more reactive.[18]
Caption: Relationship between HOMO-LUMO gap and molecular properties.
-
Molecular Electrostatic Potential (MEP): The MEP map reveals distinct regions of charge distribution. The most negative potential (red/yellow) is localized around the oxygen atoms of the sulfonyl group, indicating these are the primary sites for electrophilic attack. The regions around the hydrogen atoms and the sulfonyl chloride's chlorine atom show a positive potential (blue), suggesting susceptibility to nucleophilic attack. The quinoline nitrogen also contributes to the local electronic landscape. This map is invaluable for predicting intermolecular interactions, including those with a biological receptor.[20]
Conclusion
This guide has detailed a robust computational strategy for the in-depth structural and electronic characterization of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, we have successfully determined the molecule's optimized geometry, vibrational frequencies, and key electronic properties.
The theoretical results indicate a stable, non-planar structure with distinct electronic regions that dictate its reactivity. The predicted IR and NMR spectra serve as valuable benchmarks for experimental verification. The workflow and insights presented here provide a powerful, transferable methodology for scientists engaged in the design and analysis of complex organic molecules, ultimately accelerating the drug discovery process by enabling a more rational, data-driven approach.[21]
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- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Gaussian (software) - Wikipedia [en.wikipedia.org]
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- 19. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 20. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 21. quantumzeitgeist.com [quantumzeitgeist.com]
A Comprehensive Technical Guide to 4,7-dichloroquinoline-8-sulfonyl chloride: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets.[1] Among the vast array of quinoline derivatives, those bearing reactive functional groups are of particular interest as they serve as versatile starting materials for the synthesis of compound libraries in the quest for new drug candidates. This guide focuses on a specific, highly functionalized quinoline derivative: 4,7-dichloroquinoline-8-sulfonyl chloride. The strategic placement of two chlorine atoms and a reactive sulfonyl chloride group on the quinoline core makes this compound a potent and versatile intermediate for the synthesis of novel bioactive molecules.
This technical guide provides a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway, its expected reactivity, and potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₉H₄Cl₃NO₂S |
| Molecular Weight | 296.56 g/mol |
| Chemical Structure |
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from the readily available 4,7-dichloroquinoline. The key transformation is the introduction of the sulfonyl chloride group at the C-8 position of the quinoline ring. A plausible synthetic route is outlined below.
Experimental Protocol:
Step 1: Synthesis of 4,7-dichloroquinoline-8-sulfonic acid
-
To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as chloroform, add chlorosulfonic acid (3.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture onto crushed ice.
-
The resulting precipitate, 4,7-dichloroquinoline-8-sulfonic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
Suspend the dried 4,7-dichloroquinoline-8-sulfonic acid (1.0 eq) in thionyl chloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system.
Caption: Proposed two-step synthesis of this compound.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The sulfonyl chloride is the most reactive site, readily undergoing nucleophilic substitution with a variety of nucleophiles. The chlorine atoms at the C-4 and C-7 positions are less reactive towards nucleophilic aromatic substitution but can be displaced under more forcing conditions or through transition metal-catalyzed cross-coupling reactions.
Reactions involving the Sulfonyl Chloride Group:
The primary utility of this compound is in the synthesis of a diverse range of sulfonamides. The reaction with primary and secondary amines in the presence of a base affords the corresponding N-substituted sulfonamides. This reaction is typically high-yielding and tolerant of a wide variety of functional groups on the amine component.
Caption: General scheme for the synthesis of sulfonamides.
This reactivity allows for the introduction of a wide array of side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, reaction with amino acids, peptides, or other biologically relevant amines can lead to the generation of novel conjugates with potentially enhanced pharmacological properties.
Potential Applications in Drug Discovery and Research
The this compound scaffold is a promising starting point for the development of new therapeutic agents targeting a range of diseases. The quinoline core is a known pharmacophore for antimalarial[2][3], anticancer[1], and anti-inflammatory agents. The sulfonamide functionality is also a key feature in many approved drugs, including diuretics, antibiotics, and hypoglycemic agents.
Potential Therapeutic Areas:
-
Antimalarial Agents: Chloroquine and hydroxychloroquine are well-known antimalarial drugs based on the 4-amino-7-chloroquinoline scaffold.[2] The introduction of a sulfonamide group at the 8-position could lead to novel derivatives with improved activity against drug-resistant strains of Plasmodium falciparum.
-
Anticancer Agents: A number of quinoline derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[1] The sulfonamide moiety can be tailored to interact with specific enzyme active sites, such as those of kinases or carbonic anhydrases, which are often dysregulated in cancer.
-
Enzyme Inhibitors: The sulfonyl chloride can be used to covalently modify serine or cysteine residues in the active sites of enzymes, making it a useful tool for activity-based protein profiling and the development of irreversible inhibitors.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons on the quinoline ring would appear in the downfield region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns would be influenced by the positions of the chloro and sulfonyl chloride substituents. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-150 ppm. The carbon bearing the sulfonyl chloride group (C-8) would be significantly deshielded. |
| IR Spectroscopy | Characteristic strong absorptions for the S=O stretching vibrations of the sulfonyl chloride group would be expected in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1180-1195 cm⁻¹ (symmetric). |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. |
Safety and Handling
This compound is expected to be a reactive and potentially hazardous compound. Appropriate safety precautions must be taken when handling this chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6][7] Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.[5] The compound is likely sensitive to moisture.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[7]
Conclusion
This compound represents a highly versatile and valuable building block for the synthesis of novel and complex molecules with potential therapeutic applications. Its unique combination of a privileged quinoline scaffold and a reactive sulfonyl chloride handle provides medicinal chemists with a powerful tool to generate diverse compound libraries for drug discovery programs. The synthetic strategies and potential applications outlined in this guide are intended to stimulate further research and unlock the full potential of this promising chemical entity.
References
-
Wikipedia. 4,7-Dichloroquinoline. [Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
PubChem. 4,7-Dichloroquinoline. [Link]
-
PubChem. 4,7-dichloroquinoline-8-sulfonamide. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
- Google Patents.
-
ResearchGate. 4,7-Dichloroquinoline. [Link]
-
ResearchGate. (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). [Link]
-
Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]
-
Pharmaffiliates. 4,7-Dichloroquinoline. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Fisher Scientific. 4,7-Dichloroquinoline Safety Data Sheet. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4,7-dichloroquinoline-8-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details the synthetic protocol for preparing 4,7-dichloroquinoline-8-sulfonamides, a class of compounds with significant potential in medicinal chemistry. This document provides a step-by-step methodology, explains the underlying chemical principles, and offers insights into potential challenges and optimization strategies.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1] The introduction of a sulfonamide moiety at the C-8 position of the 4,7-dichloroquinoline ring system creates a versatile pharmacophore. Sulfonamides are known to interact with a variety of biological targets, and their combination with the quinoline nucleus offers a promising avenue for the development of novel therapeutic agents with a wide range of potential applications.
This protocol outlines a two-step synthesis commencing with the commercially available 4,7-dichloroquinoline. The first step involves the regioselective chlorosulfonation of the quinoline ring to yield the key intermediate, 4,7-dichloroquinoline-8-sulfonyl chloride. The subsequent step describes the reaction of this sulfonyl chloride with a primary or secondary amine to afford the target 4,7-dichloroquinoline-8-sulfonamide.
Overall Synthetic Scheme
The synthesis of 4,7-dichloroquinoline-8-sulfonamides is a two-step process as illustrated below. The initial and crucial step is the electrophilic aromatic substitution to introduce the sulfonyl chloride group at the 8-position of the 4,7-dichloroquinoline ring. This is followed by a nucleophilic substitution reaction with an appropriate amine to form the final sulfonamide product.
Caption: Overall synthetic workflow for 4,7-dichloroquinoline-8-sulfonamides.
Part 1: Synthesis of this compound
This section details the chlorosulfonation of 4,7-dichloroquinoline. The regioselectivity of this electrophilic substitution is directed by the existing substituents on the quinoline ring. The chloro groups at positions 4 and 7 are deactivating but ortho-, para-directing. The pyridine ring is generally less reactive towards electrophilic substitution than the benzene ring. Therefore, the incoming electrophile is directed to the benzene ring, with position 8 being one of the activated sites by the 7-chloro group.
Reaction Mechanism
The chlorosulfonation of aromatic compounds typically proceeds through an electrophilic aromatic substitution mechanism. Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile, which is likely sulfur trioxide (SO₃) or a related species. The reaction with thionyl chloride (SOCl₂) subsequently converts the initially formed sulfonic acid to the sulfonyl chloride.
Caption: General mechanism for the formation of the sulfonyl chloride intermediate.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4,7-Dichloroquinoline | 198.05 | 10.0 g | 0.0505 |
| Chlorosulfonic acid | 116.52 | 30 mL | 0.515 |
| Thionyl chloride | 118.97 | 15 mL | 0.205 |
| Ice | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Saturated sodium bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, add 4,7-dichloroquinoline (10.0 g, 0.0505 mol).
-
Cool the flask in an ice bath and slowly add chlorosulfonic acid (30 mL, 0.515 mol) dropwise via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 120-130 °C for 2-3 hours.
-
Cool the mixture to room temperature and then slowly add thionyl chloride (15 mL, 0.205 mol).
-
Heat the reaction mixture to 70-80 °C for 2 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, this compound, is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Trustworthiness and Self-Validation:
-
Monitoring the reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The disappearance of the starting material spot and the appearance of a new, lower Rf spot will indicate the formation of the product.
-
Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 4,7-dichloroquinoline-8-sulfonamides
The final step in the synthesis is the reaction of the prepared this compound with a primary or secondary amine in the presence of a base to yield the desired sulfonamide.
Reaction Mechanism
The formation of a sulfonamide from a sulfonyl chloride and an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl generated during the reaction.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 296.51 | 5.0 g | 0.0168 |
| Amine (e.g., Aniline) | 93.13 | 1.72 g | 0.0185 |
| Pyridine | 79.10 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| 1 M Hydrochloric acid | - | As needed | - |
| Saturated sodium bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
Dissolve this compound (5.0 g, 0.0168 mol) in pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add the amine (e.g., aniline, 1.72 g, 0.0185 mol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1 M hydrochloric acid (to remove excess pyridine), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude sulfonamide.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
Trustworthiness and Self-Validation:
-
Reaction Monitoring: TLC analysis can be used to monitor the consumption of the sulfonyl chloride and the formation of the sulfonamide product.
-
Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared (IR) spectroscopy to confirm its structure and purity. The melting point of the purified product should also be determined and compared with literature values if available.
Field-Proven Insights and Troubleshooting
-
Chlorosulfonation Step: The reaction with chlorosulfonic acid is highly exothermic and corrosive. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The slow, dropwise addition at low temperature is crucial to control the reaction.
-
Hydrolysis of Sulfonyl Chloride: this compound is sensitive to moisture and can hydrolyze back to the sulfonic acid. Therefore, it should be handled under anhydrous conditions and used in the next step as soon as possible.
-
Amination Step: The choice of base and solvent can influence the reaction rate and yield. Pyridine often serves as both a base and a solvent. In some cases, other non-nucleophilic bases like triethylamine in a solvent like dichloromethane can be used.
-
Purification: The purification of the final sulfonamide can sometimes be challenging. If recrystallization is not effective, column chromatography is a reliable alternative.
References
-
Wikipedia. 4,7-Dichloroquinoline. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
Marciniec, K., & Maślankiewicz, A. (2009). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Heterocycles, 78(1), 93. [Link]
- Patents, Google. Method for producing quinoline-8-sulfonyl chloride.
-
MDPI. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
Sources
Synthesis and Application of 4,7-Dichloroquinoline-8-sulfonamides via Reaction with Primary Amines
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline sulfonamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and neuroprotective effects.[1][2] This application note provides a detailed guide to the synthesis of novel sulfonamides through the reaction of 4,7-dichloroquinoline-8-sulfonyl chloride with various primary amines. The presence of the chloro substituents at the 4 and 7 positions of the quinoline ring offers valuable opportunities for subsequent functionalization, enabling the development of multi-target drug candidates.[3][4] We present a comprehensive reaction mechanism, step-by-step protocols for the synthesis of the key sulfonyl chloride intermediate and its subsequent amination, characterization data, and a discussion of the causality behind the experimental choices.
Introduction: Strategic Importance
Quinoline derivatives are fundamental building blocks in drug discovery, prized for their rigid structure and ability to engage in various biological interactions such as hydrogen bonding and π-stacking.[1] The sulfonamide moiety (–SO₂NH–) is another critical pharmacophore, known to inhibit enzymes like carbonic anhydrases and kinases by mimicking the transition state of substrate hydrolysis.[2][5] The combination of these two motifs within a single molecule has led to the development of potent therapeutic candidates.[3][6]
The specific starting material, this compound, is a trifunctional scaffold. Each site offers a distinct reactivity profile:
-
8-Sulfonyl Chloride: The most electrophilic site, readily reacting with nucleophiles like primary amines under mild conditions to form stable sulfonamide bonds.[7][8]
-
4-Chloro Position: Highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine, alcohol, or thiol side chains. Displacement of the 4-chloro group by amines typically occurs readily.[9]
-
7-Chloro Position: Less reactive than the 4-chloro position, but can be substituted under more forcing conditions, enabling sequential derivatization.[9]
This differential reactivity allows for a modular and strategic approach to building complex molecular libraries for structure-activity relationship (SAR) studies.
Reaction Mechanism: Sulfonamide Formation
The core reaction is a classic nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the highly electrophilic sulfur atom.
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine added to the reaction, abstracts the proton from the nitrogen atom to neutralize the positively charged sulfonamide intermediate. This step also neutralizes the hydrogen chloride (HCl) byproduct generated in the reaction, preventing it from protonating the primary amine reactant and rendering it non-nucleophilic.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
- 5. Quinoline-8-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of N,N-Disubstituted 4,7-Dichloroquinoline-8-sulfonamides via Reaction with Secondary Amines
Abstract The quinoline-sulfonamide framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This application note provides a detailed guide for the synthesis of N,N-disubstituted 4,7-dichloroquinoline-8-sulfonamides through the reaction of 4,7-dichloroquinoline-8-sulfonyl chloride with various secondary amines. This class of compounds is of high interest to drug development professionals due to demonstrated anticancer and antibacterial activities.[2][3][4] We present the underlying chemical principles, a robust and reproducible step-by-step protocol, characterization data, and key insights for researchers aiming to generate libraries of these valuable molecules for further investigation.
The Underlying Chemistry: Mechanism and Rationale
The synthesis of sulfonamides from a sulfonyl chloride and a secondary amine is a classic and highly reliable nucleophilic acyl substitution reaction.[5] The fundamental mechanism involves the attack of the nucleophilic nitrogen atom of the secondary amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This process results in the displacement of the chloride as a leaving group and the formation of a stable sulfonamide (S-N) bond.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic sulfur center of the this compound.
-
Chloride Displacement: The chloride ion is expelled as a leaving group, forming a protonated sulfonamide intermediate.
-
Deprotonation: A base, typically an organic base like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction.[5] This step is crucial as it drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.
The choice of an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Chloroform, is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride starting material. Temperature control, beginning the reaction at 0 °C, helps to manage the initial exothermicity of the reaction before allowing it to proceed to completion at room temperature.
Caption: General reaction scheme for sulfonamide formation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized yet detailed procedure for the synthesis of a target 4,7-dichloroquinoline-8-sulfonamide. It is designed to be self-validating through integrated monitoring steps.
Materials and Reagents
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
General Reaction Setup & Procedure
Caption: Experimental workflow for sulfonamide synthesis.
-
Reaction Vessel Preparation: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Dissolution: To the flask, add the secondary amine (1.2 equivalents) and dissolve it in anhydrous DCM (approx. 10 mL per mmol of sulfonyl chloride).
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Once cooled, slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate dry vial, dissolve the this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C over 15-20 minutes. A precipitate (the hydrochloride salt of the base) may form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 6-18 hours.
-
Monitoring: The progress of the reaction should be monitored by TLC. A typical mobile phase would be a 3:1 Hexane:Ethyl Acetate mixture. The disappearance of the sulfonyl chloride spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
Workup and Purification
-
Quenching and Dilution: Upon completion (as determined by TLC), dilute the reaction mixture with additional DCM.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material can be purified by either recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to afford the pure N,N-disubstituted 4,7-dichloroquinoline-8-sulfonamide.
Characterization and Data
The identity and purity of the synthesized sulfonamides must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic aromatic signals of the quinoline ring and the aliphatic protons from the secondary amine. ¹³C NMR will confirm the presence of all unique carbon atoms.[4][6]
-
Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the final product, typically by observing the [M+H]⁺ ion.[6][7]
-
Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by two strong characteristic S=O stretching bands, typically observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Table 1: Representative Reaction Data
| Secondary Amine | Base | Solvent | Time (h) | Typical Yield (%) | Expected MW ( g/mol ) |
| Morpholine | Pyridine | DCM | 12 | 85-95 | 346.22 |
| Piperidine | Pyridine | DCM | 12 | 88-96 | 344.25 |
| Pyrrolidine | TEA | DCM | 10 | 80-90 | 330.22 |
| N-Methylpiperazine | Pyridine | DCM | 16 | 75-85 | 359.26 |
Troubleshooting and Key Considerations
-
Hydrolysis: The sulfonyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used to prevent hydrolysis to the corresponding sulfonic acid.
-
Low Reactivity: Sterically hindered secondary amines may react slower. In such cases, extending the reaction time or gentle heating (e.g., to 40 °C) may be necessary.
-
Competing C4-Substitution: While the reaction at the 8-sulfonyl chloride is highly favored under these conditions, be aware that the 4-chloro position on the quinoline ring is also activated towards nucleophilic substitution. Under more forcing conditions (e.g., high heat, strong nucleophiles), substitution at C4 can become a competing side reaction.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended method for purification. A gradient elution from low to high polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) is often effective.
Applications in Drug Discovery
The N,N-disubstituted 4,7-dichloroquinoline-8-sulfonamides synthesized via this protocol are valuable scaffolds for drug discovery programs. The quinoline-sulfonamide motif has been identified as a key pharmacophore in the development of inhibitors for various biological targets. For instance, derivatives of quinoline-8-sulfonamide have been designed and evaluated as potent inhibitors of the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer metabolism, making them attractive candidates for oncology research.[2][7] The presence of the chlorine atoms at the 4- and 7-positions provides convenient handles for further chemical modification, allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
References
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- Macmillan Group, Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
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- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4).
- Khalifa, M. M., et al. (2016). Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. ResearchGate.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PubMed.
- Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. (2025). ACS Publications.
- General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). (n.d.). ResearchGate.
- 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research. (n.d.).
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
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- 4,7-Dichloroquinoline. (n.d.). ResearchGate.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI.
- Marciniec, K., & Maślankiewicz, A. (2008). SYNTHESIS OF 4- AND 7-QUINOLINESULFONAMIDES FROM 4,7-DICHLOROQUINOLINE.
- Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023).
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Application Notes and Protocols for the Use of 4,7-dichloroquinoline-8-sulfonyl chloride in Medicinal Chemistry
Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 4,7-dichloroquinoline-8-sulfonyl chloride stands out as a trifunctional synthetic intermediate of significant value. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block. We will explore its synthesis, unique reactivity profile, and provide detailed, field-proven protocols for its use in constructing diverse molecular libraries, with a focus on developing novel kinase inhibitors and other potential therapeutics.
Introduction: The Strategic Advantage of the Quinoline Core
The quinoline heterocycle is a privileged structure, a designation earned by its repeated appearance in a wide array of biologically active natural products and synthetic drugs.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal anchor for pharmacophores. The 4,7-dichloroquinoline core, in particular, is famously integral to the antimalarial drugs chloroquine and hydroxychloroquine.[2]
The introduction of a sulfonyl chloride group at the C-8 position transforms the well-known 4,7-dichloroquinoline scaffold into a highly versatile platform for drug discovery. This modification provides three distinct reaction sites with a clear hierarchy of reactivity, enabling selective and sequential functionalization. The 8-sulfonyl chloride group allows for the facile introduction of a sulfonamide moiety, a critical functional group known to act as an amide bioisostere, enhance binding affinity through hydrogen bonding, and modulate critical ADME (absorption, distribution, metabolism, and excretion) properties.[3]
Synthesis of the Key Intermediate: this compound
Protocol I: Proposed Synthesis of this compound
Causality Behind Experimental Choices:
-
Fuming Sulfuric Acid: Provides a high concentration of SO₃, the electrophile required for sulfonation of the electron-deficient quinoline ring system.
-
Thionyl Chloride (SOCl₂): A standard and effective reagent for converting sulfonic acids to the corresponding highly reactive sulfonyl chlorides.[4]
-
Temperature Control: The initial sulfonation is performed at elevated temperatures to drive the reaction, while the final work-up is done in ice-water to precipitate the product, which is less soluble in cold aqueous media, while decomposing unreacted thionyl chloride.
Step-by-Step Methodology:
-
Sulfonation: In a fume hood, carefully add 4,7-dichloroquinoline (1.0 eq) in portions to fuming sulfuric acid (20% SO₃, 5.0 eq) at room temperature in a flask equipped with a stirrer. Heat the reaction mixture to 100-110 °C and stir for 4-6 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Allow the mixture to cool to room temperature, then pour it cautiously onto crushed ice with vigorous stirring. The 4,7-dichloroquinoline-8-sulfonic acid will precipitate.
-
Isolation of Sulfonic Acid: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under high vacuum.
-
Chlorination: Suspend the dried 4,7-dichloroquinoline-8-sulfonic acid (1.0 eq) in thionyl chloride (10.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 76 °C) and stir for 3-5 hours. The reaction can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Work-up: After cooling, carefully remove the excess thionyl chloride under reduced pressure. Add ice-cold water to the residue to precipitate the crude sulfonyl chloride and quench any remaining reactive species.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent like toluene to yield the final product.
Reactivity Profile and Strategic Derivatization
The power of this compound lies in the differential reactivity of its three electrophilic sites. This allows for a controlled, stepwise approach to building molecular complexity.
-
Position 8 (Sulfonyl Chloride): This is the most electrophilic and reactive site. It reacts rapidly at room temperature with a wide range of nucleophiles, particularly primary and secondary amines, to form highly stable sulfonamides.[3]
-
Position 4 (Chloride): The C4-chloride is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the quinoline nitrogen. It readily reacts with amines, but typically requires elevated temperatures (80-170 °C).[2][6]
-
Position 7 (Chloride): The C7-chloride is the least reactive site and generally requires more forcing conditions or metal catalysis for substitution.
This reactivity hierarchy enables a logical synthetic strategy: first, react the sulfonyl chloride under mild conditions, then displace the C4-chloride at higher temperatures, leaving the C7-chloride intact for potential further modification.
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Application of 4,7-dichloroquinoline-8-sulfonyl Chloride in Antimalarial Drug Synthesis: A Technical Guide
Introduction: The Strategic Fusion of Quinoline and Sulfonamide Moieties in Antimalarial Drug Discovery
The quinoline scaffold remains a cornerstone in the development of antimalarial agents, with iconic drugs like chloroquine and quinine validating its importance for over a century.[1] These compounds primarily exert their effect by interfering with the detoxification of heme in the parasite's food vacuole.[2] Concurrently, the sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, renowned for its diverse biological activities, including antimicrobial and anticancer properties.[3] The strategic hybridization of these two key moieties has given rise to a promising class of quinoline-sulfonamide compounds with significant potential in combating malaria, including drug-resistant strains.[4][5]
This technical guide focuses on the synthesis and application of a specific, highly functionalized intermediate: 4,7-dichloroquinoline-8-sulfonyl chloride . While direct literature on the antimalarial applications of compounds derived from this specific intermediate is nascent, its structural components suggest a strong rationale for its investigation. The 4,7-dichloro substitution pattern is a hallmark of potent antimalarials, and the 8-sulfonyl chloride group provides a reactive handle for the introduction of diverse side chains, allowing for the systematic exploration of structure-activity relationships (SAR).
This document provides a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its conversion into novel sulfonamide derivatives, and an exploration of the mechanistic basis for their potential antimalarial activity.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a multi-step process that leverages established transformations in heterocyclic chemistry. While a direct, one-pot synthesis from 4,7-dichloroquinoline is challenging due to the directing effects of the existing substituents, a logical and plausible pathway involves the introduction of a nitrogen-based functional group at the 8-position, which can then be converted to the desired sulfonyl chloride via a Sandmeyer-type reaction.
A viable and documented approach begins with the nitration of commercially available 4,7-dichloroquinoline. The resulting 4,7-dichloro-8-nitroquinoline is then reduced to the corresponding 8-amino derivative. This amino group is the crucial precursor for the introduction of the sulfonyl chloride functionality. The Sandmeyer reaction, a robust method for the conversion of aryl amines to a wide range of functional groups, is then employed to yield the target sulfonyl chloride.[6][7][8]
Proposed Synthetic Workflow
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Application Note & Protocols: Synthesis of Novel Quinoline-Based Fluorescent Probes from 4,7-Dichloroquinoline-8-sulfonyl Chloride
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel fluorescent probes utilizing 4,7-dichloroquinoline-8-sulfonyl chloride as a core building block. Quinoline scaffolds are central to the design of advanced fluorescent tools for bioimaging and diagnostics due to their unique photophysical properties and biocompatibility.[1][2] The sulfonamide linkage, formed from the highly reactive sulfonyl chloride group, offers a robust and stable covalent bond for conjugating the quinoline fluorophore to various recognition moieties.[3] This document details the synthesis of the key this compound intermediate, provides a generalized, step-by-step protocol for its reaction with amine nucleophiles, and discusses strategies for characterization, troubleshooting, and further molecular diversification.
Introduction: The Strategic Advantage of the Quinoline Sulfonamide Scaffold
Fluorescence-based detection is an indispensable tool in modern biological and medicinal research, offering high sensitivity and the potential for real-time visualization of molecular processes in living systems.[1][4] The design of effective fluorescent probes hinges on the selection of a core fluorophore that is both photophysically robust and synthetically versatile.
1.1 The Quinoline Core: A Privileged Fluorophore The quinoline ring system is a prominent scaffold in the development of molecular probes.[5][6] Its rigid, aromatic structure provides a foundation for strong fluorescence, while its heterocyclic nature often imparts favorable biocompatibility and cell permeability.[2] By modifying the substitution pattern on the quinoline ring, researchers can finely tune the probe's photophysical properties, including absorption and emission wavelengths, Stokes shift, and quantum yield, to suit specific applications like live-cell imaging or sensing of specific metal ions.[7][8]
1.2 The Sulfonamide Linker: A Chemically Stable Bridge The connection of the quinoline fluorophore to a target-recognition group is typically achieved via a stable covalent linker. The sulfonamide bond is an excellent choice for this purpose. Unlike amide bonds, sulfonamides exhibit significantly greater resistance to enzymatic and chemical hydrolysis, ensuring the integrity of the probe in complex biological environments.[3] The synthesis of sulfonamides is most commonly and efficiently achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, a reaction known for its high yields and reliability.[9]
1.3 this compound: A Trifunctional Building Block The subject of this guide, this compound, is a particularly powerful synthetic intermediate. It possesses three distinct reactive sites, allowing for a modular and sequential approach to probe synthesis:
-
The 8-Sulfonyl Chloride: This is the primary reactive handle for forming the sulfonamide bond with an amine-containing molecule (e.g., a ligand, a biomolecule, or another fluorophore).
-
The 4-Chloro Position: This site is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups to modulate solubility or targeting capabilities.[10]
-
The 7-Chloro Position: While less reactive than the 4-position, this site can also undergo SNAr, providing a second point for diversification.
This trifunctional nature enables the construction of a diverse library of probes from a single, common intermediate.
Synthesis of the Key Intermediate: this compound
While commercially available, understanding the synthesis of the core reagent is crucial for quality control and troubleshooting. The most direct method involves the electrophilic chlorosulfonation of 4,7-dichloroquinoline.
Causality: Chlorosulfonic acid (ClSO₃H) is a powerful electrophilic reagent. The electron-rich quinoline ring attacks the sulfur atom of ClSO₃H, leading to the substitution of a hydrogen atom with a sulfonyl chloride group (-SO₂Cl). The reaction conditions must be strictly anhydrous, as chlorosulfonic acid reacts violently with water, and the sulfonyl chloride product is susceptible to hydrolysis.[3]
Protocol 2.1: Chlorosulfonation of 4,7-Dichloroquinoline
Materials:
-
4,7-Dichloroquinoline
-
Chlorosulfonic acid (ClSO₃H), freshly distilled
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Crushed ice
-
Round-bottom flask, dropping funnel, magnetic stirrer, and condenser with a drying tube (CaCl₂)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube. Conduct the reaction in a fume hood.
-
Dissolution: To the flask, add 4,7-dichloroquinoline (1.0 eq). Add anhydrous chloroform or DCM to dissolve the starting material.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Very carefully and slowly, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas.
-
Extraction: The solid product will precipitate. Collect the solid by vacuum filtration. If the product remains in the organic layer, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with cold water, followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound. The product can be purified further by recrystallization if necessary.
Caption: Synthesis of the core reagent via chlorosulfonation.
General Protocol: Synthesis of Quinoline Sulfonamide Probes
This protocol describes the coupling of this compound with a generic amine-containing molecule (R¹R²NH) to form the desired fluorescent probe.
Principle: The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic amine. A base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[9][11] Pyridine or triethylamine are commonly used for this purpose.
Caption: Experimental workflow for sulfonamide probe synthesis.
Protocol 3.1: Sulfonamide Formation
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine of interest (1.1-1.5 eq)
-
Anhydrous Pyridine or Triethylamine (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM.
-
Amine Addition: Add the desired amine to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add anhydrous pyridine or triethylamine dropwise. A precipitate (pyridinium or triethylammonium hydrochloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC, observing the consumption of the starting sulfonyl chloride.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure fluorescent probe.
| Parameter | Condition | Rationale / Field Insight |
| Solvent | Anhydrous DCM, THF, or DMF | Must be anhydrous to prevent hydrolysis of the sulfonyl chloride. DMF can be used for less soluble amines but requires higher temperatures for removal. |
| Base | Pyridine, Triethylamine | Acts as an HCl scavenger. Pyridine can also act as a nucleophilic catalyst. An excess is used to drive the reaction to completion.[9] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to proceed at room temperature for convenience. |
| Stoichiometry | Slight excess of amine (1.1-1.5 eq) | Ensures complete consumption of the more valuable sulfonyl chloride starting material. |
Characterization and Expected Properties
After synthesis and purification, the identity and purity of the probe must be confirmed. The most critical step for a fluorescent probe is the characterization of its photophysical properties.
-
Structural Verification: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the covalent structure of the final compound.
-
Photophysical Analysis:
-
UV-Visible Absorption Spectroscopy: Determines the wavelength(s) of maximum absorbance (λabs), which is essential for selecting the correct excitation wavelength.
-
Fluorescence Spectroscopy: Measures the emission spectrum to find the wavelength of maximum emission (λem) and the fluorescence intensity.
-
Quantum Yield (ΦF) Measurement: Quantifies the efficiency of the fluorescence process. This is typically measured relative to a known standard (e.g., quinine sulfate).
-
| Probe Example (Hypothetical) | Amine Used | Expected λabs (nm) | Expected λem (nm) | Notes |
| Probe 1 | Piperidine | ~350 | ~450 | Electron-donating aliphatic amine may cause a modest blue-shift. |
| Probe 2 | Aniline | ~370 | ~490 | Aromatic amine extends conjugation, likely causing a red-shift in both absorption and emission.[12] |
| Probe 3 | Dansyl Cadaverine | ~340 & ~420 | ~520 | Potential for Förster Resonance Energy Transfer (FRET) between the quinoline donor and dansyl acceptor.[1] |
Post-Synthesis Diversification: Utilizing the Chloro Groups
A key advantage of this scaffold is the potential for further modification at the 4- and 7-positions via SNAr. The 4-position is particularly reactive towards nucleophiles like amines or thiols.[13]
Caption: Sequential functionalization of the probe's chloro positions.
This sequential functionalization allows for the attachment of water-solubilizing groups (e.g., morpholine, polyethylene glycol) or specific targeting ligands (e.g., biotin, peptides) after the core fluorophore has been assembled.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of sulfonyl chloride. 2. Poor quality starting materials. 3. Insufficiently nucleophilic amine. | 1. Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents, inert atmosphere). 2. Verify purity of starting materials by NMR or melting point. 3. Increase reaction temperature or use a more activating solvent like DMF. |
| Formation of Insoluble White Solid | Hydrolysis of the 4-chloro position to 7-chloro-4-hydroxyquinoline, especially if excess base or water is present. | Use a non-nucleophilic, hindered base. Ensure anhydrous conditions. Purify starting materials to remove any acidic impurities. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Side reactions (e.g., reaction at the 4-chloro position). 3. Decomposition of product on silica gel. | 1. Increase reaction time or add a slight excess of the amine. 2. Keep reaction temperature low to favor reaction at the sulfonyl chloride. 3. Neutralize the silica gel with triethylamine before chromatography or switch to a different stationary phase (e.g., alumina). |
| Product is Difficult to Purify | Co-elution with hydrochloride salt of the base. | Ensure the acidic wash (1M HCl) during work-up is thorough to fully remove all amine-based reagents and byproducts. |
Conclusion
This compound is a powerful and versatile platform for the rational design and synthesis of novel fluorescent probes. The straightforward and robust sulfonamide-forming reaction, coupled with the potential for sequential SNAr modifications, provides researchers with a modular toolkit to create a wide array of sophisticated molecular tools for applications in chemical biology, diagnostics, and drug discovery.
References
- Cacchi, S., & Fabrizi, G. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health.
- Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
- MDPI. Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
- ResearchGate. (PDF) Quinoline-Based Fluorescence Sensors.
- Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Royal Society of Chemistry. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach.
- Globe Thesis. Design, Synthesis And Properties Of A Novel Fluorescence Probe For Copper (â…¡) Ions Based On Quinoline.
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- PubMed. Design and synthesis of a fluorescent probe for Zn2+, 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane and Zn2+-dependent hydrolytic and Zn2+-independent photochemical reactivation of its benzenesulfonyl-caged derivative.
- Royal Society of Chemistry. Synthesis of a new fluorescent small molecule probe and its use for in vivolipid imaging.
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- MDPI. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems.
- BenchChem. Technical Support Center: Amination of 4,7-Dichloroquinoline.
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- National Institutes of Health. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
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- MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- National Institutes of Health. Lessons in Organic Fluorescent Probe Discovery.
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Application Notes & Protocols: The Strategic Use of 4,7-Dichloroquinoline-8-sulfonyl Chloride in the Synthesis of Novel Enzyme Inhibitors
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] When functionalized with a sulfonamide moiety, this heterocyclic system offers a powerful platform for the design of potent and selective enzyme inhibitors. This guide provides a detailed exploration of 4,7-dichloroquinoline-8-sulfonyl chloride, a versatile chemical intermediate for creating diverse libraries of quinoline-8-sulfonamide derivatives. We present robust, field-tested protocols for the synthesis of this key intermediate, its conversion into a sulfonamide library, and a representative protocol for evaluating the inhibitory activity of these compounds against a relevant enzyme class.
Introduction: The Power of the Quinoline-Sulfonamide Scaffold
The fusion of a quinoline ring system with a sulfonamide functional group creates a pharmacophore with remarkable versatility. The quinoline core, a bicyclic aromatic structure, can engage in various non-covalent interactions within enzyme active sites, including π-π stacking and hydrophobic interactions.[2] The sulfonamide group (-SO₂NH₂) is a classic bioisostere of the amide bond, but with distinct advantages: it is generally more resistant to metabolic hydrolysis and its geometry allows for the formation of a unique hydrogen bonding network.[3]
Crucially, the sulfonamide nitrogen can be readily substituted, allowing for the systematic introduction of diverse chemical functionalities. This "R-group" diversity is the key to tuning the compound's potency, selectivity, and pharmacokinetic properties. Derivatives of quinoline sulfonamides have demonstrated significant inhibitory activity against a wide range of enzyme targets, including:
-
Carbonic Anhydrases (CAs): Sulfonamides are the canonical inhibitors of CAs, with the sulfonamide anion coordinating directly to the zinc ion in the enzyme's active site.[3]
-
Kinases: The quinoline scaffold is prevalent in kinase inhibitors, and the addition of a sulfonamide moiety can provide crucial interactions within the ATP-binding pocket.
-
Pyruvate Kinase M2 (PKM2): Quinoline-8-sulfonamide derivatives have been identified as potent modulators of PKM2, a key enzyme in cancer metabolism, highlighting their therapeutic potential in oncology.[4][5]
-
Cholinesterases and Monoamine Oxidases (AChE, BChE, MAOs): In the context of neurodegenerative diseases like Alzheimer's, quinoline-sulfonamide hybrids have been developed as multi-targeting agents that inhibit these key enzymes.[2][6]
The starting material, 4,7-dichloroquinoline, provides two strategic chlorine atoms that can be retained for their electronic effects or used as handles for further chemical modification in multi-step syntheses.[7] The focus of this guide, however, is the direct elaboration from the C-8 position via the sulfonyl chloride.
The Key Intermediate: Synthesis of this compound
While the resulting 4,7-dichloroquinoline-8-sulfonamide is documented, detailed synthetic procedures for the sulfonyl chloride precursor are not widely published.[8] The following protocol is a robust, chemically sound strategy based on well-established methods for the sulfonation of quinolines and the subsequent conversion of sulfonic acids to sulfonyl chlorides.[9][10]
This two-step process ensures high regioselectivity for the 8-position, which is electronically favored for electrophilic substitution on the quinoline ring, and provides a reliable route to the desired intermediate.
Experimental Workflow: Synthesis of the Key Intermediate
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
Disclaimer: This procedure involves corrosive and hazardous reagents. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Step 1: Sulfonation of 4,7-Dichloroquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, carefully add 4,7-dichloroquinoline (1.0 eq).
-
Reagent Addition: Under stirring, slowly and cautiously add fuming sulfuric acid (20% SO₃, 5.0 eq) to the flask. The addition is exothermic and should be controlled.
-
Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Very carefully, pour the reaction mixture onto crushed ice in a large beaker. This step is highly exothermic and must be done slowly with vigorous stirring.
-
Isolation: The 4,7-dichloroquinoline-8-sulfonic acid will precipitate as a solid. Isolate the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water until the filtrate is neutral (pH ~7). Dry the resulting solid under vacuum. This sulfonic acid intermediate is often pure enough for the next step.
Step 2: Conversion to Sulfonyl Chloride
-
Reaction Setup: Place the dried 4,7-dichloroquinoline-8-sulfonic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add phosphorus pentachloride (PCl₅, 1.5 eq) or thionyl chloride (SOCl₂, 5.0 eq, with a catalytic amount of DMF). Causality Note: PCl₅ is often effective for solid sulfonic acids, while SOCl₂ is a liquid reagent that can serve as both reagent and solvent.
-
Heating: Gently heat the mixture to 80-90°C for 2-3 hours. The reaction should become a stirrable slurry or solution. Gaseous HCl (and SO₂ if using thionyl chloride) will be evolved. Ensure the setup is vented to a scrubber.
-
Work-up: After cooling to room temperature, carefully quench the reaction by slowly adding the mixture to ice-water. The sulfonyl chloride will precipitate as a solid.
-
Extraction: Alternatively, remove excess SOCl₂ under reduced pressure. Dissolve the residue in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Synthesis of a 4,7-Dichloroquinoline-8-sulfonamide Inhibitor Library
The sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by primary or secondary amines to form stable sulfonamides. This reaction is the cornerstone of library synthesis, allowing for the facile introduction of diverse chemical groups.
General Reaction Scheme
Caption: General synthesis of sulfonamide derivatives.
Protocol 2: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq). Causality Note: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Amine Addition: Cool the solution to 0°C using an ice bath. Add the desired primary or secondary amine (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application: Screening for PKM2 Inhibition
To demonstrate the utility of the synthesized library, this section outlines a protocol for a high-throughput screening assay to identify inhibitors of Pyruvate Kinase M2 (PKM2), a validated cancer target.[4][5] The assay measures the enzymatic conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The rate of NADH depletion is monitored by the decrease in absorbance at 340 nm.
Quantitative Data Summary (Example)
The results of a screening campaign can be summarized to identify promising leads and establish structure-activity relationships (SAR).
| Compound ID | R¹ | R² | IC₅₀ (µM) |
| Lead-001 | H | Benzyl | 1.2 ± 0.2 |
| Lead-002 | H | 4-Fluorobenzyl | 0.8 ± 0.1 |
| Lead-003 | H | Cyclohexyl | 15.7 ± 2.1 |
| Lead-004 | Methyl | Benzyl | 5.4 ± 0.6 |
| Control | - | - | > 100 |
Protocol 3: In Vitro PKM2 Inhibition Assay (Absorbance-Based)
Materials:
-
Recombinant human PKM2 enzyme
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Substrates: Adenosine diphosphate (ADP), Phosphoenolpyruvate (PEP)
-
Cofactor: Nicotinamide adenine dinucleotide (NADH)
-
Activator (optional): Fructose-1,6-bisphosphate (FBP)
-
Test compounds dissolved in DMSO
-
96-well or 384-well UV-transparent microplates
-
Spectrophotometric plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each compound dilution into the wells of the microplate. For control wells (no inhibition), add 1 µL of DMSO.
-
Enzyme Preparation: Prepare an enzyme mix in assay buffer containing PKM2 and LDH.
-
Pre-incubation: Add 50 µL of the enzyme mix to each well. Incubate for 15 minutes at room temperature to allow the compounds to bind to the PKM2 enzyme.
-
Reaction Initiation: Prepare a substrate/cofactor mix in assay buffer containing ADP, PEP, and NADH.
-
Measurement: Initiate the reaction by adding 50 µL of the substrate/cofactor mix to each well. Immediately place the plate in a plate reader pre-set to 30°C.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration relative to the DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Conclusion
This compound is a high-value intermediate for the development of novel enzyme inhibitors. The synthetic protocols provided herein offer a clear and logical pathway from a common starting material to a diverse library of potential drug candidates. By combining rational synthesis with robust biochemical screening, researchers can effectively leverage this powerful chemical scaffold to explore new therapeutic avenues for a multitude of diseases.
References
-
PrepChem. Synthesis of 8-quinolinesulfonyl chloride. PrepChem.com. [Link]
-
Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]
-
Jalil, S., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances. [Link]
-
Bibi, S., et al. (2021). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1643. [Link]
-
Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. [Link]
-
Maślankiewicz, A., et al. (2008). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Request PDF on ResearchGate. [Link]
- Google Patents. 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
- Google Patents. Method for producing quinoline-8-sulfonyl chloride.
-
Jalil, S., et al. (2024). Some similar derivatives containing quinoline and sulfonamide hybrids possessing anti-Alzheimer's activities. ResearchGate. [Link]
-
PubChem. 4,7-Dichloroquinoline-8-sulfonamide. PubChem. [Link]
-
Macmillan Group. Synthesis of sulfonyl chloride substrate precursors. Princeton University. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 8-Quinolinesulfonyl Chloride: A Key Intermediate for Pharmaceutical Research. ningbo-inno.com. [Link]
-
Wikipedia. 4,7-Dichloroquinoline. Wikipedia. [Link]
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Organic Syntheses. 4,7-dichloroquinoline. Organic Syntheses. [Link]
-
Scribd. Synthesis of 4,7-Dichloroquinoline. Scribd. [Link]
Sources
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Application Notes and Protocols for the Derivatization of Peptides with 4,7-Dichloroquinoline-8-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of peptides with 4,7-dichloroquinoline-8-sulfonyl chloride. This method introduces a hydrophobic and potentially fluorescent tag to peptides, enabling novel approaches for peptide analysis, purification, and characterization. The protocols outlined herein are synthesized from established principles of sulfonyl chloride chemistry and peptide modification, offering a robust framework for researchers exploring this derivatization strategy. This guide covers the synthesis of the derivatizing agent, step-by-step procedures for peptide derivatization in solution and on solid phase, and methods for the purification and characterization of the resulting sulfonamide conjugates.
Introduction: The Strategic Value of Peptide Derivatization
Peptide derivatization is a cornerstone of modern proteomics and peptide-based drug discovery. The covalent modification of peptides with specific chemical moieties can significantly enhance their analytical properties and biological functions. Derivatization can improve ionization efficiency in mass spectrometry, introduce fluorescent reporters for sensitive detection, and modulate the hydrophobicity of peptides for chromatographic separation.[1][2]
The use of sulfonyl chlorides for the modification of primary and secondary amines, such as the N-terminus and the ε-amino group of lysine residues in peptides, is a well-established strategy for forming stable sulfonamides.[3] this compound is a particularly intriguing reagent for this purpose. The quinoline core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and its potential as a fluorescent probe.[4] The dichloro-substitution pattern further modulates the electronic and steric properties of the quinoline ring, potentially influencing the reactivity of the sulfonyl chloride and the characteristics of the resulting peptide conjugate.
This application note provides the necessary protocols to synthesize this compound and to utilize it for the derivatization of peptides, opening new avenues for the study and application of these important biomolecules.
Synthesis of this compound
The derivatizing agent, this compound, is not readily commercially available and must be synthesized. A plausible and effective synthetic route proceeds via the diazotization of 8-amino-4,7-dichloroquinoline, followed by a copper-catalyzed reaction with sulfur dioxide. This method is a standard approach for the preparation of aryl sulfonyl chlorides from anilines.[5]
Synthesis of the Precursor: 8-Amino-4,7-dichloroquinoline
The synthesis of the 8-amino-4,7-dichloroquinoline precursor is a critical first step. While a specific documented synthesis for this particular compound is not widely available, a general approach can be inferred from the synthesis of other substituted aminoquinolines. One potential route involves the nitration of 4,7-dichloroquinoline followed by reduction of the nitro group to an amine. However, a more direct approach may be the amination of a suitable precursor. For the purpose of this protocol, we will assume the availability of 8-amino-4,7-dichloroquinoline. Researchers may need to consult specialized synthetic chemistry literature to obtain this starting material.
Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of heteroaryl sulfonyl chlorides.[5]
Materials and Reagents:
-
8-Amino-4,7-dichloroquinoline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
-
Sulfur dioxide (SO₂) gas
-
Copper(I) chloride (CuCl)
-
Ice
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Three-necked round-bottom flask
-
Magnetic stirrer with stir bar
-
Dropping funnel
-
Gas dispersion tube
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
Protocol:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of 8-amino-4,7-dichloroquinoline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid by bubbling SO₂ gas through the solvent, pre-cooled in an ice bath.
-
Add a catalytic amount of copper(I) chloride to the sulfur dioxide solution.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide/acetic acid mixture with vigorous stirring, while maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture for 1-2 hours at low temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride should precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any residual acid.
-
The crude product can be further purified by dissolving it in a suitable organic solvent like dichloromethane, drying the organic layer over anhydrous magnesium sulfate, filtering, and removing the solvent under reduced pressure.
-
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of the derivatizing agent.
Derivatization of Peptides: Protocols
The reaction of this compound with peptides targets the primary amino groups of the N-terminus and the side chain of lysine residues. The following protocols describe the derivatization in both solution-phase and solid-phase formats.
Solution-Phase Derivatization Protocol
This protocol is suitable for purified peptides.
Materials and Reagents:
-
Peptide of interest
-
This compound
-
Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)
-
Non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Protocol:
-
Peptide Dissolution: Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., 10-20 mg/mL in DMF). This should be prepared fresh.
-
Reaction Setup:
-
To the stirred peptide solution, add the non-nucleophilic base (e.g., DIPEA) to adjust the pH to the desired range (8.5-9.5).
-
Add a 5-10 fold molar excess of the this compound solution to the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring. The reaction can be monitored by reverse-phase HPLC.
-
-
Quenching: Add a quenching solution to consume any unreacted sulfonyl chloride.
-
Purification: Purify the derivatized peptide by reverse-phase HPLC. Due to the hydrophobicity of the quinoline tag, a modified gradient may be necessary.[6][][8][9][10]
Solid-Phase Derivatization Protocol
This protocol is for peptides synthesized on a solid support.
Materials and Reagents:
-
Peptide-bound resin
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF or N-methyl-2-pyrrolidone (NMP))
-
Non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine)
-
Dichloromethane (DCM) for washing
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Protocol:
-
Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.
-
Deprotection: If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection step (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF and DCM.
-
Derivatization:
-
Prepare a solution of this compound (5-10 equivalents relative to the resin loading) and DIPEA (10-20 equivalents) in anhydrous DMF.
-
Add this solution to the resin and agitate at room temperature for 2-4 hours.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.
-
Cleavage and Deprotection: Cleave the derivatized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Diagram of the Derivatization Reaction:
Caption: General scheme of the peptide derivatization reaction.
Purification and Characterization
Purification by Reverse-Phase HPLC
The introduction of the hydrophobic 4,7-dichloroquinoline moiety will significantly increase the retention time of the peptide on a reverse-phase HPLC column.
Table 1: Suggested HPLC Gradient for Purification
| Time (min) | % Solvent B (Acetonitrile with 0.1% TFA) |
| 0 | 10 |
| 5 | 10 |
| 35 | 90 |
| 40 | 90 |
| 42 | 10 |
| 50 | 10 |
Solvent A: Water with 0.1% TFA. The gradient may need to be optimized based on the specific peptide sequence.
Characterization by Mass Spectrometry
Mass spectrometry is essential for confirming the successful derivatization of the peptide.
-
Expected Mass Shift: The derivatization will result in a mass increase corresponding to the mass of the 4,7-dichloroquinoline-8-sulfonyl group minus the mass of a hydrogen atom.
-
Fragmentation Pattern: In tandem mass spectrometry (MS/MS), peptides derivatized with a sulfonyl group may exhibit a characteristic neutral loss of SO₃ (79.9568 Da).[11] The remaining quinoline portion will act as a bulky, hydrophobic tag, which may influence the fragmentation pattern of the peptide backbone. Fragmentation of the quinoline ring itself is also possible.[12]
Fluorescence Spectroscopy
Quinoline derivatives are often fluorescent. The derivatized peptide is expected to exhibit fluorescence, which can be utilized for sensitive detection.
-
Expected Spectral Properties: The excitation and emission maxima will need to be determined experimentally. Based on similar quinoline-sulfonamide compounds, excitation is anticipated in the UV-A range (around 340 nm) with emission in the blue-violet region (around 410-430 nm).[4] The fluorescence properties may be sensitive to the local environment, such as solvent polarity and pH.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Yield | Incorrect pH; Inactive reagent; Steric hindrance | Optimize reaction pH to 8.5-9.5; Use freshly prepared sulfonyl chloride solution; Increase reaction time and/or temperature. |
| Multiple Derivatization Products | Derivatization of multiple amine sites | Use a limited amount of the derivatizing agent for partial labeling if desired. |
| Poor Recovery from HPLC | Aggregation of the hydrophobic peptide | Use a less hydrophobic column (e.g., C8 or C4); Add organic modifiers like isopropanol to the mobile phase.[6][9][10] |
| No Fluorescence Observed | Quenching effects; Incorrect excitation/emission wavelengths | Screen a wide range of excitation and emission wavelengths; Analyze in different solvents. |
Conclusion
The derivatization of peptides with this compound offers a promising strategy for enhancing their analytical properties. The protocols provided in this guide, while based on established chemical principles, serve as a starting point for researchers. Optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity of the desired derivatized peptides. The potential for this derivatization to introduce a fluorescent tag and to influence mass spectrometric fragmentation patterns makes it a valuable tool for peptide chemists and proteomics researchers.
References
-
PrepChem. Synthesis of 8-quinolinesulfonyl chloride. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available from: [Link]
-
Canadian Science Publishing. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]
-
ResearchGate. Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Available from: [Link]
-
MDPI. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Available from: [Link]
-
GenScript. Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Available from: [Link]
-
ResearchGate. Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
Wikipedia. 4,7-Dichloroquinoline. Available from: [Link]
- Google Patents. Method for producing quinoline-8-sulfonyl chloride.
- Google Patents. 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
-
National Center for Biotechnology Information. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]
-
PubMed. A novel derivatization method for peptides to increase sensitivity and backbone fragmentation in liquid secondary-ion mass spectra. Available from: [Link]
-
Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Available from: [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. Available from: [Link]
-
National Center for Biotechnology Information. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Available from: [Link]
-
MDPI. Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Available from: [Link]
-
MSpace. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]
-
Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]
-
PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]
-
Chemistry & Biology Interface. A mild and efficient method for the synthesis of unusual heteroaryl sulfonyl chlorides. Available from: [Link]
-
National Center for Biotechnology Information. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Available from: [Link]
-
PubMed Central. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link]
-
PubMed Central. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Available from: [Link]
-
PubMed. Charge derivatization of peptides to simplify their sequencing with an ion trap mass spectrometer. Available from: [Link]
-
PubMed Central. [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Available from: [Link]
-
PubMed. Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air. Available from: [Link]
-
ResearchGate. Sequences of the peptides modified with a fluorescent tag and chemical.... Available from: [Link]
-
PubMed. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. Available from: [Link]
-
PubMed. Peptide quinoline conjugates: a new class of RNA-binding molecules. Available from: [Link]
-
Journal of Biomolecular Techniques. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Available from: [Link]
-
YouTube. Lec4 - Diazotization Reactions. Available from: [Link]
-
PubMed. Synthesis of Cu (II) and Zn (II) Complexes of a Quinoline Based Flexible Amide Receptor as Fluorescent Probe for Dihydrogen Phosphate and Hydrogen Sulphate and Their Antibacterial Activity. Available from: [Link]
-
Science.gov. diazotization: Topics by Science.gov. Available from: [Link]
-
ResearchGate. (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. Available from: [Link]
-
PubMed. Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. Available from: [Link]
-
National Center for Biotechnology Information. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Available from: [Link]
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- 11. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, Multi-Step Synthesis of 4,7-Dichloroquinoline-8-Sulfonamides for Pharmaceutical Research and Development
Abstract
This guide provides a comprehensive, in-depth technical overview and detailed protocols for the scale-up synthesis of 4,7-dichloroquinoline-8-sulfonamides. This class of compounds is of significant interest to researchers in drug discovery due to the established bioactivity of both the 4,7-dichloroquinoline scaffold and the sulfonamide functional group. The synthetic strategy is presented in three major parts: (I) the robust, industrially proven synthesis of the key intermediate, 4,7-dichloroquinoline, via the Gould-Jacobs reaction; (II) the directed electrophilic chlorosulfonation at the C-8 position; and (III) the final conversion to the target sulfonamides via amidation. This document emphasizes the causality behind procedural choices, critical safety considerations for hazardous reagents, and scalable, validated protocols suitable for drug development professionals.
Introduction and Strategic Overview
The 7-chloroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of widely used antimalarial drugs such as chloroquine and hydroxychloroquine.[1][2] The starting material for these pharmaceuticals is often 4,7-dichloroquinoline.[2] Separately, the sulfonamide moiety is a cornerstone functional group in drug design, present in a vast array of antibacterial, diuretic, and anticonvulsant medications.[3] The combination of these two pharmacophores into a single molecular entity—4,7-dichloroquinoline-8-sulfonamide—creates a promising platform for novel therapeutic agents.
The synthesis of these target molecules is a sequential, multi-step process. Our strategy is designed for scalability and reproducibility, beginning with foundational and cost-effective starting materials.
The overall synthetic pathway is as follows:
Caption: Overall 3-part synthetic strategy.
Part I: Scale-Up Synthesis of 4,7-Dichloroquinoline Intermediate
Principle & Rationale
The foundation of this entire synthesis is the reliable, large-scale production of the 4,7-dichloroquinoline intermediate. For this, we employ the venerable Gould-Jacobs reaction , a robust and well-documented method for constructing the quinoline ring system.[4][5] This series of reactions begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4][6] Subsequent saponification, decarboxylation, and chlorination steps yield the desired product. This specific route has been successfully utilized for the production of thousands of pounds of 4,7-dichloroquinoline, attesting to its scalability.[7]
The multi-step sequence is necessary for the following reasons:
-
Condensation: m-Chloroaniline reacts with diethyl ethoxymethylenemalonate in a nucleophilic substitution to form the key acyclic intermediate.
-
Thermal Cyclization: A 6-electron cyclization occurs at high temperatures (~250 °C). The use of a high-boiling, thermally stable, and inert solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is critical for achieving the necessary temperature for efficient ring closure without solvent decomposition.[7]
-
Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then thermally decarboxylated to yield 7-chloro-4-hydroxyquinoline.
-
Chlorination: The final and critical step is the conversion of the 4-hydroxy group (which exists in tautomeric equilibrium with the 4-quinolone form) into a chloride. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, as it is a powerful chlorinating and dehydrating agent.[7][8]
Experimental Protocol I: Synthesis of 4,7-Dichloroquinoline
This protocol is adapted from the validated procedure in Organic Syntheses.[7]
Step I-A: Ethyl α-carbethoxy-β-m-chloroanilinoacrylate
-
To a 500-mL round-bottomed flask, add m-chloroaniline (127.5 g, 1.0 mole) and diethyl ethoxymethylenemalonate (233 g, 1.1 moles).
-
Add a few boiling chips and heat the mixture on a steam bath for 1 hour, allowing the evolved ethanol to escape.
-
The warm, crude product is used directly in the next step without purification.
Step I-B: 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid
-
In a 5-L flask equipped with an air condenser, heat Dowtherm A (1 L) to a vigorous boil (~250 °C) using an electric heating mantle.
-
Carefully pour the warm product from Step I-A through the condenser into the boiling Dowtherm A.
-
Continue heating for 1 hour. A significant amount of the cyclized product will crystallize from the hot solution.
-
Cool the mixture, filter the solid product, and wash the filter cake with two 400-mL portions of petroleum ether to remove colored impurities.
-
Transfer the air-dried solid to a flask with 1 L of 10% aqueous sodium hydroxide and reflux vigorously for ~1 hour until all the solid dissolves (saponification).
-
Cool the mixture and separate any remaining oil.
-
Acidify the aqueous solution with concentrated hydrochloric acid until it is acidic to Congo red paper.
-
Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water. The expected yield is 190–220 g (85–98%).[7]
Step I-C: 7-Chloro-4-quinolinol and 4,7-Dichloroquinoline
-
Suspend the air-dried acid from Step I-B in 1 L of Dowtherm A in a 2-L flask equipped with a stirrer and reflux condenser.
-
Heat the mixture to boiling for 1 hour to effect decarboxylation.
-
Cool the resulting clear, light-brown solution to room temperature.
-
CAUTION: Phosphorus oxychloride is highly corrosive, toxic if inhaled, and reacts violently with water.[9][10][11][12] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Slowly add phosphorus oxychloride (POCl₃, 150 g, 0.98 mole) to the cooled solution.
-
Raise the temperature to 135–140 °C and stir for 1 hour.
-
After cooling, carefully pour the reaction mixture into a large separatory funnel containing crushed ice.
-
Extract the aqueous layer with three 500-mL portions of ether.
-
Combine the acid extracts, cool in an ice bath, and carefully neutralize with 10% sodium hydroxide to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry. The crude product weighs 130–145 g (66–73% yield).[7]
-
Recrystallize from a suitable solvent like petroleum ether to obtain pure 4,7-dichloroquinoline (m.p. 84–85 °C).
| Reagent | MW | Amount (moles) | Volume/Mass | Role |
| m-Chloroaniline | 127.57 | 1.0 | 127.5 g | Starting Material |
| Diethyl ethoxymethylenemalonate | 216.23 | 1.1 | 233 g | Reagent |
| Dowtherm A | ~166 | - | ~2 L | High-boiling Solvent |
| Sodium Hydroxide | 40.00 | - | 1 L (10% aq.) | Saponification |
| Hydrochloric Acid | 36.46 | - | As needed | Acidification |
| Phosphorus Oxychloride | 153.33 | 0.98 | 90 mL / 150 g | Chlorinating Agent |
Part II: Directed Chlorosulfonation at the C-8 Position
Principle & Rationale
The introduction of a sulfonyl chloride group onto the quinoline ring is achieved via electrophilic aromatic substitution. The choice of reagent is critical for both reactivity and regioselectivity. Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating and chlorinating agent. In the quinoline ring system, electrophilic substitution is generally directed to the benzene ring portion (positions 5, 6, 7, 8). Under forcing conditions, sulfonation of quinoline is known to occur at the 5- and 8-positions.[13] The presence of the deactivating chloro groups and the protonated quinoline nitrogen under the strongly acidic conditions directs the incoming electrophile, favoring the C-8 position. A Japanese patent describes a two-step, one-pot process where initial sulfonation with chlorosulfonic acid is followed by conversion to the sulfonyl chloride with thionyl chloride, which ensures a high-purity product.[14]
Critical Safety Considerations: Chlorosulfonic Acid
WARNING: Chlorosulfonic acid is an extremely hazardous and corrosive substance. It reacts violently and exothermically with water, releasing large quantities of toxic hydrogen chloride and sulfuric acid fumes.
-
Handling: Must be conducted in a high-performance chemical fume hood. Full PPE is mandatory: heavy-duty acid-resistant gloves (butyl rubber), chemical splash goggles, a face shield, and an acid-resistant apron or lab coat.
-
Quenching: Never add water directly to chlorosulfonic acid. Reactions should be quenched by slowly and carefully adding the reaction mixture to a large volume of crushed ice with vigorous stirring to dissipate heat.
-
Spills: Neutralize small spills with a dry, inert material like sodium bicarbonate or sand. Do not use combustible materials.
Experimental Protocol II: Synthesis of 4,7-Dichloroquinoline-8-sulfonyl Chloride
This protocol is adapted from established methods for the chlorosulfonation of quinolines.[14][15]
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl), add chlorosulfonic acid (e.g., 4-5 molar equivalents).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 4,7-dichloroquinoline (1.0 equivalent) in portions, ensuring the internal temperature does not exceed 10-15 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 100-140 °C for several hours (e.g., 4-10 hours), monitoring the reaction by TLC.[15][16]
-
Cool the reaction mixture to room temperature.
-
Optional but recommended for higher purity: Add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF. Heat the mixture at 50-70 °C for 2-3 hours to ensure complete conversion of any sulfonic acid to the sulfonyl chloride.[14]
-
Work-up: Very slowly and carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The solid sulfonyl chloride will precipitate. Collect the crude product by filtration.
-
Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper.
-
Dry the product under vacuum. The crude this compound can be used directly in the next step or purified by recrystallization from a suitable non-protic solvent.
Part III: Synthesis of Target 4,7-Dichloroquinoline-8-Sulfonamides
Principle & Rationale
The final step is the formation of the sulfonamide bond. This is a classic nucleophilic acyl substitution reaction where an amine (primary or secondary) attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to act as a scavenger for the hydrochloric acid that is generated.[3][17] This prevents the protonation of the reactant amine, which would render it non-nucleophilic. The reaction is generally high-yielding and can be applied to a wide variety of amines to generate a library of target compounds.
Workflow Visualization: Chlorosulfonation and Amidation
Caption: Workflow for the final functionalization steps.
General Protocol III: Amidation of the Sulfonyl Chloride
This general protocol can be adapted for various primary and secondary amines.
-
Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile) in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the desired amine (1.1-1.5 equivalents) followed by a tertiary amine base like triethylamine (1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be required for less reactive amines.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude sulfonamide can be purified by standard methods such as recrystallization or column chromatography on silica gel.[18]
| Parameter | Typical Condition | Rationale |
| Solvent | Anhydrous CH₂Cl₂, THF, ACN | Inert medium for the reaction. |
| Amine Stoichiometry | 1.1 - 1.5 eq. | Ensures complete consumption of the sulfonyl chloride. |
| Base | Triethylamine, Pyridine | Scavenges generated HCl. |
| Temperature | 0 °C to Room Temp. | Exothermic reaction, initial cooling may be needed. |
| Work-up | Aqueous wash | Removes salts and water-soluble impurities. |
| Purification | Recrystallization / Chromatography | To obtain high-purity final product. |
Summary and Data Presentation
The described three-part synthesis provides a robust and scalable pathway to a diverse range of 4,7-dichloroquinoline-8-sulfonamides. Each stage has been optimized based on established and validated chemical literature to ensure reproducibility and high yield.
| Stage | Product | Key Reagents | Typical Yield | Reference |
| Part I | 4,7-Dichloroquinoline | m-Chloroaniline, EMME, POCl₃ | 55-60% (overall, purified) | [7] |
| Part II | This compound | Chlorosulfonic Acid | Variable, often used crude | [14][15] |
| Part III | 4,7-Dichloroquinoline-8-sulfonamide | Amine, Triethylamine | 70-95% | [3] |
Characterization of intermediates and final products should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis to confirm structure and purity.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved from [Link]
-
Gould–Jacobs reaction. (2023, December 2). In Wikipedia. Retrieved from [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2025, January 15). YouTube. Retrieved from [Link]
-
Gould–Jacobs reaction. (n.d.). Wikiwand. Retrieved from [Link]
-
Purification of Quinoline. (n.d.). Chempedia, LookChem. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-219.
- Method for producing quinoline-8-sulfonyl chloride. (2005). JP2005139149A. Google Patents.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC, NIH.
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly str
-
Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesizing Hydroxychloroquine. (n.d.). Virginia Commonwealth University TechTransfer and Ventures. Retrieved from [Link]
- The Rise and Fall of Hydroxychloroquine (HCQ) in COVID Era: A Therapeutic Journey and Synthetic Progress. (2022, July 15). ChemRxiv.
-
Chinese firms accelerate production of hydroxychloroquine, other APIs to meet global needs. (2020, April 7). Global Times. Retrieved from [Link]
- Preparation method of 3-methylquinoline-8-sulfonyl chloride. (n.d.). CN110872252A. Google Patents.
- High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. (2018, March 8).
- A method for purifying 8-hydroxyquinoline reaction solution. (n.d.). CN117402112A. Google Patents.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). PMC, NIH.
- Study of Manufacturing of Hydroxychloroquine. (2022, April 4).
- THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. (n.d.). Pakistan Journal of Scientific and Industrial Research.
- Chlorosulfonation of the 8‐hydroxyquinoline 1 and formation of derivatives 5a–5f. Reagents and conditions. (n.d.).
- Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. (n.d.).
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). Molbank.
-
4,7-dichloroquinoline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Synthesis of deriv
-
4,7-Dichloroquinoline. (2023, November 11). In Wikipedia. Retrieved from [Link]
- Gould Jacobs Quinoline forming reaction. (n.d.).
- Synthesis of 4,7-Dichloroquinoline. (n.d.). Scribd.
- Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). Molecules.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,7-Dichloroquinoline-8-Sulfonyl Chloride
Here is the technical support center for improving the yield of 4,7-dichloroquinoline-8-sulfonyl chloride synthesis.
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers and process chemists to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this specific electrophilic aromatic substitution. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern yield and purity, enabling you to make informed decisions in your experimental work.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the development of various pharmaceuticals. Its synthesis, primarily through the chlorosulfonation of 4,7-dichloroquinoline, is often plagued by low yields and the formation of challenging-to-remove byproducts. The quinoline nucleus presents a complex electronic and steric environment: the nitrogen atom deactivates the ring towards electrophilic attack, while the existing chloro-substituents further influence regioselectivity. Mastering this synthesis requires a nuanced understanding of the reaction mechanism and precise control over reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently below 40%. What are the most common culprits?
Low yields typically stem from three primary issues: incomplete reaction, formation of undesired isomers (such as the 5-sulfonyl chloride), and product degradation during workup. The chlorosulfonation of the deactivated quinoline ring is inherently sluggish and requires forcing conditions. Furthermore, the sulfonyl chloride product is highly reactive and susceptible to hydrolysis. A careful evaluation of reaction temperature, reagent stoichiometry, and workup protocol is the first step in diagnosing the problem.
Q2: I'm observing a significant amount of an isomeric byproduct in my crude NMR. How can I improve regioselectivity for the 8-position?
The primary isomeric byproduct is almost certainly 4,7-dichloroquinoline-5-sulfonyl chloride. Electrophilic substitution on the quinoline ring, even when protonated in strongly acidic media, can occur at both the 5- and 8-positions.[1] While the 8-position is often favored, the ratio is highly dependent on reaction conditions. Lower reaction temperatures can sometimes improve selectivity, but often at the cost of conversion. A more robust strategy, detailed in our optimized protocol, involves a two-step process where a mixture of sulfonic acids is formed and then converted to the sulfonyl chloride, which can offer a better final yield of the desired isomer.[2]
Q3: How can I prevent the formation of the diaryl sulfone byproduct?
Diaryl sulfone formation occurs when one molecule of the newly formed sulfonyl chloride acts as an electrophile and reacts with a molecule of the starting 4,7-dichloroquinoline. This is a classic side reaction in chlorosulfonations. The most effective way to suppress this is to maintain a high concentration of the chlorosulfonating agent relative to the substrate throughout the reaction. This means using a significant molar excess of chlorosulfonic acid, which often serves as both the reagent and the solvent.
Q4: My product seems to decompose during aqueous workup. What is a safer method for isolation?
Sulfonyl chlorides are extremely sensitive to moisture and will readily hydrolyze back to the corresponding sulfonic acid, drastically reducing your isolated yield. The standard procedure of quenching the reaction mixture in ice water must be performed rapidly and with vigorous stirring to dissipate heat and precipitate the product quickly. The product should be filtered immediately and washed with copious amounts of cold water to remove residual acid. Avoid any delays and ensure all equipment is kept cold.[3]
Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Problem 1: Low or Incomplete Conversion
-
Diagnosis: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted 4,7-dichloroquinoline.
-
Causality: The deactivating effect of the quinoline nitrogen and the two chloro-substituents makes the aromatic ring electron-poor and less susceptible to electrophilic attack. Insufficient thermal energy or a suboptimal concentration of the electrophile will result in a stalled reaction.
-
Solutions:
-
Increase Reagent Stoichiometry: Ensure a molar excess of chlorosulfonic acid of at least 5 to 8 equivalents per equivalent of substrate.[2] This drives the equilibrium towards the product and suppresses side reactions.
-
Optimize Reaction Temperature: The reaction typically requires elevated temperatures (100-160 °C) to proceed at a reasonable rate.[2] Monitor the reaction progress at various temperatures to find the optimal balance between conversion rate and byproduct formation.
-
Extend Reaction Time: If increasing the temperature leads to decomposition, consider running the reaction for a longer duration (5-15 hours) at a more moderate temperature.[2]
-
Problem 2: Poor Regioselectivity (Isomer Formation)
-
Diagnosis: ¹H NMR or HPLC analysis reveals the presence of more than one major product, indicative of substitution at positions other than C-8 (likely C-5).
-
Causality: The electronic directing effects on the quinolinium cation can lead to substitution at both the 5- and 8-positions. This ratio is kinetically controlled and sensitive to the reaction environment.[1]
-
Solutions:
-
Adopt the Two-Step Protocol: The most effective method to maximize the yield of the 8-isomer is to separate the sulfonation and chlorination steps. First, react the starting material with chlorosulfonic acid to generate a mixture of sulfonic acids. Then, treat this mixture with a milder chlorinating agent like thionyl chloride (SOCl₂) to convert the sulfonic acids to sulfonyl chlorides.[2] This avoids the harsh conditions of direct chlorosulfonation that can scramble selectivity.
-
Temperature Control: Experiment with running the initial sulfonation step at the lowest possible temperature that still affords a reasonable conversion rate.
-
Problem 3: Product Loss During Workup
-
Diagnosis: A promising result from in-process monitoring (e.g., TLC) does not translate to a good yield of isolated, dry product. The isolated product may appear oily or sticky.
-
Causality: Hydrolysis of the sulfonyl chloride functional group is the most probable cause. The C-S bond in the sulfonyl chloride is highly polarized, making the sulfur atom very electrophilic and susceptible to attack by nucleophiles, especially water.
-
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried before use.
-
Optimized Quenching Protocol: Prepare a large beaker of vigorously stirred ice/water slurry. Add the reaction mixture slowly and carefully in a dropwise manner or as a thin stream. The goal is to have the product precipitate as a fine, easily filterable solid.
-
Minimize Contact Time: Do not allow the precipitated product to sit in the acidic aqueous mixture. Filter immediately after quenching is complete.
-
Thorough Washing: Wash the filter cake with large volumes of ice-cold water until the filtrate is no longer acidic. This removes trapped chlorosulfonic and sulfuric acid, which can catalyze decomposition.
-
Efficient Drying: Dry the product under high vacuum at a low temperature (e.g., in a desiccator with P₂O₅). Do not heat the product, as this can promote degradation.
-
Visualization of Key Processes
Reaction and Side-Product Pathway
Caption: A decision tree for troubleshooting low synthesis yields.
Optimized Two-Step Protocol for this compound
This protocol is synthesized from best practices and leverages a two-step approach to maximize the yield and purity of the desired 8-isomer. [2] Step 1: Sulfonation
-
To a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add chlorosulfonic acid (6.0 eq.).
-
Cool the acid to 0-5 °C in an ice bath.
-
Slowly add 4,7-dichloroquinoline (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 20 °C.
-
After the addition is complete, slowly heat the reaction mixture to 120-140 °C.
-
Maintain this temperature for 8-12 hours, monitoring the disappearance of the starting material by TLC or HPLC.
-
Once the reaction is complete (i.e., starting material is consumed), cool the mixture to room temperature.
Step 2: Chlorination and Workup
-
Cool the mixture from Step 1 to 50-60 °C.
-
Slowly add thionyl chloride (SOCl₂) (2.0-3.0 eq.) to the reaction mixture. Caution: Gas evolution (HCl, SO₂) will occur. Ensure adequate ventilation.
-
Heat the mixture to 70-80 °C and stir for 2-4 hours until the conversion of the sulfonic acid to the sulfonyl chloride is complete.
-
Cool the reaction mixture to room temperature.
-
Prepare a separate large vessel containing a vigorously stirred slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice slurry. A precipitate will form.
-
Stir the slurry for 15-30 minutes, then immediately collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with ice-cold water until the washings are neutral (pH ~7).
-
Dry the solid product under high vacuum to a constant weight.
Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale / Justification |
| Reagent Ratio | 1:6 (Substrate:ClSO₃H) | Drives reaction to completion, minimizes sulfone formation. [2] |
| Sulfonation Temp. | 120-140 °C | Provides sufficient energy for electrophilic substitution on the deactivated ring. [2] |
| Chlorination Agent | Thionyl Chloride (SOCl₂) | Milder conversion of sulfonic acid to sulfonyl chloride, improving final yield. [2] |
| Chlorination Temp. | 70-80 °C | Optimal temperature for conversion by thionyl chloride. |
| Workup | Quench in ice/water | Rapidly precipitates the product while minimizing hydrolytic decomposition. [3] |
References
-
Request PDF. (n.d.). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. ResearchGate. Retrieved January 20, 2026, from [Link]
-
(n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved January 20, 2026, from [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved January 20, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). 4,7-dichloroquinoline. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (2023, April 25). 4,7-Dichloroquinoline. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved January 20, 2026, from [Link]
-
PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
- Google Patents. (n.d.). JP2005139149A - Method for producing quinoline-8-sulfonyl chloride.
-
PubMed Central. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved January 20, 2026, from [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group. Retrieved January 20, 2026, from [Link]
-
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
Sources
Technical Support Center: Chlorosulfonation of 4,7-Dichloroquinoline
Welcome to the technical support center for the chlorosulfonation of 4,7-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common side reactions and optimize your synthesis.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues you may encounter during the chlorosulfonation of 4,7-dichloroquinoline. Each entry details the probable cause, the underlying chemistry, and provides a validated protocol for mitigation.
Q1: My reaction yields a significant amount of a water-soluble solid that I can't isolate with my organic workup. What is happening?
A1: Probable Cause: Incomplete Conversion to Sulfonyl Chloride and/or Hydrolysis.
This is the most common issue. You are likely isolating the sulfonic acid intermediate (4,7-dichloroquinoline-X-sulfonic acid) rather than the desired sulfonyl chloride. The sulfonic acid is highly polar and water-soluble, whereas the sulfonyl chloride is less polar and typically precipitates or is extractable into organic solvents.
Expertise & Experience (The "Why"):
The reaction proceeds in two stages. First, an electrophilic aromatic substitution occurs where the sulfonating agent (SO₃ or a related electrophile) attacks the quinoline ring to form a sulfonic acid.[1] In the presence of excess chlorosulfonic acid, this sulfonic acid is then converted to the sulfonyl chloride.[2]
Two main scenarios lead to the sulfonic acid as your final product:
-
Incomplete Conversion: Insufficient chlorosulfonic acid or reaction time may not fully drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride.
-
Hydrolysis: Sulfonyl chlorides are susceptible to hydrolysis, especially during aqueous workup.[3] If the reaction mixture is quenched with water or exposed to moisture before the sulfonyl chloride is fully isolated, it will rapidly convert back to the more stable sulfonic acid.
Trustworthiness (The "How-To"):
A self-validating protocol ensures the formation and preservation of the sulfonyl chloride.
Protocol: Minimizing Sulfonic Acid Formation and Hydrolysis
-
Reagent & Glassware Preparation: Ensure all glassware is oven-dried and assembled under a dry nitrogen or argon atmosphere. Use a fresh, unopened bottle of chlorosulfonic acid (ClSO₃H) for best results.
-
Reaction Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,7-dichloroquinoline (1.0 eq).
-
Controlled Addition: Cool the flask to 0 °C in an ice bath. Add chlorosulfonic acid (a minimum of 5.0 eq) dropwise via the dropping funnel over 30-45 minutes. Causality Note: A large excess of ClSO₃H is crucial to act as both the reactant and a dehydrating agent, driving the equilibrium towards the sulfonyl chloride product.[2]
-
Reaction Progression: After addition, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by taking a small aliquot, carefully quenching it in ice water, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.
-
Isolation (Critical Step): Carefully and slowly pour the reaction mixture onto crushed ice. The sulfonyl chloride should precipitate as a solid. Causality Note: The low solubility of the arylsulfonyl chloride in the acidic aqueous mixture protects it from rapid hydrolysis and allows for its precipitation.[3]
-
Purification: Immediately filter the precipitate and wash it with copious amounts of cold water to remove any residual acid. Dry the solid thoroughly under vacuum. Avoid any delays in filtration to minimize hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Molar Ratio (ClSO₃H:Substrate) | 5:1 to 8:1 | Drives equilibrium to sulfonyl chloride; acts as solvent.[4] |
| Temperature | 0 °C to Room Temperature | Controls exothermic reaction; prevents degradation. |
| Reaction Time | 12 - 18 hours | Ensures complete conversion. |
| Workup | Quench on crushed ice | Precipitates product while minimizing hydrolysis.[3] |
Q2: My NMR spectrum is complex, suggesting a mixture of isomers. How can I ensure correct regioselectivity?
A2: Probable Cause: Formation of Multiple Sulfonated Isomers.
The substitution pattern on the 4,7-dichloroquinoline ring directs the incoming electrophile. While one position is strongly favored, harsh conditions can lead to a loss of selectivity. For quinoline systems, sulfonation typically occurs on the benzene ring portion. Given the existing 7-chloro substituent, the primary sites for electrophilic attack are C-5 and C-6. The C-5 position is generally more activated. However, depending on conditions, other isomers can form.
Expertise & Experience (The "Why"):
The directing effects in quinoline are complex. The protonated nitrogen atom deactivates the pyridine ring towards electrophilic attack. Therefore, substitution occurs on the carbocyclic ring. The 7-chloro group is an ortho-, para-director but is deactivating. The main competition is between the C-5 and C-6 positions. Controlling reaction temperature is paramount for achieving high regioselectivity.
Trustworthiness (The "How-To"):
Lowering the reaction temperature can significantly improve selectivity by favoring the kinetically controlled product over the thermodynamically favored one, which may form at higher temperatures.
Protocol: Enhancing Regioselectivity
-
Maintain Low Temperature: Begin the addition of chlorosulfonic acid at -10 °C to 0 °C using a salt-ice bath.
-
Extended Reaction at Low Temperature: After the addition is complete, maintain the reaction temperature at 0-5 °C for the entire duration (e.g., 24 hours).
-
Monitor Closely: If possible, use in-process controls (e.g., UPLC) on quenched aliquots to determine the isomeric ratio at different time points and temperatures.
-
Purification: If a mixture of isomers is unavoidable, purification via column chromatography on silica gel may be necessary. A gradient elution system (e.g., hexanes/ethyl acetate) can often resolve constitutional isomers. Alternatively, recrystallization from a suitable solvent (e.g., acetonitrile or toluene) can enrich the desired isomer.
Q3: I'm observing a significant amount of a high molecular weight, insoluble byproduct. What is it and how do I prevent it?
A3: Probable Cause: Formation of Diarylsulfone.
A common side reaction in chlorosulfonation is the formation of a sulfone.[5] This occurs when the newly formed sulfonyl chloride acts as an electrophile and reacts with another molecule of 4,7-dichloroquinoline.
Expertise & Experience (The "Why"):
The mechanism involves the Friedel-Crafts-like acylation of an activated aromatic ring by the sulfonyl chloride. This process is catalyzed by the strong acid conditions of the reaction. The reaction is more prevalent under higher temperatures and prolonged reaction times when the concentration of the sulfonyl chloride product builds up.
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} .dot Caption: Formation of Diarylsulfone Side Product.
Trustworthiness (The "How-To"):
The key to preventing sulfone formation is to use conditions that favor the formation of the sulfonyl chloride but are not harsh enough to promote the subsequent Friedel-Crafts reaction.
Protocol: Suppressing Sulfone Formation
-
Use a Co-solvent: Performing the reaction in an inert solvent like 1,2-dichloroethane can help to keep the substrate and product diluted, reducing the likelihood of the bimolecular sulfone formation reaction.[5]
-
Control Stoichiometry: Avoid using a massive excess of the quinoline substrate. Ensure the chlorosulfonic acid is in large excess to quickly convert the sulfonic acid to the sulfonyl chloride, which is then precipitated upon workup.
-
Temperature Management: Strictly maintain the reaction temperature below 25 °C. Sulfone formation is often accelerated at higher temperatures.
-
Workup Timing: Isolate the product as soon as the reaction has reached completion. Extended reaction times will increase the amount of sulfone byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the active electrophile in this reaction?
A1: While chlorosulfonic acid is the reagent, the actual electrophilic species is believed to be the chlorosulfonyl cation (SO₂Cl⁺). This is generated from the auto-protolysis of chlorosulfonic acid.[6][7] Under some conditions, sulfur trioxide (SO₃) can also act as the electrophile, leading initially to the sulfonic acid.[5]
Q2: What are the critical safety precautions when working with chlorosulfonic acid?
A2: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing large amounts of toxic HCl gas.
-
Personal Protective Equipment (PPE): Always use a chemical fume hood, a lab coat, and wear heavy-duty acid-resistant gloves and chemical splash goggles with a face shield.
-
Handling: Measure and dispense the acid carefully, ensuring no contact with water or other protic solvents.
-
Quenching: Always add the acid to ice/water slowly, never the other way around. The quenching of the reaction mixture should be performed cautiously behind a blast shield.
Q3: How can I confirm the identity of my final product?
A3: A combination of analytical techniques is recommended:
-
Melting Point: The sulfonyl chloride should have a sharp, defined melting point, which will differ from the sulfonic acid (which often decomposes at high temperatures).
-
Spectroscopy:
-
¹H and ¹³C NMR: Will confirm the aromatic substitution pattern.
-
FT-IR: Look for characteristic S=O stretches (around 1370 and 1180 cm⁻¹) for the sulfonyl chloride.
-
Mass Spectrometry: Will confirm the molecular weight and isotopic pattern for the two chlorine atoms.
-
-
Derivatization: Reacting a small sample of your product with ammonia or an amine will readily form the corresponding sulfonamide, which is typically a stable, crystalline solid with a distinct melting point, providing definitive confirmation of the sulfonyl chloride's presence.
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// Solutions Sol_Hydrolysis [label="Issue: Hydrolysis / Incomplete Conversion\n\nAction: Use excess ClSO₃H, ensure dry conditions, rapid cold workup.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Isomers [label="Issue: Poor Regioselectivity\n\nAction: Lower reaction temperature (-10 to 0 °C), monitor closely.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Sulfone [label="Issue: Sulfone Formation\n\nAction: Strict temp control (<25 °C), use co-solvent, avoid long reaction times.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Problem; Problem -> WaterSoluble [label="Yes"]; Problem -> Success [label="No"]; WaterSoluble -> Sol_Hydrolysis [label="Yes"]; WaterSoluble -> IsomerMix [label="No"]; IsomerMix -> Sol_Isomers [label="Yes"]; IsomerMix -> InsolubleByproduct [label="No"]; InsolubleByproduct -> Sol_Sulfone [label="Yes"]; InsolubleByproduct -> Success [label="No"];
Sol_Hydrolysis -> Start [label="Retry"]; Sol_Isomers -> Start [label="Retry"]; Sol_Sulfone -> Start [label="Retry"]; } .dot Caption: Troubleshooting Workflow for Chlorosulfonation.
References
-
Bassin, J. P., Cremlyn, R. J., & Swinbourne, F. J. (1991). REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements, 56(1-4), 245-275. [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
-
GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved from [Link]
- Marciniec, K., & Maślankiewicz, A. (2009). SYNTHESIS OF 4- AND 7-QUINOLINESULFONAMIDES FROM 4,7-DICHLOROQUINOLINE. HETEROCYCLES, 78(1), 209.
-
ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Retrieved from [Link]
-
Reddit. (2020, December 30). So, I'm working on chlorosulfonation, I can't find a mechanism with benzene, so I tried to do it, but I feel there's something wrong... Can someone explain me properly the mechanism of chlorosulfonation ? r/OrganicChemistry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, March 16). What is the mechanism of chlorosulfonation of benzene? Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing quinoline-8-sulfonyl chloride.
Sources
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. globalspec.com [globalspec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of Crude 4,7-Dichloroquinoline-8-sulfonyl Chloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 4,7-dichloroquinoline-8-sulfonyl chloride. This compound is a critical intermediate, but its purification is frequently complicated by its inherent reactivity, particularly its sensitivity to moisture. This document outlines common issues, provides robust troubleshooting strategies, and details validated purification protocols to ensure the attainment of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: My isolated product is an off-white or yellowish solid with a low, broad melting point. What is the most probable impurity?
A: The most common impurity in this context is 4,7-dichloroquinoline-8-sulfonic acid, the hydrolysis product of your target compound. Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles, including water from solvents, atmospheric moisture, or silica gel.[1] This hydrolysis converts the sulfonyl chloride (-SO₂Cl) group into a sulfonic acid (-SO₃H) group, which is non-volatile, often has a different solubility profile, and can interfere with subsequent reactions.
-
Causality: The sulfur atom in the sulfonyl chloride is highly electron-deficient, making it an aggressive target for nucleophilic attack by water. The presence of acidic or basic impurities can catalyze this degradation.[2] The resulting sulfonic acid is significantly more polar than the sulfonyl chloride, which explains common observations like streaking on normal-phase TLC plates and difficulty in crystallization.
Q2: What is the primary cause of low yields during purification?
A: Low yields are typically attributable to two main factors:
-
Hydrolysis: As discussed in Q1, premature hydrolysis during the reaction workup or purification steps is a major cause of product loss.[3] Pouring the reaction mixture into ice water, a common step to precipitate sulfonyl chlorides, can be a double-edged sword; while it effectively isolates the product, it also exposes it to a large volume of its primary reactant for degradation.[4]
-
Improper Solvent Selection for Recrystallization: If the chosen solvent or solvent system is too effective at solubilizing the compound even at low temperatures, a significant portion of the product will remain in the mother liquor, leading to poor recovery.
Q3: Which purification techniques are most effective for this compound?
A: The two most reliable methods are recrystallization and flash column chromatography, with the choice depending on the impurity profile and the required scale.
-
Recrystallization: This is the preferred method for removing minor impurities and for large-scale purification, provided a suitable solvent is identified. The key is to use anhydrous, non-protic solvents to prevent hydrolysis.
-
Flash Column Chromatography: This technique is excellent for separating the target compound from impurities with different polarities, such as the highly polar sulfonic acid. However, care must be taken to minimize contact time with the silica gel, which can promote hydrolysis.[5][6]
Q4: How should I store the purified this compound to prevent degradation?
A: Due to its moisture sensitivity, the purified compound must be stored under strictly anhydrous conditions.
-
Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon.
-
Container: Use a well-sealed container, preferably with a PTFE-lined cap.
-
Location: Keep the container in a desiccator or a freezer (-20 °C) to minimize exposure to ambient moisture and slow down any potential degradation pathways.
Troubleshooting Guide
| Symptom Observed | Possible Cause(s) | Recommended Action(s) |
| Oily or Gummy Product After Isolation | Presence of 4,7-dichloroquinoline-8-sulfonic acid due to hydrolysis. | Purify via flash column chromatography to separate the polar sulfonic acid. Ensure all future workups use anhydrous solvents and are performed quickly. |
| Low Yield After Recrystallization | 1. Product is too soluble in the chosen solvent. 2. Premature crystallization during hot filtration. | 1. Select a less polar solvent or a two-solvent system (e.g., dissolve in minimal DCM/ethyl acetate, then add hexane/heptane as an anti-solvent).[7] 2. Use a pre-warmed funnel and a slight excess of hot solvent to prevent the product from crashing out on the filter paper. |
| Significant Streaking on TLC Plate | The compound is degrading on the acidic silica gel surface. | Use a less polar eluent system. Spot the TLC plate and develop it immediately. For column chromatography, consider deactivating the silica gel with a small percentage of a non-nucleophilic base like triethylamine mixed in the eluent. |
| Product Fails to Crystallize | Solution is not sufficiently saturated; presence of impurities inhibiting lattice formation. | Concentrate the solution further. Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal if available. If impurities are suspected, an initial purification by flash chromatography may be necessary before attempting recrystallization. |
| Multiple Spots on TLC of "Pure" Fractions | Co-elution of impurities or on-column degradation. | Adjust the eluent polarity for better separation. Run the column faster to minimize contact time with the silica. Check the stability of the compound in the chosen chromatography solvents before scaling up. |
Visualized Workflows and Mechanisms
General Purification Strategy
Caption: Decision workflow for purifying crude this compound.
Hydrolysis Degradation Pathway
Caption: The reaction of this compound with water.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent Method)
This method is ideal when the product is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible. A common and effective system for sulfonyl chlorides is Dichloromethane (DCM)/Hexane.
-
Dissolution: In a fume hood, transfer the crude solid to an oven-dried Erlenmeyer flask equipped with a stir bar. Add a minimal amount of dry DCM to dissolve the solid completely with gentle warming (do not exceed 40°C).
-
Hot Filtration (Optional): If insoluble impurities are present, pre-warm a stemless funnel with hot DCM and filter the solution into a second clean, dry flask. This prevents premature crystallization in the funnel.
-
Induce Crystallization: While stirring the warm DCM solution, slowly add dry hexane dropwise. Hexane acts as an anti-solvent. Continue adding until a persistent cloudiness is observed, indicating the solution is saturated.[7]
-
Re-dissolution: Gently warm the cloudy mixture until it becomes clear again. If it does not become clear, add a single drop of DCM. The goal is to be at the exact saturation point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all residual solvents.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing the polar sulfonic acid byproduct and other impurities with significantly different polarities.
-
Preparation: Use an appropriately sized silica gel column. Pack the column using a slurry of silica gel in a non-polar solvent like hexane. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Sample Loading: Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., DCM or ethyl acetate). Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% hexanes or 98:2 hexanes:ethyl acetate).[6] The polarity of the eluent can be gradually increased (e.g., to 95:5 or 90:10 hexanes:ethyl acetate) to facilitate the elution of the desired product.[5][8]
-
Fraction Collection: Collect fractions and monitor the elution progress using Thin Layer Chromatography (TLC). The sulfonyl chloride product should be significantly less polar (higher Rf) than its sulfonic acid hydrolysis product.
-
Isolation: Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure (rotary evaporation).
-
Drying: Dry the resulting solid under high vacuum to remove any remaining solvent.
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. Available from: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org. (2021-08-16). Available from: [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). Available from: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available from: [Link]
-
4,7-dichloroquinoline. Organic Syntheses. Available from: [Link]
-
Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. National Institutes of Health (NIH). (2025-01-17). Available from: [Link]
- Method for producing quinoline-8-sulfonyl chloride. Google Patents.
-
4,7-Dichloroquinoline. Wikipedia. Available from: [Link]
-
Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. ResearchGate. (2025-08-05). Available from: [Link]
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. ResearchGate. (2025-10-15). Available from: [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. (2023-03-09). Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]
-
Synthesis of 4,7-Dichloroquinoline. Scribd. Available from: [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. (1988-09-20). Available from: [Link]
-
Recrystallization with two solvents. Reddit. (2019-12-18). Available from: [Link]
- 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry. Google Patents.
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. (2025-08-07). Available from: [Link]
-
An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. (2024-06-16). Available from: [Link]
-
4,7-Dichloroquinoline-8-carboxylic acid. PubChem. Available from: [Link]
- Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
Sources
- 1. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. preprints.org [preprints.org]
Technical Support Center: Preventing Hydrolysis of 4,7-Dichloroquinoline-8-sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4,7-dichloroquinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this highly reactive intermediate. This compound is a valuable building block in medicinal chemistry, particularly for synthesizing novel kinase inhibitors and other therapeutic agents.[1][2] However, its utility is matched by its reactivity; the electrophilic sulfonyl chloride group is exceptionally sensitive to nucleophilic attack by water, leading to hydrolysis. This decomposition pathway is a primary cause of reduced yields and purification challenges.[3]
This document provides a structured approach to understanding and preventing unwanted hydrolysis, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected, and I've identified 4,7-dichloroquinoline-8-sulfonic acid as the major byproduct. What happened?
A1: The presence of 4,7-dichloroquinoline-8-sulfonic acid is a definitive indicator of hydrolysis. Sulfonyl chlorides react readily with even trace amounts of water to form the corresponding sulfonic acid, which is unreactive in subsequent desired coupling reactions.[3] This issue almost always stems from insufficient control of moisture in your reaction setup.
Causality and Troubleshooting Steps:
-
Contaminated Solvents: "Anhydrous" or "dry" solvents from suppliers can still absorb atmospheric moisture if not handled and stored correctly.
-
Solution: Always use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and stored under an inert atmosphere (Nitrogen or Argon).
-
-
Wet Glassware: Residual water on the surface of your reaction flasks, condensers, or dropping funnels is a common source of contamination.
-
Solution: Ensure all glassware is oven-dried (e.g., at 120°C for several hours) and allowed to cool to room temperature in a desiccator or under a stream of inert gas immediately before use.
-
-
Atmospheric Moisture: Reactions run open to the air, especially on humid days, will inevitably introduce water.
-
Solution: Conduct your reaction under a positive pressure of an inert gas like Nitrogen or Argon. Use septa and syringes/cannulas for reagent transfers instead of opening the flask to the air.
-
-
"Wet" Reagents: Starting materials or bases (especially hygroscopic ones like triethylamine) can be contaminated with water.
-
Solution: Use freshly opened reagents or purify/dry them before use if contamination is suspected.
-
Q2: During my aqueous workup, my product yield plummets, and TLC analysis shows the appearance of a new, highly polar spot. How can I isolate my product without causing hydrolysis?
A2: This is a classic challenge with reactive intermediates. An aqueous workup, particularly a basic wash intended to remove acidic byproducts, provides the perfect environment for rapid hydrolysis of any unreacted sulfonyl chloride.[4]
Causality and Mitigation Strategies:
-
Mechanism of Failure: The vigorous mixing of your organic phase (containing the sulfonyl chloride) with an aqueous phase creates a large interfacial area, maximizing the opportunity for hydrolysis. Basic conditions can further accelerate this process.
-
Recommended Solutions (in order of preference):
-
Strategy 1: Non-Aqueous Workup with Scavenger Resins. This is the most robust method. Amine-based scavenger resins (e.g., PS-Trisamine) are highly effective at quenching and sequestering excess sulfonyl chloride. The resin-bound byproduct is then simply removed by filtration, completely avoiding an aqueous wash.
-
Strategy 2: Pre-Quench Before Aqueous Wash. If a scavenger resin is unavailable, you can "pre-quench" the unreacted sulfonyl chloride before adding water. Add a small amount of a simple nucleophile like methanol or ethanol to the reaction mixture. This will convert the highly reactive sulfonyl chloride into a more stable sulfonate ester, which is easier to separate via chromatography or extraction.
-
Strategy 3: Rapid, Cold Extraction. If an aqueous wash is unavoidable, perform it as quickly as possible using ice-cold solutions. This minimizes the contact time and reduces the rate of hydrolysis. Ensure vigorous stirring for a short period, then immediately separate the layers.
-
Q3: My final product is contaminated with an impurity that appears to be a hydroxy-quinoline derivative. Why did one of the chlorine atoms get replaced?
A3: You are likely observing hydrolysis at the C4 position of the quinoline ring, leading to the formation of a 7-chloro-4-hydroxyquinoline species. The chlorine at the 4-position of the 4,7-dichloroquinoline core is highly activated towards nucleophilic aromatic substitution, and water can act as the nucleophile, especially under basic conditions.
Causality and Prevention:
-
Promoting Factor: This side reaction is often promoted by the presence of a base, which can also catalyze the hydrolysis of the C-Cl bond.
-
Prevention:
-
Strict Anhydrous Conditions: As with preventing sulfonyl chloride hydrolysis, excluding water is the primary defense.
-
Choice of Base: If a base is required to scavenge HCl, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) instead of simpler amines like triethylamine or pyridine. Add the base slowly and at a low temperature.
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired reaction to proceed.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions (solvent, temperature, atmosphere) to prevent hydrolysis of this compound? A1: The optimal conditions are designed to rigorously exclude water and control reactivity.
-
Solvents: Always use anhydrous aprotic solvents. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are common choices.[5] Protic solvents like water or alcohols will react directly with the sulfonyl chloride.
-
Temperature: Reactions should generally be conducted at low temperatures. Start by cooling the reaction mixture to 0°C or 5°C in an ice bath before adding the sulfonyl chloride.[2] For highly sensitive substrates, temperatures as low as -20°C may be necessary.[5]
-
Atmosphere: A dry, inert atmosphere (Nitrogen or Argon) is mandatory to prevent atmospheric moisture from entering the reaction.
Q2: Which bases are recommended for reactions with this sulfonyl chloride? A2: The choice of base is critical. It should be a good HCl scavenger but a poor nucleophile.
-
Recommended: Pyridine is a common choice as it acts as both a base and a nucleophilic catalyst without being overly reactive.[6] For more sensitive applications where nucleophilicity is a concern, sterically hindered non-nucleophilic bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are excellent options.
-
Use with Caution: Triethylamine (TEA) is widely used but can sometimes lead to side reactions.[2] Strong bases like sodium hydride (NaH) should be used with care and only with non-nucleophilic substrates in completely anhydrous conditions.
Q3: How should I properly store and handle this compound? A3: Store the compound in a tightly sealed container in a desiccator or a dry box, away from light and moisture. For long-term storage, refrigeration under an inert atmosphere is recommended. When handling, weigh it out quickly in a dry environment and avoid prolonged exposure to ambient air.
Q4: How can I monitor my reaction to detect hydrolysis as it occurs? A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the best methods.[7]
-
TLC: The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride or the desired sulfonamide/sulfonate ester product. It will typically appear as a distinct spot with a much lower Rf value (often staying at the baseline) on the TLC plate.
-
HPLC: HPLC provides a quantitative way to monitor the reaction.[8][9] The appearance and growth of a peak corresponding to the sulfonic acid standard would indicate ongoing hydrolysis.
Data Summary and Visualization
Table 1: Key Parameters to Minimize Hydrolysis
| Parameter | Recommendation | Rationale & Key Insight |
| Solvent | Anhydrous, Aprotic (DCM, ACN, THF) | Protic solvents (water, alcohols) are reactants, not just solvents. Aprotic solvents are chemically inert to the sulfonyl chloride. |
| Temperature | 0°C to room temperature; cool before adding reagent | Lowers the rate of all reactions, including undesired hydrolysis, giving the desired nucleophile a kinetic advantage.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the introduction of atmospheric moisture, a primary cause of hydrolysis. |
| Base | Pyridine or non-nucleophilic hindered bases (e.g., 2,6-lutidine) | Scavenges the HCl byproduct without competing as a nucleophile or strongly promoting hydrolysis of the quinoline core.[6] |
| Workup | 1. Scavenger Resin (Filtration) 2. Non-Aqueous Quench 3. Cold & Rapid Aqueous Extraction | Avoids introducing water altogether, which is the root cause of hydrolysis during product isolation.[4] |
Diagrams
Caption: Mechanism of sulfonyl chloride hydrolysis.
Caption: Recommended workflow for anhydrous reactions.
Experimental Protocol: Synthesis of an N-Aryl-4,7-dichloroquinoline-8-sulfonamide
This protocol provides a robust, step-by-step methodology for a typical sulfonamide formation reaction, incorporating best practices to prevent hydrolysis.
Materials:
-
This compound
-
Aniline (or other amine nucleophile)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Amine-based scavenger resin (e.g., PS-Trisamine)
-
Oven-dried round-bottom flask with stir bar, septa, and nitrogen/argon inlet
Procedure:
-
Glassware Preparation: Place a round-bottom flask and magnetic stir bar in an oven at 120°C for at least 4 hours. Assemble the flask with a condenser (or just a septum) while still warm and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: In the prepared flask, dissolve the aniline (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Add anhydrous pyridine (1.2 eq) via syringe.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Sulfonyl Chloride Addition: In a separate, small, dry vial, dissolve the this compound (1.1 eq) in a minimal amount of anhydrous DCM. Using a syringe, add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC, checking for the consumption of the starting amine. A typical reaction time is 2-6 hours.
-
Quenching and Workup (Non-Aqueous): Once the reaction is complete, add the amine-based scavenger resin (approx. 2-3 equivalents relative to the excess sulfonyl chloride used) to the flask. Stir the resulting suspension at room temperature for 2-4 hours to scavenge all unreacted sulfonyl chloride and the HCl-pyridine salt.
-
Isolation: Filter the reaction mixture through a pad of celite to remove the resin. Wash the resin cake with a small amount of DCM.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography or recrystallization as needed.
References
- BenchChem. (2025).
- BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up.
- Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49, 1441.
- Fernandez, I., & Khiar, N. (2003). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 5(15), 2743–2745.
- Sbarbati, N., et al. (Year). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- BenchChem. (2025).
- D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Marciniec, K., & Maślankiewicz, A. (2008). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Heterocycles, 75(11), 2739.
- CN107340337B. (Year). Method for detecting content of pyridine-3-sulfonyl chloride.
- Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Verma, B. C., et al. (Year). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (Year). The Essential Role of 8-Quinolinesulfonyl Chloride in Chemical Research and Development.
- Gwarda, A., et al. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. (Year).
- King, J. F., et al. (Year). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- Organic Chemistry Portal. (Year). Sulfonamide synthesis by S-N coupling.
- Wikipedia. (Year). Sulfonyl halide.
- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.
- Kaur, L., & Jain, R. (2022). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry, 87(2), 1259–1270.
- Marciniec, K., & Maślankiewicz, A. (2008). SYNTHESIS OF 4- AND 7-QUINOLINESULFONAMIDES FROM 4,7-DICHLOROQUINOLINE. HETEROCYCLES, 75(11).
- CN109298092B. (Year). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- Sigma-Aldrich. (Year). 8-Quinolinesulfonyl chloride 98%.
- Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90–95.
- Canadian Journal of Chemistry. (2023).
- BenchChem. (2025).
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Sulfonamide Formation with Sterically Hindered Amines
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming sulfonamides, particularly when dealing with sterically hindered amines. The inherent low nucleophilicity and steric bulk of these amines often lead to challenging reactions with low to no yield under standard conditions. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these synthetic hurdles and achieve your target molecules efficiently.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of sulfonamides with sterically hindered amines.
Question 1: I am observing very low to no yield when reacting a bulky secondary amine with a sulfonyl chloride under standard conditions (e.g., pyridine, DCM). What is the likely cause and how can I improve the yield?
Answer:
The primary culprit for low or no yield in these reactions is the combination of the amine's low nucleophilicity and the significant steric hindrance around the nitrogen atom. This creates a high activation energy barrier for the reaction with the sulfonyl chloride. Standard conditions, often employing bases like pyridine in solvents such as dichloromethane (DCM), are frequently insufficient to overcome this barrier.
Here’s a systematic approach to troubleshooting and optimization:
1. Increase Reaction Temperature: Often, the simplest solution is to provide more energy to the system. Increasing the reaction temperature can significantly enhance the reaction rate. Consider switching to a higher-boiling solvent if necessary.
2. Employ a More Effective Base/Catalyst:
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation and sulfonylation reactions.[1] It reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the sterically hindered amine.[1] This catalytic cycle significantly lowers the overall activation energy.
-
Strong, Non-Nucleophilic Bases: For particularly challenging substrates, a stronger, bulkier base might be necessary to deprotonate the amine (if it's a primary or secondary amine) without competing in the reaction. Examples include 2,6-lutidine or diisopropylethylamine (DIPEA).
-
Indium Catalysis: Indium metal has proven to be an effective catalyst for the sulfonylation of sterically hindered and less nucleophilic amines, often providing excellent yields.[2][3] The reaction can often be run under mild, base-free conditions, which helps minimize side reactions.
3. Consider Alternative Sulfonylating Agents: If modifying the amine or reaction conditions is not fruitful, using a more reactive sulfonylating agent can be a viable strategy.
-
Pentafluorophenyl (PFP) Sulfonate Esters: These are stable and highly reactive alternatives to sulfonyl chlorides that can react effectively with a range of amines, including some sterically hindered ones.[4]
4. Optimize the Solvent: The choice of solvent can have a significant impact on reaction rates and yields.
-
Acetonitrile (MeCN): This is a common and effective solvent, particularly for indium-catalyzed reactions, and can be heated to increase reaction rates.
-
Dimethylformamide (DMF): When higher temperatures are required, DMF can be a suitable choice.[2]
Below is a decision tree to guide your optimization strategy:
Caption: Troubleshooting workflow for low-yield sulfonamide reactions.
Question 2: I'm observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
Answer:
Side reactions are prevalent when forcing conditions are required for hindered sulfonamide synthesis. Common side products include:
-
Bis-sulfonylation: With primary amines, the formation of a di-sulfonated product can occur.
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly sensitive to moisture, which leads to the formation of the unreactive sulfonic acid.
-
Elimination or Rearrangement Products: Strong bases and high temperatures can promote unwanted elimination or rearrangement pathways, especially with complex substrates.
Strategies to Minimize Side Reactions:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent the hydrolysis of the sulfonyl chloride. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Careful Selection of Base: As mentioned, using a non-nucleophilic base is critical to avoid competition with the amine. For primary amines, controlling the stoichiometry by using a slight excess of the amine (1.1-1.2 equivalents) can help minimize bis-sulfonylation.
-
Catalytic Methods: Employing milder, catalytic methods like indium catalysis can often circumvent the need for strong bases and high temperatures, thereby reducing the likelihood of side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the early detection of side products and helps in optimizing the reaction time and temperature to favor the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DMAP catalysis in sulfonamide formation?
A1: DMAP acts as a nucleophilic catalyst. The reaction proceeds via a nucleophilic addition-type mechanism.[1] The lone pair on the pyridine nitrogen of DMAP attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This forms a highly reactive N-sulfonyl-4-dimethylaminopyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting sulfonyl chloride. The sterically hindered amine, which is a poor nucleophile, can then more readily attack this activated intermediate to form the desired sulfonamide and regenerate the DMAP catalyst.[1]
Caption: Catalytic cycle of DMAP in sulfonamide synthesis.
Q2: Are there any modern, one-pot methods to synthesize sulfonamides from readily available starting materials other than sulfonyl chlorides?
A2: Yes, recent advancements have focused on developing more convergent and user-friendly methods. One notable strategy involves the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines.[5][6] This method utilizes a copper-catalyzed decarboxylative halosulfonylation.[5][6] Essentially, an aromatic carboxylic acid is converted in situ to a sulfonyl chloride, which then reacts with the amine in the same pot.[5][6] This approach avoids the need to pre-synthesize and isolate the often unstable sulfonyl chlorides.[6]
Q3: Can microwave irradiation be beneficial for these challenging reactions?
A3: Microwave-assisted synthesis can be a powerful tool for reactions that are slow at conventional heating. The rapid and efficient heating provided by microwaves can significantly reduce reaction times and often improve yields, especially for sluggish reactions involving sterically hindered substrates.[2][3]
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Sulfonylation of a Hindered Amine
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the sterically hindered amine (1.0 eq), DMAP (0.1-0.2 eq), and an anhydrous aprotic solvent (e.g., DCM or MeCN).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-24 hours, monitoring its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., 40 °C in DCM or reflux in MeCN).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Indium-Catalyzed Sulfonylation of a Sterically Hindered Amine
-
To a flame-dried Schlenk flask under an inert atmosphere, add the sulfonyl chloride (1.0 eq), the sterically hindered amine (1.2 eq), indium powder (10-20 mol%), and anhydrous acetonitrile (MeCN).
-
Heat the reaction mixture to reflux (approximately 82 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions with highly hindered substrates may require prolonged heating (12-48 hours).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the indium catalyst (which can often be washed and reused).[2]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Data Summary Table
| Method | Typical Base/Catalyst | Solvent | Temperature | Advantages | Disadvantages |
| Standard | Pyridine, TEA | DCM, THF | 0 °C to RT | Simple setup | Often ineffective for hindered substrates |
| DMAP Catalysis | DMAP (catalytic) | DCM, MeCN | RT to Reflux | Highly effective, mild conditions[1] | DMAP can be difficult to remove |
| Indium Catalysis | None (Indium metal) | MeCN | Reflux | Base-free, good for sensitive substrates[2] | Requires heating, catalyst cost |
| PFP Esters | Non-nucleophilic base | Aprotic solvents | Varies | Highly reactive sulfonylating agent[4] | PFP esters may need to be synthesized |
| Microwave | Varies | High-boiling solvents | Elevated | Rapid reaction times, improved yields[2] | Requires specialized equipment |
References
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC - NIH.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- The Synthesis of Functionalised Sulfonamides. The world's largest collection of open access research papers.
- common issues in sulfonamide synthesis and solutions. Benchchem.
- Facile Synthesis of Sulfonyl Chlorides/Bromides
- Technical Support Center: Synthesis of Sterically Hindered Sulfonamides. Benchchem.
- Avoiding common errors in sulfonamide synthesis experimental protocols. Benchchem.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances (RSC Publishing).
- Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
- Strategic Synthesis of Sulfinamides as Versatile S(IV)
- Eco-friendly and green synthesis methods for sulfonamide deriv
- Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Overcoming common challenges in the synthesis of sulfonamide deriv
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
- (PDF) Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Oxidative β-C–H sulfonyl
- Sequential C–S and S–N Coupling Approach to Sulfonamides.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermedi
- Sulfonamide synthesis by alkylation or aryl
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. pubs.rsc.org.
- An Expedient Synthesis of Sulfinamides
- Proposed mechanism of catalytic aroyl–DMAP formation.
- Organic Chemistry - DMAP Synthesis Mechanism. YouTube.
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification Strategies for Syntheses Involving 4,7-Dichloroquinoline-8-Sulfonyl Chloride
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 4,7-dichloroquinoline-8-sulfonyl chloride. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted starting material from your desired product. Our goal is to equip you with the knowledge to not only solve purification issues but also to understand the chemical principles behind each step, ensuring robust and reproducible outcomes.
Introduction: The Challenge of a Reactive Intermediate
This compound is a highly reactive intermediate, prized for its ability to introduce the dichloroquinoline sulfonamide moiety, a scaffold of interest in medicinal chemistry.[1] However, its high reactivity is a double-edged sword. The electrophilic sulfur atom readily reacts with a wide range of nucleophiles, and any unreacted sulfonyl chloride remaining after your reaction can complicate downstream processing and purification. It can react with moisture, solvents, and even components of your purification system, leading to impure products and inconsistent results.
This guide provides a systematic approach to quenching the reaction and removing this reactive species and its byproducts, ensuring the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
A1: Leaving unreacted this compound in your product mixture is problematic for several reasons:
-
Product Degradation: The sulfonyl chloride can slowly react with your desired product, particularly if it contains nucleophilic functional groups.
-
Formation of Impurities: It readily hydrolyzes with ambient moisture or during aqueous workups to form the corresponding 4,7-dichloroquinoline-8-sulfonic acid. This acidic impurity can be difficult to remove and may affect the stability and solubility of your final compound.
-
Chromatography Issues: The reactive sulfonyl chloride can streak on silica gel columns or even react with certain solvents, leading to poor separation and contamination of fractions.
-
Inaccurate Yields & Analysis: Its presence will lead to an overestimation of your product yield and can interfere with analytical techniques like NMR and Mass Spectrometry, complicating structural confirmation.
Q2: What is "quenching," and why is it the first step in my workup?
A2: Quenching is the process of intentionally reacting the excess, highly reactive sulfonyl chloride with a simple, inexpensive reagent to convert it into a less reactive and more easily removable substance. This should always be the first step of your workup, performed before any aqueous washes or concentration steps. By neutralizing the reactive species in the reaction vessel, you prevent the formation of problematic byproducts during subsequent purification steps.
Q3: I see an oily residue or a persistent solid in my product even after a standard aqueous workup. What is it?
A3: This is very likely unreacted this compound or its hydrolysis product, 4,7-dichloroquinoline-8-sulfonic acid. The sulfonyl chloride itself is an organic-soluble solid, while the sulfonic acid can sometimes precipitate or partition into the organic layer, especially under neutral or acidic conditions. A simple aqueous wash is often insufficient for complete removal.
Troubleshooting Purification: A Step-by-Step Guide
If you are facing challenges in obtaining a pure product, follow this logical troubleshooting workflow.
Problem 1: Residual Starting Material Detected After Initial Purification
Cause: Incomplete quenching of the unreacted this compound.
Solution: Implement a Robust Quenching Protocol
The key is to convert the sulfonyl chloride into a species with significantly different solubility properties.
This method converts the sulfonyl chloride into the corresponding sulfonamide, 4,7-dichloroquinoline-8-sulfonamide. This new compound is often more polar and can be separated more easily.
-
Cool the Reaction: Once your reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath. This mitigates any potential exotherm from the quench.
-
Add Quenching Agent: Slowly add a dilute aqueous solution of ammonia (e.g., 2 M solution) to the stirred reaction mixture.
-
Stir: Allow the mixture to stir vigorously for 30-60 minutes. The sulfonyl chloride is converted to the sulfonamide.
-
Monitor: Check for the disappearance of the starting sulfonyl chloride spot by TLC.
-
Proceed to Extraction: The newly formed sulfonamide may have different solubility, facilitating removal via extraction or chromatography.
This is the most common method, converting the sulfonyl chloride to its highly water-soluble sulfonic acid salt.
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Base: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 1 M). Vigorous stirring is crucial, especially in biphasic mixtures, to maximize interfacial contact.
-
Stir: Continue stirring for at least one hour to ensure complete hydrolysis.
-
Proceed to Extraction: Transfer the mixture to a separatory funnel for liquid-liquid extraction. The sodium salt of 4,7-dichloroquinoline-8-sulfonic acid will be in the aqueous layer.
Workflow for Quenching and Initial Extraction
Caption: Workflow for quenching and initial workup.
| Quenching Method | Advantages | Disadvantages | Best For... |
| Aqueous Base (Hydrolysis) | Forms a highly water-soluble salt, simple extraction. | Not suitable for base-sensitive products. Can be slow if phase mixing is poor. | Robust, water-insensitive products on a moderate to large scale. |
| Aqueous Ammonia (Aminolysis) | Fast and effective conversion of sulfonyl chloride. | Introduces a new sulfonamide impurity that must be removed. | Reactions where the resulting sulfonamide has significantly different polarity than the desired product, allowing for easy separation by chromatography. |
| Scavenger Resins | Excellent for sensitive products, avoids aqueous workup, simplifies purification. | More expensive, may require optimization of reaction time. | High-throughput synthesis or when traditional extraction fails. |
Problem 2: Product is Contaminated with 4,7-dichloroquinoline-8-sulfonic acid
Cause: Insufficient basic washes during extraction. While the sodium salt of the sulfonic acid is water-soluble, the free acid may have some solubility in organic solvents.
Solution: Optimize the Extraction Procedure
-
Multiple Basic Washes: Do not rely on a single extraction. Wash the organic layer at least twice with a saturated NaHCO₃ solution. This ensures the complete deprotonation and transfer of the sulfonic acid into the aqueous phase.
-
Brine Wash: After the basic washes, wash the organic layer with brine (saturated aqueous NaCl). This helps to break up any emulsions and removes the bulk of the dissolved water before drying.
-
Drying: Thoroughly dry the organic layer with an anhydrous salt like Na₂SO₄ or MgSO₄ before concentrating the solvent.
Problem 3: Product Still Impure After Extraction - Co-elution during Chromatography
Cause: The polarity of your product is too similar to the unreacted sulfonyl chloride or the quenched sulfonamide byproduct.
Solutions: Advanced Purification Techniques
If your product is co-eluting with impurities, a standard silica gel column may not be sufficient.
-
Change the Solvent System: Experiment with different solvent systems. For quinoline derivatives, combinations of hexanes/ethyl acetate, or dichloromethane/methanol are common.[1][2] A shallow gradient can improve separation.
-
Reverse-Phase Chromatography: If the impurity is significantly more or less polar, consider reverse-phase (C18) HPLC for purification.[2][3]
Recrystallization is an excellent and often preferred method for purifying solid products, especially sulfonamides which tend to be crystalline.
Key Principles for Success:
-
Solvent Selection: The ideal solvent should dissolve your product well when hot but poorly when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. For sulfonamides, solvent systems like ethanol-water or isopropanol-water are often effective.[4]
-
Slow Cooling: Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of larger, purer crystals. Rapid crashing out of solution can trap impurities.[5]
-
Avoid "Oiling Out": If your product separates as an oil instead of a solid, it indicates high impurity levels or an inappropriate solvent. Try re-dissolving the oil in more hot solvent and cooling even more slowly, or switch to a different solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable boiling solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask to remove them.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry thoroughly.
Troubleshooting Recrystallization
Caption: Troubleshooting common recrystallization issues.
Analytical Verification
Always confirm the absence of this compound and its byproducts in your final product.
-
TLC: An easy first check. The sulfonyl chloride and sulfonic acid should have different Rf values than your product.
-
¹H NMR: Look for the characteristic peaks of the starting material or byproducts.
-
LC-MS: The most definitive method. It can separate and identify trace amounts of impurities. A reversed-phase HPLC method is typically suitable for quinoline derivatives.[3][6]
References
-
ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture? Retrieved from [Link]
-
Koba, M., & Koba, K. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A, 1492, 55-60. Retrieved from [Link]
-
Sharma, D. K., et al. (1995). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 34A, 484-486. Retrieved from [Link]
-
Chen, Y.-C., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Molecules, 24(17), 3140. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
-
ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Retrieved from [Link]
-
Moody, C. J., & Roff, G. J. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(3), 388–391. Retrieved from [Link]
-
Barker, J. E., Payne, C. M., & Maulding, J. (1963). Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride. Analytical Chemistry, 35(6), 762–763. Retrieved from [Link]
-
Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35(8), 1855-1861. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
-
YouTube. (2021). Crystallization of Sulfanilamide. Retrieved from [Link]
-
Reddit. (2019). Removing thionyl chloride. Retrieved from [Link]
-
IOPscience. (2021). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]
-
PubMed Central. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]
-
ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline-8-sulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). Retrieved from [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline-8-sulfinic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
Sources
- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Low Conversion in Reactions of 4,7-Dichloroquinoline-8-Sulfonyl Chloride
Welcome to the technical support center for 4,7-dichloroquinoline-8-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactions involving this versatile but sensitive reagent. Here, we address common challenges, particularly low conversion rates, and provide in-depth, evidence-based solutions to optimize your synthetic outcomes.
I. Understanding the Core Problem: Why Low Conversion?
Low conversion in reactions with this compound is a frequent challenge that can stem from multiple factors, often acting in concert. The primary culprits are the inherent reactivity of the sulfonyl chloride group and the specific structural features of the quinoline scaffold. This guide will dissect these issues and offer systematic troubleshooting strategies.
Initial Troubleshooting Workflow
Before delving into specific FAQs, it's helpful to have a general framework for diagnosing the issue. The following workflow outlines a logical progression from identifying the problem to implementing a solution.
Caption: A general workflow for troubleshooting low conversion.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides a detailed question-and-answer-based guide to address specific issues you may encounter.
Q1: My sulfonamide yield is consistently low. What is the most likely cause?
A1: The most common culprit for low yields in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride starting material. Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the corresponding sulfonic acid, a compound that is unreactive under typical sulfonylation conditions.
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Water, even in trace amounts, can act as a nucleophile, attacking the sulfur atom and leading to the displacement of the chloride and the formation of sulfonic acid.[1][2][3]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >100 °C and cooled under an inert atmosphere or in a desiccator). Use commercially available anhydrous solvents or freshly distill them from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to atmospheric moisture.
-
Reagent Quality: Use a fresh or properly stored bottle of this compound. Over time, even solid sulfonyl chlorides can hydrolyze due to ambient moisture.
Q2: I'm observing an unexpected, highly polar spot on my TLC that doesn't correspond to my starting materials or product. What could it be?
A2: This is very likely the sulfonic acid byproduct resulting from the hydrolysis of your this compound. Sulfonic acids are significantly more polar than their sulfonyl chloride precursors and the resulting sulfonamide products, which causes them to have a much lower Rf value on a silica gel TLC plate.
Verification: You can often confirm the presence of the sulfonic acid by LC-MS analysis, looking for a mass corresponding to the hydrolyzed starting material.
Q3: Can I use an aqueous base like sodium hydroxide for this reaction?
A3: While Schotten-Baumann conditions (using an aqueous base) are sometimes employed for sulfonamide synthesis, it is generally not recommended for sensitive or valuable substrates like this compound. The presence of a large excess of water and hydroxide ions significantly increases the rate of the competing hydrolysis reaction, which will likely lead to very low yields of your desired sulfonamide.[4]
Recommended Approach: An organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method.
-
Common Bases: Triethylamine (TEA) or pyridine are frequently used. They act as acid scavengers, neutralizing the HCl generated during the reaction without competing with your amine nucleophile.
-
Stoichiometry: Use at least one equivalent of the base to neutralize the generated HCl. An excess (e.g., 1.5 equivalents) is often beneficial.
Q4: My reaction is sluggish, even under anhydrous conditions. What can I do to improve the reaction rate?
A4: Several factors beyond moisture can lead to a slow reaction.
Potential Causes & Solutions:
-
Insufficiently Nucleophilic Amine: If your amine is electron-deficient or sterically hindered, its nucleophilicity will be reduced.
-
Solution: Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to more effectively deprotonate the amine and increase its nucleophilicity. You could also consider slightly elevated temperatures, but this should be done cautiously as it can also promote side reactions.
-
-
Poor Solubility: If either the sulfonyl chloride or the amine has poor solubility in the chosen solvent, the reaction will be slow.
-
Solution: Select a solvent that effectively dissolves both reactants. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common choices. In some cases, a more polar aprotic solvent like dimethylformamide (DMF) may be necessary, but ensure it is anhydrous.[5]
-
-
Inadequate Temperature: Many sulfonamide formations proceed well at 0 °C to room temperature. However, for less reactive partners, gentle heating (e.g., 40-60 °C) may be required.[5] Monitor the reaction closely by TLC or LC-MS to avoid decomposition at higher temperatures.
Q5: I'm using a primary amine and I'm getting a second, less polar side product. What is this and how can I avoid it?
A5: With primary amines, you can form a bis-sulfonated product, where two molecules of the sulfonyl chloride react with the single amine. The resulting di-sulfonamide is typically less polar than the desired mono-sulfonamide.
// Nodes RNH2 [label="Primary Amine\n(R-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; SulfonylChloride1 [label="4,7-dichloroquinoline-\n8-sulfonyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MonoSulfonamide [label="Desired Product\n(Mono-sulfonamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SulfonylChloride2 [label="4,7-dichloroquinoline-\n8-sulfonyl chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DiSulfonamide [label="Side Product\n(Di-sulfonamide)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RNH2 -> MonoSulfonamide [label="+ Sulfonyl Chloride"]; MonoSulfonamide -> DiSulfonamide [label="+ Sulfonyl Chloride"]; }
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of 4,7-dichloroquinoline-8-sulfonamides
Welcome to the technical support guide for the synthesis of 4,7-dichloroquinoline-8-sulfonamides. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common issues, particularly the formation of stubborn byproducts that can compromise yield and purity.
This guide is structured as a series of troubleshooting questions and FAQs. We will delve into the critical stages of the synthesis, from the purity of your starting material to the final amidation step, to ensure you can achieve a clean, high-quality synthesis.
Section 1: Troubleshooting the Chlorosulfonation of 4,7-Dichloroquinoline
The introduction of the sulfonyl chloride group onto the 4,7-dichloroquinoline ring is the most critical step and the primary source of byproduct formation. Success here is predicated on controlling the regioselectivity and preventing side reactions.
Q1: My TLC/LC-MS shows multiple product spots after chlorosulfonation. What are these byproducts and why are they forming?
A1: This is a very common observation. The reaction of 4,7-dichloroquinoline with chlorosulfonic acid is a classic electrophilic aromatic substitution. While the 8-position is the desired site of substitution, several byproducts can form, leading to a complex reaction mixture.
Primary Byproducts to Suspect:
-
Regioisomers (5- and 6-sulfonyl chlorides): The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituents deactivates the quinoline system, but substitution can still occur at other positions on the benzene ring portion. The primary isomers formed are typically the 5- and 6-sulfonyl chlorides. Their formation is kinetically controlled and highly dependent on reaction temperature.
-
4,7-Dichloroquinoline-8-sulfonic acid: This is the hydrolysis product of your desired sulfonyl chloride. It can also form in situ if the reaction with chlorosulfonic acid does not go to completion. A Japanese patent highlights that this byproduct can account for 20-30% of the product mixture under certain conditions, significantly reducing the yield of the desired sulfonyl chloride.[1]
-
Di-sulfonated Products: Using excessive chlorosulfonic acid or elevated reaction temperatures (e.g., >180°C) can lead to the introduction of a second sulfonyl chloride group, resulting in di-sulfonated byproducts.[2]
-
Starting Material Impurities: Commercial 4,7-dichloroquinoline can contain 1-4% of the 4,5-dichloroquinoline isomer.[3] This isomeric impurity will undergo chlorosulfonation alongside your main starting material, leading to its corresponding sulfonamide derivatives which can be very difficult to separate.
Causality and Control:
-
Temperature is Critical: Lower temperatures generally favor substitution at the 8-position. As you increase the temperature to drive the reaction to completion, you also lower the activation energy barrier for substitution at the 5- and 6-positions, leading to a mixture of regioisomers.
-
Reagent Stoichiometry: A large excess of chlorosulfonic acid increases the likelihood of di-sulfonation. While a sufficient excess is needed to act as both reagent and solvent, using more than necessary can be detrimental.
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can also contribute to the formation of more thermodynamically stable, but undesired, isomers and polysulfonated products.[2]
Troubleshooting Workflow: Identifying Reaction Byproducts
Caption: Troubleshooting workflow for identifying chlorosulfonation byproducts.
Q2: How can I improve the yield of the desired 8-sulfonyl chloride and minimize the sulfonic acid byproduct?
A2: This is a classic challenge of balancing reactivity with byproduct formation. The sulfonic acid is formed because it is the initial product of electrophilic sulfonation. Conversion to the sulfonyl chloride requires further reaction. If this conversion is incomplete, or if the sulfonyl chloride is hydrolyzed during workup, you will isolate the sulfonic acid.
A Field-Proven Two-Step Protocol:
A robust method to ensure complete conversion to the sulfonyl chloride involves a two-step, one-pot procedure. This approach is adapted from methodologies designed to drive the formation of sulfonyl chlorides to completion.[1]
Step 1: Sulfonation
-
React 4,7-dichloroquinoline with a moderate excess (e.g., 5-8 molar equivalents) of chlorosulfonic acid.
-
The reaction temperature should be carefully controlled, typically in the range of 100-160°C. This initial phase will produce a mixture of the desired 8-sulfonyl chloride and the intermediate 8-sulfonic acid.
Step 2: Chlorination
-
After the initial reaction period (when the starting quinoline is consumed), cool the mixture slightly (e.g., to 50-70°C).
-
Add thionyl chloride (SOCl₂), often in the presence of a catalytic amount of DMF, to the reaction mixture. The thionyl chloride will efficiently convert the remaining 4,7-dichloroquinoline-8-sulfonic acid into the desired 4,7-dichloroquinoline-8-sulfonyl chloride.
Why this works: Thionyl chloride is a powerful chlorinating agent specifically for converting sulfonic acids to sulfonyl chlorides. By adding it in a second step, you ensure that any sulfonic acid formed is fully converted, dramatically increasing your yield of the target intermediate.
Section 2: Troubleshooting the Amidation Step
Once you have a clean sulfonyl chloride, the amidation step is generally more straightforward. However, the reactivity of the sulfonyl chloride group presents its own set of challenges.
Q3: My amidation reaction is slow or incomplete, and I'm recovering the unreacted sulfonyl chloride. What is happening?
A3: This issue typically points to two main causes: insufficient nucleophilicity of the amine or inadequate reaction conditions.
-
Amine Nucleophilicity: Sterically hindered amines or anilines with strong electron-withdrawing groups are poor nucleophiles and will react slowly. The reaction of a sulfonyl chloride with an amine is the most common method for synthesizing sulfonamides, but the reactivity of the amine is a key factor.[4]
-
Base and Solvent: The reaction generates HCl, which will protonate your starting amine, rendering it non-nucleophilic. A non-nucleophilic base (like triethylamine or pyridine) is essential to scavenge this acid. The solvent should be aprotic and able to dissolve all reactants (e.g., DCM, THF, or DMF).
-
Temperature: While many amidations proceed at room temperature, less reactive amines may require gentle heating (e.g., 40-60°C) to increase the reaction rate.
Q4: My main byproduct is the sulfonic acid, even though I started with pure sulfonyl chloride. How do I prevent this?
A4: This is a clear indication of hydrolysis. Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of water and a base.
Preventative Measures:
-
Strict Anhydrous Conditions: This is non-negotiable. Use oven-dried glassware. Ensure your solvent is anhydrous and your amine and base are dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Order of Addition: Add the sulfonyl chloride (as a solution in your anhydrous solvent) slowly to a solution of the amine and the base. This ensures that any trace water preferentially reacts with the less valuable base rather than your electrophile.
-
Aqueous Workup: The workup is the most common point for hydrolysis to occur. When the reaction is complete, quench it by pouring it into cold water or ice. This dilutes the reactants and slows the rate of hydrolysis. Do not let the reaction mixture sit in a basic aqueous environment for extended periods. Promptly extract your product into an organic solvent. The hydrolysis of sulfonyl chlorides is a well-documented process that can be accelerated by base.[5]
Byproduct Formation Pathways
Caption: Key pathways for product and byproduct formation.
Section 3: General FAQs
Q5: What is the best way to purify the final 4,7-dichloroquinoline-8-sulfonamide from its byproducts?
A5: A multi-step approach is often necessary.
-
Aqueous Wash: First, wash your crude organic extract with a dilute acid (e.g., 1M HCl) to remove any excess amine and base. Then, wash with a saturated sodium bicarbonate solution. This basic wash is crucial as it will extract the acidic sulfonic acid byproduct into the aqueous layer.
-
Column Chromatography: This is typically the most effective method for separating the desired 8-sulfonamide from regioisomeric sulfonamide byproducts and any remaining non-polar impurities. A silica gel column using a gradient elution, for example with hexane/ethyl acetate or dichloromethane/methanol, is a good starting point.[6]
-
Recrystallization: If chromatography provides a product that is nearly pure, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) can be an excellent final step to obtain high-purity, crystalline material.
Q6: Are there any key NMR features to distinguish the desired 8-sulfonamide from the 5- or 6-isomers?
A6: Yes, ¹H NMR is a powerful tool for this. The key is the proton at the peri-position (H-5) relative to the sulfonyl group at C-8.
-
For the 8-sulfonamide: The proton at the 5-position (H-5) is spatially close to the bulky sulfonyl group. This proximity often results in a significant downfield shift for the H-5 proton compared to its position in the starting material. It will appear as a distinct doublet or doublet of doublets in the aromatic region, often the most downfield signal of the carbocyclic ring protons.
Table 1: Common Byproducts and Their Characteristics
| Byproduct Name | Formation Stage | Reason for Formation | Identification / Removal |
| 4,5-Dichloroquinoline | Starting Material | Impurity from Gould-Jacobs synthesis.[7] | Recrystallize starting material from hexane before use.[3] |
| 5- & 6-Regioisomers | Chlorosulfonation | High reaction temperature, kinetic/thermodynamic mixture. | Difficult to remove. Requires careful chromatography of the final product. |
| 4,7-Dichloroquinoline-8-sulfonic acid | Chlorosulfonation / Amidation | Incomplete chlorination or hydrolysis of sulfonyl chloride. | Remove via basic wash (e.g., NaHCO₃) during workup. |
| Di-sulfonated quinolines | Chlorosulfonation | Excess chlorosulfonic acid or high temperature.[2] | Difficult to separate. Requires careful chromatography. Best to avoid formation. |
Section 4: Recommended Protocol for Synthesis
This protocol incorporates the troubleshooting insights discussed above to maximize the yield and purity of the target compound.
Experiment 1: Synthesis of this compound
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,7-dichloroquinoline (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath and slowly add chlorosulfonic acid (6.0 eq) via a dropping funnel over 30 minutes.
-
Sulfonation: After the addition is complete, slowly heat the reaction mixture to 120°C and maintain for 4-6 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Chlorination: Cool the mixture to 60°C. Cautiously add thionyl chloride (2.0 eq) dropwise. Note: Gas evolution (SO₂, HCl) will occur.
-
Completion: Stir the mixture at 60-70°C for an additional 2-3 hours to ensure complete conversion of the sulfonic acid.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude this compound can be used directly in the next step or purified by recrystallization from a non-polar solvent if necessary.
References
- Source: Google Patents (CN103626699A)
-
Title: Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: MDPI URL: [Link]
-
Title: 4,7-dichloroquinoline Source: Organic Syntheses Procedure URL: [Link]
-
Title: 4,7-Dichloroquinoline Source: Wikipedia URL: [Link]
-
Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]
-
Title: Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies Source: PMC - PubMed Central URL: [Link]
-
Title: 4,7-Dichloroquinoline Source: PMC - NIH URL: [Link]
-
Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents Source: Baxendale Group - Durham University URL: [Link]
-
Title: Synthesis of 4,7-Dichloroquinoline Source: Scribd URL: [Link]
-
Title: (PDF) Quinoline-8-sulfonamide Source: ResearchGate URL: [Link]
- Source: Google Patents (JP2005139149A)
-
Title: Sulfonation of quinoline. Source: ResearchGate URL: [Link]
- Source: Google Patents (US4398916A)
-
Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]
-
Title: Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... Source: ResearchGate URL: [Link]
-
Title: Sulfonylation of Quinoline N-Oxides with Aryl Sulfonyl Chlorides via Copper-Catalyzed C–H Bonds Activation Source: ACS Publications URL: [Link]
-
Title: Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors Source: NIH URL: [Link]
- Source: Google Patents (FR2795723A1)
- Source: Google Patents (US2999094A)
-
Title: 8-Quinolinesulfonyl chloride Source: PubChem URL: [Link]
-
Title: An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides Source: MDPI URL: [Link]
-
Title: Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance Source: PMC - PubMed Central URL: [Link]
-
Title: Hydrolysis stable sulfonyl chlorides Source: Reddit URL: [Link]
-
Title: (PDF) Sulfonamide derivatives: Synthesis and applications Source: ResearchGate URL: [Link]
Sources
- 1. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]
- 2. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 3. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography of 4,7-Dichloroquinoline-8-Sulfonamide Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 4,7-dichloroquinoline-8-sulfonamide derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during column chromatography of this specific class of halogenated heterocyclic compounds. The insights provided are grounded in established chromatographic principles and extensive field experience to help you achieve optimal separation and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 4,7-dichloroquinoline-8-sulfonamide derivatives using silica gel chromatography?
A: The primary challenge stems from the basicity of the quinoline nitrogen atom. Standard silica gel has an acidic surface due to the presence of silanol (Si-OH) groups. These acidic sites can interact strongly with the basic nitrogen of the quinoline ring, leading to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.
Q2: How do I select an appropriate starting solvent system for my TLC analysis?
A: For quinoline derivatives of "normal" polarity, a good starting point is a mixture of 10-50% ethyl acetate in hexanes. However, given the presence of the polar sulfonamide group, a more polar system like 5% methanol in dichloromethane may be necessary.[1] It is crucial to co-spot your crude material with a reference standard if available and to test a range of solvent polarities to find the optimal separation.
Q3: My compound is not UV-active. How can I monitor the purification process?
A: If your derivative lacks a UV chromophore, you can use alternative visualization methods for TLC analysis. Stains such as potassium permanganate, ceric ammonium molybdate, or an iodine chamber are effective for visualizing a wide range of organic compounds. For column fraction analysis, you may need to rely on techniques like evaporative light scattering detection (ELSD) if available, or perform small-scale workups and analyses (e.g., NMR, MS) on selected fractions.
Q4: Should I use normal-phase or reversed-phase chromatography for these compounds?
A: The choice depends on the overall polarity of your specific derivative. Normal-phase chromatography on silica or alumina is common for synthetic intermediates.[2] However, for highly polar derivatives or compounds that show significant tailing on silica, reversed-phase chromatography (e.g., using a C18 column) is often a better choice.[3] In reversed-phase, polar compounds elute first, and the mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[4]
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific problems you may encounter during the column chromatography of 4,7-dichloroquinoline-8-sulfonamide derivatives, providing potential causes and actionable solutions.
Problem 1: Significant Peak Tailing or Streaking on TLC and Column
Symptoms:
-
Spots on the TLC plate are elongated rather than round.
-
Eluted fractions from the column show broad peaks with a gradual return to baseline.
-
Poor separation between your target compound and impurities.
Causality: As mentioned in the FAQs, this is a classic sign of strong interaction between the basic quinoline nitrogen and the acidic silica gel surface. This interaction slows the elution of the compound in a non-uniform way, causing it to "tail."
Solutions:
-
Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.
-
Triethylamine (Et₃N): Add 0.1–1% triethylamine to your eluent.[2][5] This is often sufficient to dramatically improve peak shape.
-
Ammonia in Methanol: For more basic compounds, a solution of 1-10% ammonia in methanol can be used as a component of your mobile phase (e.g., 95:5:0.5 Dichloromethane/Methanol/Aqueous Ammonia).
-
-
Switch to a Different Stationary Phase:
-
Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.
-
Reversed-Phase Silica (C18): This is generally less prone to issues with basic compounds and separates based on hydrophobicity.
-
Problem 2: The Compound Does Not Elute from the Column
Symptoms:
-
After loading the sample and running a significant volume of eluent, no product is detected in the fractions.
-
A colored band may be visible at the top of the column that does not move.
Causality: This issue typically arises from two main possibilities: the mobile phase is not polar enough to move the compound, or the compound is irreversibly binding to or decomposing on the stationary phase.[6]
Solutions:
-
Increase Mobile Phase Polarity:
-
Gradient Elution: If you started with a low-polarity solvent, gradually increase the proportion of the polar solvent. For example, move from 20% ethyl acetate in hexane to 50%, and then to 100% ethyl acetate, and finally to a methanol/dichloromethane system.
-
Methanol Purge: At the end of a run, flushing the column with 100% methanol can elute very polar compounds that were retained. Note that using more than 10% methanol in a solvent system can potentially dissolve some of the silica gel.[5]
-
-
Test for Compound Stability: Before committing your entire sample to a column, it's wise to test for stability.
-
Dry Loading for Poorly Soluble Compounds: If your compound has low solubility in the mobile phase, it may precipitate at the top of the column. In this case, pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[8]
Problem 3: Poor Separation of Compound and Impurities
Symptoms:
-
Fractions contain a mixture of your desired product and one or more impurities.
-
TLC analysis shows overlapping spots.
Causality: This indicates that the chosen solvent system does not have the right selectivity for your specific mixture. The polarity may be too high, causing everything to elute together, or the solvent may not be interacting differently enough with the components to achieve separation.
Solutions:
-
Optimize the Solvent System:
-
Reduce Polarity: If the Rf value of your compound on TLC is high (e.g., > 0.4), the solvent system is likely too polar. Reduce the proportion of the polar solvent to achieve an optimal Rf in the range of 0.2-0.3 for good separation on a column.[9]
-
Change Solvent Selectivity: If reducing polarity doesn't resolve the issue, try a different solvent system altogether. Solvents are classified into different selectivity groups. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene/acetone system.[10]
-
-
Column Loading and Dimensions:
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. A general rule of thumb is to load 1-5% of crude material by mass of the stationary phase.[2]
-
Increase Column Length/Decrease Diameter: For difficult separations, a longer, thinner column can improve resolution.
-
Experimental Protocols & Data
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Compound Polarity | Non-Polar Component | Polar Component | Modifier (if needed) |
| Low to Medium | Hexane / Heptane | Ethyl Acetate / Dichloromethane | 0.1-1% Triethylamine |
| Medium to High | Dichloromethane | Methanol / Acetone | 0.1-1% Triethylamine |
| High / Basic | Dichloromethane | 10% NH₃ in Methanol | N/A |
Note: These are starting points. The optimal system must be determined empirically via TLC.[5]
Protocol: Stability Test Using 2D TLC
-
Spotting: Dissolve your crude sample in a suitable solvent. On a square TLC plate, carefully spot the sample at one corner, about 1 cm from the edges.
-
First Elution: Place the plate in a developing chamber with your chosen mobile phase and allow it to develop.
-
Drying: Remove the plate and allow the solvent to evaporate completely.
-
Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Place it back in the same developing chamber and allow it to develop again.
-
Analysis: Visualize the plate. If all spots lie on a 45-degree diagonal line from the origin, your compound is stable. Any spots appearing off this diagonal indicate degradation.[7]
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for purification issues.
References
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Stability issues of N-silylated sulfonamides on silica gel chromatography.
- Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
- BenchChem. (n.d.). High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols.
-
Flieger, J., & Tatarczak-Michalewska, M. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(23), 5729. [Link]
- Restek. (2019). Choosing Your LC Stationary Phase.
-
Singh, P., et al. (2023). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. [Link]
- Sorbtech. (2024). Mastering Stationary Phases: Selection Criteria and Method Development.
- Hawach Scientific. (2025). Stationary Phase and Surface Chemistry of HPLC Columns.
-
Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2533. [Link]
-
Kumar, A., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 13(4), 2351-2363. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department.
-
Alvarez-Macetas, C., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1437. [Link]
-
Constant, M., et al. (1998). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 808(1-2), 89-96. [Link]
-
Kumar, S., et al. (2023). Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. ChemistrySelect, 8(31), e202301880. [Link]
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
-
Ito, Y., et al. (2000). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 898(2), 177-182. [Link]
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
Maślankiewicz, A., & Marciniec, K. (2010). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(8), 1639-1647. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department.
-
Silver, J. (2015). Answer to "Any suggestions on thin layer chromatography and column chromatography?". ResearchGate. [Link]
- Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents.
- BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
- BenchChem. (n.d.). Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography.
- Reddit. (2013). What compounds are unstable in a silica gel column (chromatography).
Sources
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Technical Support Center: Recrystallization of 4,7-Dichloroquinoline-8-Sulfonamides
Welcome to the Technical Support Center for the purification of 4,7-dichloroquinoline-8-sulfonamide derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. The following content provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the critical final step of purification: recrystallization.
The unique molecular architecture of 4,7-dichloroquinoline-8-sulfonamides, which combines a rigid, planar quinoline core with a polar sulfonamide group, presents specific challenges for achieving high purity and good crystal morphology. This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experimental work.
Troubleshooting Guide: Common Recrystallization Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of 4,7-dichloroquinoline-8-sulfonamides.
Question: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common and frustrating phenomenon in recrystallization where the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2][3][4] This typically occurs when the melting point of your compound is lower than the temperature of the solution at the point of supersaturation, or when high levels of impurities are present, which can depress the melting point.[1][2][5] Oiled out products are generally impure because the oil can act as a better solvent for impurities than the crystallization solvent itself.[3][4]
Immediate Corrective Actions:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the supersaturation level and then allow the solution to cool more slowly.[1][2]
-
Lower the Crystallization Temperature: If the melting point of your sulfonamide is low, consider using a lower-boiling point solvent or a solvent mixture that allows for dissolution at a lower temperature.
-
Induce Crystallization Above the "Oiling Out" Temperature: Try to induce crystallization at a temperature where the compound is still a solid. This can be achieved by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal.[1]
Long-Term Strategies:
-
Solvent System Modification: The choice of solvent is critical. If you are using a single solvent, try switching to a binary solvent system. A common and effective approach for sulfonamides is to use a "good" solvent in which the compound is highly soluble (e.g., ethanol, isopropanol, acetone) and an "anti-solvent" in which it is poorly soluble (e.g., water, hexanes). Dissolve your compound in a minimal amount of the hot "good" solvent and then slowly add the "anti-solvent" dropwise until persistent turbidity is observed. Then, allow the solution to cool slowly.
-
Preliminary Purification: If your crude material is highly impure, consider a preliminary purification step, such as column chromatography, to remove the impurities that may be causing the melting point depression.
Question: I am getting a very low yield of my purified 4,7-dichloroquinoline-8-sulfonamide. What are the likely causes and how can I improve my recovery?
Answer:
Low recovery is a frequent challenge in recrystallization.[1] The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.
Potential Causes and Solutions:
-
Too Much Solvent: This is the most common reason for low yield.[2] If too much solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling.[1]
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. To check if significant product remains in the mother liquor, you can take a small sample of the filtrate and evaporate it to see if a substantial amount of solid remains.[1] If so, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.
-
-
Inappropriate Solvent Choice: The ideal solvent should exhibit a steep solubility curve, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[6][7][8][9]
-
Solution: Perform small-scale solvent screening tests with various solvents of different polarities to find the optimal one. For sulfonamides, common solvents to try are ethanol, isopropanol, and ethanol/water mixtures. For the 4,7-dichloroquinoline moiety, less polar solvents like toluene or mixtures with hexanes/heptanes might also be effective.[10][11][12][13]
-
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration step to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel stem if the apparatus cools down too quickly.[3]
-
Solution: Use a stemless funnel and preheat all glassware (funnel, receiving flask) with hot solvent or in an oven before filtration. Perform the filtration as quickly as possible.[3]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve a significant portion of your product.
-
Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Question: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
The failure of a compound to crystallize from a saturated solution is often due to the solution being supersaturated or having too much solvent.[2]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at or just below the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of the pure compound, add a "seed crystal" to the cooled solution. This will act as a template for crystal growth.[1][14]
-
Reduced Temperature: Ensure the flask has been cooled sufficiently in an ice bath for at least 15-20 minutes.
-
-
Reduce the Volume of Solvent: If induction techniques fail, it is likely that you have used too much solvent.[2] Gently heat the solution to boil off some of the solvent (typically 10-20% of the volume) and then allow it to cool again.[1]
-
Consider an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes cloudy, which indicates the onset of precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing 4,7-dichloroquinoline-8-sulfonamides?
A1: There is no single "best" solvent, as the optimal choice will depend on the specific substituents on your sulfonamide derivative. However, based on the dual nature of the molecule (a somewhat non-polar aromatic quinoline and a polar sulfonamide group), a good starting point would be polar protic solvents or mixtures thereof.
| Solvent/System | Rationale | Boiling Point (°C) |
| Ethanol | Often a good solvent for sulfonamides. | 78 |
| Isopropanol | Similar to ethanol, also effective for sulfonamides. | 82 |
| Ethanol/Water | A versatile mixed-solvent system that allows for fine-tuning of polarity. | Varies |
| Acetone/Water | Another useful mixed-solvent system. | Varies |
| Toluene | Can be effective for less polar derivatives, solubilizing the quinoline moiety. | 111 |
| Ethyl Acetate/Hexane | A common mixed-solvent for compounds of intermediate polarity. | Varies |
It is highly recommended to perform small-scale solubility tests in an array of solvents to determine the most suitable one for your specific compound.[7]
Q2: How do I perform a small-scale solvent screening test?
A2: Place a small amount of your crude compound (about 10-20 mg) into a small test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube in a warm water or sand bath and observe if it dissolves. Then, cool the test tube to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve your compound when hot but show low solubility when cold.[7]
Q3: My purified crystals are colored, but I expect a white solid. How can I remove the colored impurities?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
Procedure:
-
Dissolve your crude compound in the hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool and crystallize as usual.
Q4: Can I use column chromatography instead of recrystallization?
A4: Yes, column chromatography is a viable alternative for purification, especially if recrystallization fails or if you are dealing with a complex mixture of impurities. In some cases, chromatography may be used as a preliminary purification step before a final recrystallization to obtain highly pure, crystalline material. For many quinoline-sulfonamide syntheses, purification of intermediates or final products by column chromatography is reported.[15][16][17]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 4,7-dichloroquinoline-8-sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Addition of Solvent: Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice-water bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.[9]
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone) at room temperature or with gentle warming.
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., water) dropwise with constant swirling until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.
-
Crystal Growth: Set the flask aside undisturbed to allow crystals to form and grow as the solution cools.
-
Isolation and Drying: Follow steps 7-9 from the Single-Solvent Recrystallization protocol.
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is key to efficiently solving recrystallization problems.
Caption: A workflow for troubleshooting common recrystallization issues.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Chempedia. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Wikipedia. (2023, December 18). 4,7-Dichloroquinoline. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
- Unknown Source. (n.d.).
-
American Chemical Society. (2023, December 18). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]
- Unknown Source. (n.d.).
-
National Institutes of Health. (2022, March 19). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PMC. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallisation of crude 4,7-dichloroquinoline (5). Retrieved from [Link]
- Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
MDPI. (2023, March 9). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
- Unknown Source. (n.d.).
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
-
PubMed Central. (2025, January 17). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Retrieved from [Link]
-
ResearchGate. (2008, May 19). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline-8-sulfonamide. Retrieved from [Link]
-
ResearchGate. (2025, August 8). (PDF) 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 4,7-dichloroquinoline-8-sulfonyl chloride and Other Quinoline Sulfonyl Chlorides for Applications in Synthetic Chemistry and Drug Discovery
Introduction: The Quinoline Sulfonyl Chloride Scaffold in Modern Chemistry
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and versatile chemical properties.[1] The introduction of a sulfonyl chloride moiety onto the quinoline ring system generates a highly reactive intermediate, the quinoline sulfonyl chloride, which serves as a powerful building block for the synthesis of a diverse array of compounds, most notably sulfonamides. These sulfonamides are of significant interest due to their prevalence in established and experimental therapeutics, including anticancer, antibacterial, and antiviral agents.[2]
This guide provides a comparative overview of 4,7-dichloroquinoline-8-sulfonyl chloride and other key quinoline sulfonyl chloride isomers. We will delve into their synthesis, comparative reactivity based on structural and electronic properties, and their applications in the development of novel chemical entities. This analysis is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the selection and utilization of these important synthetic intermediates.
Synthesis of Quinoline Sulfonyl Chlorides: A General Overview and a Specific Focus
The synthesis of quinoline sulfonyl chlorides typically proceeds through a two-step sequence: sulfonation of the quinoline core followed by chlorination of the resulting sulfonic acid.
General Synthetic Pathway
The foundational step involves the electrophilic sulfonation of the quinoline ring. The position of sulfonation is dictated by the reaction conditions and the substitution pattern already present on the quinoline nucleus. Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), converts the sulfonic acid to the corresponding sulfonyl chloride.
Caption: General synthesis of quinoline sulfonyl chlorides.
Synthesis of 4,7-Dichloroquinoline: The Precursor to the Target Molecule
The synthesis of the core scaffold, 4,7-dichloroquinoline, is a well-established multi-step process, often commencing from m-chloroaniline.[3][4][5]
Caption: Synthetic route to 4,7-dichloroquinoline.
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline [4]
-
Condensation: A mixture of m-chloroaniline (1.0 mole) and ethyl ethoxymethylenemalonate (1.1 moles) is heated on a steam bath for 1 hour.
-
Cyclization and Saponification: The crude product from the previous step is added to boiling Dowtherm A and heated for 1 hour. After cooling, the crystallized product is filtered and then refluxed in 10% aqueous sodium hydroxide until dissolved.
-
Acidification and Decarboxylation: The solution is cooled and acidified with concentrated hydrochloric acid to precipitate 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. This intermediate is then suspended in Dowtherm A and boiled for 1 hour to effect decarboxylation, yielding 7-chloro-4-quinolinol.
-
Chlorination: The resulting 7-chloro-4-quinolinol is treated with phosphorus oxychloride (POCl₃) at 135-140°C for 1 hour.
-
Workup and Purification: The reaction mixture is cooled and poured into a separatory funnel. The product is extracted into ether and washed with 10% hydrochloric acid. The combined acid extracts are neutralized with 10% sodium hydroxide to precipitate 4,7-dichloroquinoline, which is then collected by filtration, washed, and dried.
Synthesis of this compound
Anticipated Experimental Protocol: Synthesis of this compound
-
Sulfonation: 4,7-dichloroquinoline is carefully added to fuming sulfuric acid (oleum) at a controlled temperature. The reaction mixture is stirred until sulfonation is complete, as monitored by a suitable technique such as thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cautiously poured onto ice to precipitate the 4,7-dichloroquinoline-8-sulfonic acid. The solid is collected by filtration and washed with cold water.
-
Chlorination: The dried 4,7-dichloroquinoline-8-sulfonic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the conversion to the sulfonyl chloride is complete.
-
Isolation: The excess thionyl chloride is removed under reduced pressure, and the crude this compound is purified, typically by recrystallization from an appropriate solvent.
Comparative Reactivity of Quinoline Sulfonyl Chlorides
The reactivity of the sulfonyl chloride group in quinoline derivatives is primarily governed by the electronic environment of the quinoline ring system. The electrophilicity of the sulfur atom in the sulfonyl chloride moiety is modulated by the electron-donating or electron-withdrawing nature of the substituents on the ring.
Electronic Effects of Substituents
-
Electron-Withdrawing Groups (EWGs): Substituents such as chloro, nitro, and the sulfonyl chloride group itself are electron-withdrawing. They decrease the electron density on the quinoline ring through inductive and/or resonance effects. This, in turn, increases the partial positive charge on the sulfur atom of the sulfonyl chloride, making it a more potent electrophile.
-
Electron-Donating Groups (EDGs): Substituents like amino, hydroxyl, and alkoxy groups are electron-donating. They increase the electron density on the ring, which can slightly reduce the electrophilicity of the sulfonyl chloride group compared to an unsubstituted quinoline sulfonyl chloride.
Caption: Electronic effects on the reactivity of the sulfonyl chloride group.
Comparative Analysis
| Quinoline Sulfonyl Chloride | Substituents | Expected Relative Reactivity | Rationale |
| This compound | 4-Cl, 7-Cl | High | The two chloro groups are strongly electron-withdrawing, significantly increasing the electrophilicity of the sulfonyl chloride at the 8-position. |
| Quinoline-8-sulfonyl chloride | None | Moderate | Represents the baseline reactivity of the quinoline-8-sulfonyl chloride scaffold. |
| Quinoline-5-sulfonyl chloride | None | Moderate | Similar to the 8-isomer, its reactivity is the baseline for the 5-position. |
| 8-Hydroxyquinoline-5-sulfonyl chloride | 8-OH | Slightly Reduced | The hydroxyl group is electron-donating, which may slightly decrease the electrophilicity of the sulfonyl chloride at the 5-position.[2] |
Applications in the Synthesis of Bioactive Molecules
Quinoline sulfonyl chlorides are pivotal intermediates in the synthesis of sulfonamides with diverse pharmacological activities. The choice of a particular quinoline sulfonyl chloride allows for the strategic introduction of the quinoline scaffold into a target molecule, with the substituents on the quinoline ring influencing the physicochemical and biological properties of the final compound.
Anticancer and Antibacterial Agents
The combination of the quinoline nucleus and the sulfonamide pharmacophore has proven to be a fruitful strategy in the development of novel anticancer and antibacterial agents. For instance, derivatives of 8-hydroxyquinoline-5-sulfonamide have demonstrated significant activity against various cancer cell lines and multidrug-resistant bacteria.[2] The synthesis of these compounds relies on the reaction of the corresponding quinoline sulfonyl chloride with a diverse range of amines.
Experimental Protocol: General Synthesis of Quinoline Sulfonamides [2]
-
Reaction Setup: The selected quinoline sulfonyl chloride (1 equivalent) is dissolved or suspended in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Addition of Amine: The desired amine (1-2 equivalents) is added to the reaction mixture, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Reaction Monitoring: The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS until completion.
-
Workup and Purification: The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude sulfonamide is then purified by column chromatography or recrystallization.
Caption: General reaction for the synthesis of quinoline sulfonamides.
The enhanced reactivity of This compound could be particularly beneficial in synthesizing sulfonamides from less nucleophilic amines, potentially leading to higher yields and shorter reaction times compared to less reactive quinoline sulfonyl chlorides.
Conclusion
This compound emerges as a highly reactive and synthetically valuable intermediate. The presence of two electron-withdrawing chloro substituents is predicted to significantly enhance the electrophilicity of the sulfonyl chloride moiety, making it a superior choice for the synthesis of sulfonamides, particularly with challenging nucleophiles. While direct comparative experimental data on its reactivity versus other quinoline sulfonyl chlorides is an area ripe for further investigation, the foundational principles of organic chemistry provide a strong basis for its anticipated heightened reactivity. Researchers and drug development professionals can leverage the unique properties of this compound to access novel chemical space and accelerate the discovery of new therapeutic agents.
References
- Jain, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20636-20669.
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- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. The Condensation of Anilines with Diethyl Oxalacetate. Journal of the American Chemical Society, 68(7), 1204–1208.
- Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-aminoquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113–116.
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Wikipedia contributors. (2023, December 1). 4,7-Dichloroquinoline. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved January 20, 2026, from [Link]
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ResearchGate. (n.d.). Values of Hammett substituent constants and mass-loss obtained results... Retrieved January 20, 2026, from [Link]
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- Pindur, U., & Kim, Y. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 28(5), 2345.
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- Chen, Y., et al. (2023). Quaternary Ammonium Salt Strategy and Molecular Docking Studies of Novel 5-Acyl-8-(Arylamino)-Quinolines by Acetyl and Methanesulfonyl Chloride for Dual Evaluation Bioactivity. Molecules, 28(4), 1885.
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A Comparative Guide to the Spectroscopic Validation of 4,7-dichloroquinoline-8-sulfonamide Synthesis
This guide provides an in-depth technical comparison of spectroscopic methods for the validation of synthesized 4,7-dichloroquinoline-8-sulfonamide. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating workflow for structural confirmation. We will explore the synthesis pathway and detail the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy as orthogonal techniques for unambiguous product validation.
Introduction: The Rationale for Rigorous Validation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials like chloroquine.[1] The addition of a sulfonamide moiety often enhances or imparts a range of biological activities, such as antibacterial and anticancer properties.[2][3] 4,7-dichloroquinoline-8-sulfonamide is a molecule of significant interest for developing new therapeutic leads.
However, the synthesis of such multi-functionalized heterocycles is not always straightforward. The potential for isomeric impurities, unreacted starting materials, or side products necessitates a rigorous validation strategy. Relying on a single analytical technique is insufficient; instead, a multi-pronged spectroscopic approach is required to confirm the molecular identity, purity, and precise structural architecture of the target compound. This guide establishes a comprehensive framework for achieving this high level of analytical certainty.
The Synthetic Pathway: From Precursor to Product
The synthesis of 4,7-dichloroquinoline-8-sulfonamide is typically achieved via a two-step process starting from the commercially available 4,7-dichloroquinoline. The process involves the introduction of a sulfonyl chloride group, which is then converted to the desired sulfonamide.[4]
The general workflow is outlined below. The critical first step is the regioselective introduction of the sulfonyl group at the C-8 position of the quinoline ring, a process that must be carefully controlled to avoid side reactions. The subsequent amination is a standard and generally high-yielding conversion.[5]
Caption: High-level overview of the two-step synthesis.
The Validation Framework: An Orthogonal Approach
Structural validation is built on the principle of orthogonal verification, where each technique provides a different and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy elucidates the precise atomic connectivity. True validation is achieved only when the data from all three analyses converge to support the proposed structure.
Caption: The logic of using orthogonal spectroscopic methods.
Detailed Experimental Protocols
The following protocols are presented as a robust methodology for synthesis and analysis.
Synthesis Protocol
Step 1: Synthesis of this compound
-
Rationale: This step utilizes chlorosulfonic acid to introduce the -SO₂Cl group onto the electron-rich quinoline ring. The reaction is performed at low temperature to control the reactivity and prevent degradation.
-
In a fume hood, cool 10 mL of chlorosulfonic acid in a round-bottom flask to 0 °C using an ice bath.
-
Slowly add 2.0 g (10.1 mmol) of 4,7-dichloroquinoline in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
-
The resulting precipitate, the crude sulfonyl chloride, is collected by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the solid under vacuum. This intermediate is often used immediately in the next step due to its reactivity.
Step 2: Synthesis of 4,7-dichloroquinoline-8-sulfonamide
-
Rationale: This is a nucleophilic substitution reaction where the chlorine atom of the sulfonyl chloride is displaced by an amino group from ammonia.[3][4]
-
Suspend the crude this compound (approx. 10 mmol) in 50 mL of tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add 20 mL of concentrated aqueous ammonia (28-30%) dropwise to the stirred suspension.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Add 50 mL of water to the residue. The solid product will precipitate.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the product from an ethanol/water mixture to yield pure 4,7-dichloroquinoline-8-sulfonamide.
Spectroscopic Analysis Protocols
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Preparation: Dissolve ~0.1 mg of the purified product in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrument Parameters: Set the instrument to scan a mass range of m/z 100-500.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Sample Preparation: Use a small amount of the dry, solid sample directly for ATR analysis.
-
Instrument Parameters: Scan from 4000 to 400 cm⁻¹.
-
Expected Result: Appearance of characteristic absorption bands for the sulfonamide and quinoline functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for Solvent Choice: DMSO-d₆ is chosen for its ability to dissolve the compound and, crucially, to allow for the observation of exchangeable N-H protons of the sulfonamide group, which often do not appear in solvents like CDCl₃.[6]
-
Instrument Parameters: Acquire spectra on a 400 MHz or higher field instrument.
Data Interpretation: A Comparative Analysis
The core of validation lies in comparing the acquired spectral data against expected values and against the data for the starting material.
Mass Spectrometry: Confirming Molecular Formula
The molecular formula for 4,7-dichloroquinoline-8-sulfonamide is C₉H₆Cl₂N₂O₂S. The presence of two chlorine atoms creates a distinctive isotopic pattern. The most crucial validation point is observing the correct molecular ion peak with its characteristic M, M+2, and M+4 isotopic distribution, which arises from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[7]
Table 1: Comparison of Expected Mass Spectrometry Data
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Key Isotopic Pattern (Relative Intensity) |
|---|---|---|---|---|
| 4,7-Dichloroquinoline (Starting Material) | C₉H₅Cl₂N | 196.98 | 197.99 | M:M+2:M+4 ≈ 100:65:10 |
| 4,7-dichloroquinoline-8-sulfonamide (Product) | C₉H₆Cl₂N₂O₂S | 275.95 | 276.96 | M:M+2:M+4 ≈ 100:65:10 |
Infrared Spectroscopy: Identifying Functional Groups
IR spectroscopy is invaluable for confirming the successful conversion of the sulfonyl chloride to the sulfonamide. The disappearance of the S-Cl stretch and the appearance of strong S=O and N-H stretching bands are definitive indicators.[8]
Table 2: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | Starting Material | Intermediate (-SO₂Cl) | Final Product (-SO₂NH₂)[6] | Rationale for Change |
|---|---|---|---|---|
| N-H Stretch | Absent | Absent | 3350-3250 (two bands) | Appearance confirms -NH₂ group formation. |
| Aromatic C-H | ~3100-3000 | ~3100-3000 | ~3100-3000 | Quinoline ring remains intact. |
| C=N, C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 | Quinoline ring remains intact. |
| Asymmetric SO₂ Stretch | Absent | ~1375 | ~1340 | Shift confirms change from -SO₂Cl to -SO₂NH₂. |
| Symmetric SO₂ Stretch | Absent | ~1185 | ~1160 | Shift confirms change from -SO₂Cl to -SO₂NH₂. |
| C-Cl Stretch | ~850-750 | ~850-750 | ~850-750 | C-Cl bonds on the ring remain. |
NMR Spectroscopy: Elucidating the Final Structure
NMR provides the most detailed structural information, confirming the exact placement of the sulfonamide group and the overall connectivity. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.
Table 3: Comparison of ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | 4,7-Dichloroquinoline (Expected δ, ppm)[9] | 4,7-dichloroquinoline-8-sulfonamide (Expected δ, ppm) | Rationale for Change |
|---|---|---|---|
| H-2 | d, ~8.9 | d, ~9.0 | Minimal change, distant from C-8. |
| H-3 | d, ~7.8 | d, ~7.9 | Minimal change, distant from C-8. |
| H-5 | d, ~8.3 | d, ~8.5 | Significant downfield shift due to proximity to the electron-withdrawing -SO₂NH₂ group. |
| H-6 | dd, ~7.7 | dd, ~7.9 | Moderate downfield shift. |
| H-8 | s, ~8.2 | Absent | Proton at C-8 is replaced by the sulfonamide group. |
| -SO₂NH₂ | Absent | br s, ~8.1 | Appearance of a broad singlet for the two sulfonamide protons, exchangeable with D₂O.[6] |
Table 4: Comparison of ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | 4,7-Dichloroquinoline (Expected δ, ppm)[10] | 4,7-dichloroquinoline-8-sulfonamide (Expected δ, ppm) | Rationale for Change |
|---|---|---|---|
| C-2 | ~152 | ~152 | Minimal change. |
| C-3 | ~122 | ~123 | Minimal change. |
| C-4 | ~143 | ~143 | Minimal change. |
| C-4a | ~127 | ~128 | Minor inductive effects. |
| C-5 | ~128 | ~129 | Minor shift due to substitution at C-8. |
| C-6 | ~126 | ~127 | Minor shift due to substitution at C-8. |
| C-7 | ~136 | ~137 | Minimal change. |
| C-8 | ~128 | ~140 | Significant downfield shift; C-8 is now attached to the sulfur atom of the sulfonamide group. |
| C-8a | ~149 | ~148 | Minor shift. |
Conclusion
The successful synthesis of 4,7-dichloroquinoline-8-sulfonamide can only be claimed with confidence when supported by a comprehensive and logical validation strategy. This guide demonstrates that the orthogonal use of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system. By comparing the data from each technique against expected values and the precursor's spectra, researchers can unambiguously confirm the molecular weight, the presence of key functional groups, and the precise regiochemical outcome of the synthesis. This rigorous approach is fundamental to ensuring the quality and integrity of novel compounds destined for further research and development.
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Vangapandu, S., Jain, M., Jain, R., et al. (2004). Recent advances in the discovery and development ofbezimidazoles as antiviral agents. Antiviral Chemistry & Chemotherapy. Available at: [Link]
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Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan-Group/2023/09/2023-0928-Science-Decarboxylative-Halosulfonylation-Publication.pdf]([Link] Macmillan-Group/2023/09/2023-0928-Science-Decarboxylative-Halosulfonylation-Publication.pdf)
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ResearchGate. (2015). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
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Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available at: [Link]
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Marciniec, K., & Maślankiewicz, A. (2009). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. HETEROCYCLES, 78(1), 91. Available at: [Link]
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Khan, I., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Available at: [Link]
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MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]
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MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Available at: [Link]
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Adomi, P. O., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Communication in Physical Sciences, 12(1), 141-148. Available at: [Link]
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Marciniec, K., & Maślankiewicz, A. (2009). Synthesis of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. HETEROCYCLES, 78(1). Available at: [Link]
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MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of a 4,7-Dichloroquinoline-8-Sulfonamide Library
Introduction: The Quinoline-Sulfonamide Hybrid Scaffold - A Promising Frontier in Drug Discovery
For fellow researchers and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. The strategic hybridization of known pharmacophores presents a rational and efficient approach to generating libraries of compounds with potentially enhanced or novel biological activities. This guide focuses on the 4,7-dichloroquinoline-8-sulfonamide scaffold, a promising but underexplored area of chemical space.
The quinoline ring system is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties.[1] Its planar structure allows for intercalation into DNA, and various derivatives have been shown to inhibit key enzymes such as topoisomerases and protein kinases.[2] The sulfonamide moiety is another privileged functional group, most famously associated with the first generation of antibiotics that target folate biosynthesis.[3] More recently, sulfonamides have been identified as potent inhibitors of carbonic anhydrases and protein kinases, making them attractive for anticancer drug design.[4]
By combining these two pharmacophores, we hypothesize the creation of a library of compounds with the potential for dual or synergistic mechanisms of action. The 4,7-dichloro substitution on the quinoline ring offers two reactive sites for further diversification, although for this guide, we will focus on derivatization at the 8-position via the sulfonamide linkage. This guide will provide a comprehensive, experience-driven walkthrough for the synthesis of a diverse 4,7-dichloroquinoline-8-sulfonamide library and a robust, comparative screening cascade to evaluate its anticancer and antimicrobial potential.
I. Designing and Synthesizing the 4,7-Dichloroquinoline-8-Sulfonamide Library: A Combinatorial Approach
The foundation of any successful screening campaign is a well-designed and synthetically accessible compound library. Our strategy is to create a diverse library by reacting a common scaffold, 4,7-dichloroquinoline-8-sulfonyl chloride, with a variety of primary and secondary amines. This combinatorial approach allows for the rapid generation of a multitude of analogs with diverse physicochemical properties.[5][6]
Workflow for Library Synthesis
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,7-Dichloroquinoline-8-sulfonamides
Introduction: The Therapeutic Potential of the Quinoline-Sulfonamide Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The incorporation of a sulfonamide moiety can significantly enhance the therapeutic potential of the quinoline scaffold.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,7-dichloroquinoline-8-sulfonamides, a class of compounds with promising, yet underexplored, therapeutic applications. Due to the limited availability of published, peer-reviewed data specifically on a diverse series of 4,7-dichloroquinoline-8-sulfonamide analogs, this document will draw upon data from structurally related quinoline-based sulfonamides to infer and establish a foundational SAR framework. This guide is intended to support researchers in medicinal chemistry and drug discovery by providing a comprehensive overview of the key structural determinants for biological activity and offering reproducible synthetic and analytical protocols.
The Core Scaffold: 4,7-Dichloroquinoline-8-sulfonamide
The 4,7-dichloroquinoline-8-sulfonamide scaffold presents a unique combination of a privileged heterocyclic system (quinoline) and a versatile pharmacophore (sulfonamide). The chlorine atoms at the 4 and 7 positions are expected to modulate the electronic properties and metabolic stability of the quinoline ring, potentially influencing protein-ligand interactions and pharmacokinetic profiles. The sulfonamide group at the 8-position provides a key site for introducing a wide variety of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
While a comprehensive SAR study on a series of 4,7-dichloroquinoline-8-sulfonamide analogs is not extensively documented in the current literature, we can extrapolate key trends from studies on related quinoline-sulfonamide derivatives. The following sections will compare the impact of substitutions on the sulfonamide nitrogen and the quinoline core, drawing from research on anticancer and antibacterial activities.
Anticancer Activity: Targeting Key Cellular Pathways
Quinoline-sulfonamide derivatives have emerged as promising anticancer agents, often targeting specific enzymes involved in cancer cell metabolism and proliferation.[2][3]
A study on quinoline-8-sulfonamides as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism, revealed that the introduction of a second quinolinyl fragment can significantly impact pyruvate levels in cancer cells.[2] For instance, compound 9a from this study, a quinoline-8-sulfonamide derivative, exhibited high cytotoxicity toward various cancer cell lines.[2]
| Compound | C32 (IC50, µM) | COLO829 (IC50, µM) | MDA-MB-231 (IC50, µM) | U87-MG (IC50, µM) | A549 (IC50, µM) |
| 9a | 233.9 | 168.7 | 273.5 | 339.7 | 223.1 |
Table 1: Cytotoxicity of a representative quinoline-8-sulfonamide derivative (Compound 9a) against various cancer cell lines. Data extracted from a study on PKM2 modulators.[2]
Another area of interest is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII.[3] A study on quinoline-based benzenesulfonamides demonstrated that the position of the sulfonamide group on an anilino linker at the 4-position of the quinoline ring is crucial for inhibitory activity. Para-sulfonamide derivatives generally displayed the best inhibitory activity against both hCA IX and hCA XII.[4]
| Compound | hCA IX (KI, nM) | hCA XII (KI, nM) |
| 13a | 25.8 | 9.8 |
| 13b | 5.5 | 13.2 |
| 13c | 18.6 | 8.7 |
| 11c (meta) | 8.4 | - |
Table 2: Inhibitory activity of representative para- and meta-sulfonamide quinoline derivatives against cancer-related carbonic anhydrase isoforms.[4]
Based on these findings, for the 4,7-dichloroquinoline-8-sulfonamide scaffold, it is plausible that:
-
Substitutions on the sulfonamide nitrogen (R group) will be a key determinant of anticancer potency and selectivity. Bulky and aromatic substituents may enhance interactions with the target protein.
-
The 4,7-dichloro substitution pattern on the quinoline ring likely influences the overall electronic and steric properties, which could be fine-tuned to optimize target engagement and cellular permeability.
Antibacterial Activity: A Renewed Interest in a Classic Scaffold
The quinoline core is present in many established antibacterial agents, and its combination with a sulfonamide moiety offers a promising strategy to combat bacterial resistance.[5]
A study on 7-chloroquinoline sulfonamide derivatives synthesized from 4,7-dichloroquinoline demonstrated their potential as antibacterial and antifungal agents.[6] One of the tested compounds showed potent activity against several bacterial strains.[6] Another study on quinoline-sulfonamide hybrids identified compound QS-3 as an effective antibacterial candidate, particularly against P. aeruginosa.[7]
| Compound/Drug | Organism | Strain Type | MIC (µg/mL) |
| QS-3 | Pseudomonas aeruginosa | Standard | 64 |
| QS-3 | Enterococcus faecalis | Standard | 128 |
| QS-3 | Escherichia coli | Standard | 128 |
| Compound 2 | Staphylococcus aureus | Gram-positive | Potent Activity[6] |
| Compound 2 | Escherichia coli | Gram-negative | Potent Activity[6] |
| Compound 2 * | Klebsiella pneumoniae | Gram-negative | Potent Activity[6] |
*Table 3: Minimum Inhibitory Concentration (MIC) of representative quinoline-sulfonamide derivatives against various bacterial strains. Qualitative data for Compound 2 from a study on 7-chloroquinoline sulfonamides.[6]
The SAR for antibacterial activity suggests that:
-
The nature of the substituent on the sulfonamide nitrogen plays a critical role in determining the antibacterial spectrum and potency.
-
The 7-chloro substituent , present in the 4,7-dichloroquinoline core, is a common feature in many bioactive quinoline derivatives and likely contributes positively to the antibacterial profile.
Experimental Protocols
Proposed Synthesis of 4,7-Dichloroquinoline-8-sulfonamide Analogs
A general and reproducible method for the synthesis of 4,7-dichloroquinoline-8-sulfonamide analogs can be proposed based on the well-established reaction between an amine and a sulfonyl chloride.[1]
Caption: Proposed synthetic route for 4,7-dichloroquinoline-8-sulfonamide analogs.
Experimental Protocol:
-
Sulfonylation: To a solution of 4,7-dichloro-8-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) is added pyridine (1.2 eq). The mixture is cooled to 0 °C, and the respective sulfonyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
N-Alkylation/Arylation (for secondary sulfonamides): To a solution of the primary sulfonamide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added a base (e.g., K2CO3, 2.0 eq) and the corresponding alkyl or aryl halide (1.2 eq). The reaction mixture is stirred at an appropriate temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC). The mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds can be evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Experimental Protocol:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined by plotting the percentage of viability versus the concentration of the compound.
Conclusion and Future Directions
This guide provides a comparative overview of the structure-activity relationships of 4,7-dichloroquinoline-8-sulfonamides by drawing parallels with closely related quinoline-sulfonamide analogs. The available data suggests that modifications to the sulfonamide moiety and the substitution pattern on the quinoline ring are critical for modulating anticancer and antibacterial activities. The 4,7-dichloro substitution pattern offers a unique starting point for the design of novel therapeutic agents.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of 4,7-dichloroquinoline-8-sulfonamide derivatives to establish a more precise and comprehensive SAR. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for further development as novel anticancer or antibacterial drugs.
References
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Gutarowska, A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]
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PubMed. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]
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Al-Rashida, M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences, 22(20), 11119. [Link]
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Ali, S., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]
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ResearchGate. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. [Link]
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ResearchGate. (2025). (PDF) Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. [Link]
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PubChem. 4,7-Dichloroquinoline-8-sulfonamide. [Link]
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ResearchGate. (2025). (PDF) 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. [Link]
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Adomi, P. O., et al. (2025). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Communication in Physical Sciences. [Link]
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PubMed. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. [Link]
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A Comparative Guide to the In Vitro Evaluation of 4,7-Dichloroquinoline-8-Sulfonamide Derivatives
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] When functionalized with a sulfonamide moiety, particularly at the 8-position, and bearing chloro-substituents at the 4- and 7-positions, these derivatives emerge as a potent and versatile class of molecules. This guide offers a comparative analysis of their in vitro performance across key therapeutic areas: oncology, microbiology, and parasitology. We synthesize data from multiple studies, present clear, comparative data tables, and provide detailed, field-proven protocols to ensure reproducibility and methodological transparency. The narrative is grounded in the causality of experimental design, aiming to equip researchers and drug development professionals with the insights needed to advance their work with this promising chemical class.
The 4,7-Dichloroquinoline-8-Sulfonamide Scaffold: A Privileged Structure
The therapeutic potential of this scaffold arises from the synergistic contribution of its constituent parts. The quinoline core is a well-established pharmacophore found in drugs like chloroquine and quinine, known to interact with biological targets such as DNA and various enzymes.[2][3] The 4,7-dichloro substitution pattern is particularly notable for its role in antimalarial activity, though its influence extends to other biological effects.[4][5] The sulfonamide group (-SO₂NH₂) is a critical functional group in a multitude of approved drugs and acts as a potent zinc-binding group, enabling the inhibition of metalloenzymes that are often dysregulated in disease states. This unique combination makes 4,7-dichloroquinoline-8-sulfonamide derivatives prime candidates for multi-faceted therapeutic applications.
A generalized synthetic pathway for these derivatives often begins with the chlorosulfonation of 4,7-dichloroquinoline, followed by a nucleophilic substitution reaction with a desired amine to yield the final sulfonamide product.
Caption: Generalized synthetic route for 4,7-dichloroquinoline-8-sulfonamide derivatives.
Comparative Anticancer Activity
Derivatives of the quinoline sulfonamide class have demonstrated significant cytotoxic effects against a spectrum of human cancer cell lines. The mechanism often involves the inhibition of key cellular enzymes like pyruvate kinase M2 (PKM2) or topoisomerase, leading to reduced cell proliferation and apoptosis.[1] The data below compares the half-maximal inhibitory concentration (IC₅₀) of various quinoline sulfonamide derivatives, highlighting their potency and selectivity.
Data Presentation: In Vitro Cytotoxicity of Quinoline Sulfonamide Derivatives
| Compound Class | Derivative | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Quinoline-8-Sulfonamides | Compound 9a | C32 | Amelanotic Melanoma | 520 | [1] |
| COLO829 | Melanotic Melanoma | 376 | [1] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 609 | [1] | ||
| U87-MG | Glioblastoma Multiforme | 756 | [1] | ||
| A549 | Lung Cancer | 496 | [1] | ||
| 8-Hydroxyquinoline-5-Sulfonamides | Compound 3c | C-32 | Amelanotic Melanoma | comparable to Cisplatin | [6][7] |
| MDA-MB-231 | Breast Adenocarcinoma | comparable to Doxorubicin | [6][7] | ||
| A549 | Lung Adenocarcinoma | comparable to Cisplatin | [6][7] | ||
| 4-Aminoquinoline Derivatives | N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast Cancer | 8.73 | [8] |
| MCF-7 | Breast Cancer | >10 | [8] |
Experimental Protocol: Cell Viability (WST-1/MTT) Assay
This protocol outlines a standard method for determining the cytotoxic effects of compounds on cancer cell lines. The assay quantifies the metabolic activity of viable cells, which is directly proportional to the number of living cells.
Scientist's Note: The choice of a 72-hour incubation period is critical. It allows for multiple cell doubling cycles, providing a more robust assessment of a compound's antiproliferative effects rather than just acute toxicity.[1][9]
Caption: Workflow for in vitro anticancer activity screening using WST-1/MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium.
-
Pre-incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the 4,7-dichloroquinoline-8-sulfonamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Exposure: Incubate the cells with the compounds for 72 hours under the same conditions.[1]
-
Reagent Addition: Add 10 µL of WST-1 or MTT reagent to each well.
-
Final Incubation: Incubate for 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Comparative Antimicrobial Activity
The quinoline-sulfonamide hybrid structure is a promising strategy to combat bacterial resistance.[2] These compounds can target essential bacterial enzymes like DNA gyrase and topoisomerase IV, effectively halting bacterial growth.[2] Their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, is typically quantified by the Minimum Inhibitory Concentration (MIC).
Data Presentation: In Vitro Antimicrobial Activity (MIC)
| Compound Class | Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |
| Quinolone-Sulfonamide Hybrid | N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus | ATCC 25923 | 0.1904 | [10] |
| Escherichia coli | ATCC 25922 | 6.09 | [10] | ||
| Candida albicans | ATCC 10231 | 0.1904 | [10] | ||
| 8-Hydroxyquinoline-5-Sulfonamides | Compound 3c | S. aureus (MRSA) | Clinical Isolate | comparable to Oxacillin | [6][7] |
| Enterococcus faecalis (VRE) | Clinical Isolate | comparable to Ciprofloxacin | [6][7] | ||
| 7-Chloroquinoline Sulfonamides | Compound 6 | Penicillium simplicissimum | N/A | IZD of 28 mm | [11] |
| Aspergillus niger | N/A | IZD of 28 mm | [11] |
IZD: Inhibition Zone Diameter from disk diffusion assay, indicating high potency.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the quantitative antimicrobial susceptibility of a compound. It establishes the lowest concentration of an agent that prevents the visible growth of a microorganism.
Rationale: While disk diffusion is excellent for initial qualitative screening, the broth microdilution method provides a precise, quantitative MIC value, which is essential for comparing the potency of different derivatives and for pharmacokinetic/pharmacodynamic (PK/PD) modeling.[2]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination via broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: In a sterile 96-well plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the test compound, as well as to the positive control (growth control) well. A negative control (sterility control) well should contain only broth.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria or at a suitable temperature for 24-48 hours for fungi.
-
Result Interpretation: Following incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Antimalarial Activity
The 4-aminoquinoline scaffold is the basis for chloroquine, a historically vital antimalarial drug.[8] The emergence of chloroquine-resistant (CQR) strains of Plasmodium falciparum necessitates the development of new analogues.[3][5] Derivatives of 4,7-dichloroquinoline have shown potent activity against both chloroquine-sensitive (CQS) and CQR strains, suggesting they can overcome existing resistance mechanisms.
Data Presentation: In Vitro Antiplasmodial Activity (IC₅₀)
| Compound Class | Derivative | P. falciparum Strain | IC₅₀ | Reference |
| 4,7-Dichloroquinoline Derivative | Unspecified | CQ-sensitive (CQ-s) | 6.7 nM | [4][12] |
| CQ-resistant (CQ-r) | 8.5 nM | [4][12] | ||
| Chloroquine (Control) | N/A | CQ-sensitive (CQ-s) | 23 nM | [4] |
| CQ-resistant (CQ-r) | 27.5 nM | [4] | ||
| 4-Amino-7-chloroquinolines | Analogues 11-15, 24 | Dd2 (CQ-resistant) | More potent than Chloroquine | [5] |
| Chloroquine Derivative | SKM13 | CQ-resistant | 1.28-fold more effective than CQ | [3] |
Experimental Protocol: SYBR Green I-Based Drug Sensitivity Assay
This is a high-throughput, fluorescence-based assay used to determine the IC₅₀ of antimalarial compounds by quantifying parasite DNA.
Causality: The SYBR Green I dye specifically intercalates with double-stranded DNA. In this assay, mature schizonts contain significantly more DNA than young ring-stage parasites. By lysing the red blood cells and measuring the fluorescence from the parasite DNA, we can accurately quantify parasite proliferation and its inhibition by the test compounds.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 for CQS, K1 for CQR) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.[13]
-
Plate Preparation: Add serial dilutions of the test compounds to a 96-well black plate. Add the synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from uninfected red blood cells. Calculate the percentage of growth inhibition relative to the drug-free control and determine the IC₅₀ value by plotting the data using a variable slope sigmoidal dose-response model.
Conclusion and Future Directions
The in vitro data compellingly demonstrates that 4,7-dichloroquinoline-8-sulfonamide derivatives and their close analogs are a versatile and highly potent class of compounds. Their broad-spectrum activity against cancer cells, bacteria, fungi, and malarial parasites positions them as a privileged scaffold for further drug development. The experimental protocols provided herein offer a standardized framework for researchers to validate these findings and explore novel derivatives. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. Furthermore, evaluating the toxicity of lead compounds in non-cancerous cell lines is a critical next step to establish a therapeutic window before advancing to in vivo models.[6][7]
References
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Butnariu, D., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available at: [Link]
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Kumar, A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central. Available at: [Link]
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Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. PubMed Central. Available at: [Link]
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Biot, C., et al. (2004). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central. Available at: [Link]
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Singh, A. P., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]
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Kim, S., et al. (2017). Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. PubMed Central. Available at: [Link]
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Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed Central. Available at: [Link]
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Zieba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]
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ResearchGate (2022). (a) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. ResearchGate. Available at: [Link]
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Adomi, P. O., et al. (2025). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. ResearchGate. Available at: [Link]
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Patras, X. A., et al. (2025). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. MDPI. Available at: [Link]
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MDPI (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]
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Adomi, P. O., et al. (2025). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. African Journals Online (AJOL). Available at: [Link]
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Patel, V. R., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Publications. Available at: [Link]
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ResearchGate (2022). In vitro growth inhibition of chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. ResearchGate. Available at: [Link]
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Kamal, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Available at: [Link]
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Shah, S. A. A., et al. (2024). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. PubMed Central. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of Substituted Quinoline-8-Sulfonamides
Introduction
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1] When functionalized with a sulfonamide group at the 8th position, the resulting quinoline-8-sulfonamides exhibit a wide range of therapeutic properties, including anticancer and carbonic anhydrase inhibitory activities.[2][3] The development of efficient, versatile, and scalable synthetic routes to access structurally diverse analogues of this compound class is therefore of paramount importance to medicinal chemists and drug development professionals.
This guide provides an in-depth, objective comparison of the primary synthetic strategies for preparing substituted quinoline-8-sulfonamides. We will dissect the key transformations, explain the causality behind experimental choices, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Retrosynthetic Analysis: The Two Main Disconnections
The synthesis of a substituted quinoline-8-sulfonamide can be logically deconstructed into two primary strategic approaches. The choice between these routes is often dictated by the availability of starting materials and the desired substitution pattern on the quinoline core.
Caption: Primary retrosynthetic approaches to quinoline-8-sulfonamides.
-
Route A: The "Quinoline First" Strategy: This is the most common and versatile approach. It involves the initial synthesis of a substituted quinoline core, followed by the introduction of the sulfonamide functionality at the C-8 position. This strategy allows for late-stage functionalization, which is highly advantageous for building a library of analogues.
-
Route B: The "Sulfonamide First" Strategy: This approach involves constructing the quinoline ring from an aniline precursor that already bears the requisite sulfonamide or a precursor group. This route can be efficient if the substituted aniline is readily available but is generally less flexible.
This guide will focus primarily on the more adaptable "Quinoline First" strategy, breaking it down into its two critical stages: (1) formation of the quinoline nucleus and (2) installation of the C-8 sulfonamide.
Part 1: Synthesis of the Substituted Quinoline Core
The construction of the quinoline ring system is a well-established field of organic chemistry, with several powerful named reactions at the chemist's disposal. The choice of method directly impacts the substitution patterns achievable on the final product.
Key Synthetic Methodologies
| Reaction Name | Starting Materials | Typical Substitution Pattern | Key Advantages & Causality |
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate ester | 4-Hydroxy, 3-Carboalkoxy | Excellent for producing 4-quinolones. The reaction proceeds via condensation, followed by a high-temperature 6-electron electrocyclization. The use of high-boiling solvents like diphenyl ether or modern microwave irradiation can significantly improve yields and reduce reaction times.[4] |
| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted | A robust acid-catalyzed condensation and cyclization.[5][6] The use of polyphosphoric acid (PPA) is often preferred over sulfuric acid as it acts as both catalyst and dehydrating agent with fewer side reactions.[5] Regioselectivity is influenced by steric and electronic effects of the substituents.[5] |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or substituted on the benzene ring | A classic but harsh method involving dehydration of glycerol to acrolein, followed by a Michael addition and cyclization.[7] The use of a strong acid (H₂SO₄) and an oxidizing agent (e.g., nitrobenzene) is essential.[7] |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | 2- and/or 4-Substituted | A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for more diverse substitution patterns on the pyridine ring.[1] |
Featured Protocol: Gould-Jacobs Synthesis of a 4-Quinolone Core
The Gould-Jacobs reaction is particularly valuable for accessing 4-hydroxyquinoline (4-quinolone) precursors, which are common intermediates. Modern modifications using Eaton's reagent (P₂O₅ in methanesulfonic acid) offer milder conditions and high yields for the cyclization step.[4]
Step-by-Step Methodology:
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq). Heat the mixture to 100–130°C for 1–2 hours. The reaction's progress can be monitored by TLC.
-
Solvent and Cyclization Catalyst: After cooling, dissolve the resulting anilidomethylenemalonate intermediate in Eaton's reagent. The reagent acts as a non-hydrolytic acid catalyst and dehydrating agent, promoting efficient cyclization at lower temperatures than traditional thermal methods.
-
Cyclization: Heat the mixture to 80–100°C for approximately 2 hours. The methanesulfonic acid protonates the carbonyl, activating it for intramolecular electrophilic attack on the aniline ring, while the P₂O₅ traps the eliminated water.
-
Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The precipitated solid is the ethyl 4-quinolone-3-carboxylate.
-
Hydrolysis and Decarboxylation (Optional): To obtain the 4-quinolone, suspend the ester in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours. After cooling, acidify with concentrated HCl to precipitate the carboxylic acid, which can then be decarboxylated by heating to yield the final 4-hydroxyquinoline.
Caption: Workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.
Part 2: Introduction of the Sulfonamide Moiety at C-8
With the substituted quinoline core in hand, the next critical step is the regioselective installation of the sulfonamide group at the 8th position. This is typically achieved by forming a quinoline-8-sulfonyl chloride intermediate, which is then reacted with a desired amine.
Method A: Direct Chlorosulfonation of Quinoline
This method involves the direct electrophilic aromatic substitution of the quinoline ring with chlorosulfonic acid (ClSO₃H).
Causality and Mechanistic Insight: The quinoline ring is activated towards electrophilic substitution on the benzene ring. The C-5 and C-8 positions are the most electron-rich and sterically accessible. The reaction with excess chlorosulfonic acid directly furnishes the quinoline-8-sulfonyl chloride.[8][9] However, this method uses a hazardous reagent and can sometimes lead to mixtures of isomers, particularly the 5-sulfonyl chloride.
A refined, higher-yielding industrial method involves a two-step process: reacting quinoline with chlorosulfonic acid until the starting material is consumed (forming a mixture of sulfonic acid and sulfonyl chloride), and then treating this mixture with thionyl chloride to convert the remaining sulfonic acid to the desired quinoline-8-sulfonyl chloride.[10] This procedure improves yield and purity by ensuring complete conversion.[10]
Featured Protocol: Synthesis of Quinoline-8-sulfonyl Chloride and Subsequent Amination
-
Chlorosulfonation: In a flask equipped with a dropping funnel and gas trap, cool chlorosulfonic acid (5-8 molar equivalents) in an ice bath.[10] Slowly add the substituted quinoline (1.0 eq) portion-wise, maintaining the temperature below 10°C. Once the addition is complete, allow the mixture to warm to room temperature and stir for several hours until TLC or HPLC analysis shows the disappearance of the starting material.
-
Conversion to Sulfonyl Chloride: Cool the mixture again and slowly add thionyl chloride (SOCl₂). This step ensures any co-produced quinolinesulfonic acid is converted to the sulfonyl chloride.
-
Isolation of Sulfonyl Chloride: Carefully pour the reaction mixture onto crushed ice. The quinoline-8-sulfonyl chloride will precipitate as a solid. Filter the solid, wash thoroughly with cold water, and dry under vacuum. This intermediate is often used immediately in the next step.
-
Sulfonamide Formation: Dissolve the crude quinoline-8-sulfonyl chloride (1.0 eq) in a suitable solvent like chloroform or acetonitrile.[3][9] Add triethylamine (3.0 eq) followed by the desired primary or secondary amine (2.0 eq) at 5°C.[3] Allow the reaction to stir at room temperature for 2-3 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography or recrystallization to yield the final substituted quinoline-8-sulfonamide.[3]
Method B: Synthesis from 8-Aminoquinoline
An alternative and often milder approach begins with a commercially available or synthesized 8-aminoquinoline derivative. This strategy reverses the final bond formation, coupling the quinoline amine with a desired sulfonyl chloride.
Causality and Mechanistic Insight: This is a classic nucleophilic substitution reaction. The lone pair of the amino group on 8-aminoquinoline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction. This method is advantageous as it avoids the harsh conditions and potential regioselectivity issues of direct chlorosulfonation.
Caption: Mechanism of sulfonamide synthesis from 8-aminoquinoline.
Comparison of Overall Synthetic Strategies
| Parameter | Route A (Quinoline First) | Route B (Sulfonamide First) |
| Versatility | High. Allows for the synthesis of a single quinoline core which can then be reacted with a library of amines to produce many sulfonamide analogues. | Low to Moderate. Requires a different sulfonamide-bearing aniline for each target molecule. |
| Reagent Hazards | Can be high, especially with the use of chlorosulfonic acid and thionyl chloride. | Depends on the synthesis of the aniline precursor, but generally avoids direct chlorosulfonation of the final heterocyclic core. |
| Scalability | Generally scalable, with established industrial procedures for chlorosulfonation.[10] | Scalability is dependent on the route to the aniline precursor. |
| Regioselectivity | A potential challenge during the chlorosulfonation step, which may yield C-5 isomers. Careful control of conditions is critical. | The position of the sulfonamide is pre-determined by the aniline starting material, offering excellent regiocontrol. |
| Substrate Scope | The chlorosulfonation step can be sensitive to certain functional groups on the quinoline ring. | The quinoline-forming reaction (e.g., Skraup, Combes) must be tolerant of the sulfonamide group, which can be challenging under strongly acidic or high-temperature conditions. |
| Overall Yield | Variable, but can be good to excellent with optimized, modern protocols. | Highly dependent on the efficiency of both the aniline synthesis and the subsequent cyclization reaction. |
Conclusion and Recommendations
For researchers in drug discovery and medicinal chemistry, the "Quinoline First" strategy (Route A) offers superior flexibility and is the recommended approach for generating libraries of substituted quinoline-8-sulfonamides.
-
For accessing 4-quinolone analogues: The Gould-Jacobs reaction is the method of choice for building the quinoline core.
-
For introducing the sulfonamide:
-
If the quinoline core is robust, direct chlorosulfonation followed by amination is a rapid and direct route, especially when using the improved two-step protocol with thionyl chloride.[10]
-
If the quinoline contains sensitive functional groups, or if the corresponding 8-aminoquinoline is readily accessible, coupling it with a desired sulfonyl chloride is a milder and highly reliable alternative.
-
By carefully selecting the appropriate combination of a quinoline-forming reaction and a sulfonylation method, researchers can efficiently access a wide array of substituted quinoline-8-sulfonamides for biological evaluation.
References
- Gould–Jacobs reaction - Wikipedia. (URL: )
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: )
- Combes quinoline synthesis - Wikipedia. (URL: )
- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (URL: )
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. (URL: )
- Quinolin-4-ones: Methods of Synthesis and Applic
- Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. (URL: )
- A Comparative Guide to Modern Sulfonamide Synthesis Methods - Benchchem. (URL: )
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Combes Quinoline Synthesis. (URL: )
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC - PubMed Central. (URL: )
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (URL: )
- Full article: Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - Taylor & Francis Online. (URL: )
- Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
- A Comparative Guide to the Synthesis and Biological Evaluation of Quinolin-8-ylmethanesulfonamide and Its Altern
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. (URL: )
- Current methods for sulfonamide synthesis.
- Synthetic routes used for the synthesis of quinoline and sulfonamide-based hybrid molecules.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: )
- Chlorosulfonation of the 8‐hydroxyquinoline 1 and formation of derivatives 5a–5f.
- 3-Methyl-8-quinolinesulphonyl chloride synthesis - ChemicalBook. (URL: )
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. (URL: )
- JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google P
- A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline | Australian Journal of Chemistry | ConnectSci. (URL: )
- Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic
- Quinoline Analog of Sulfanilamide and. (URL: )
- Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC - PubMed Central. (URL: )
- Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO 2 Surrogate - ACS Public
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- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
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Efficacy of 4,7-Dichloroquinoline-8-Sulfonamides Versus Established Drugs: A Comparative Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of drugs with diverse pharmacological activities. Among these, the 4,7-dichloroquinoline core is of particular interest, forming the backbone of established antimalarial drugs. The strategic incorporation of a sulfonamide moiety at the 8-position introduces a new dimension to this privileged structure, opening avenues for enhanced or novel biological activities. This guide provides a comprehensive comparison of the efficacy of 4,7-dichloroquinoline-8-sulfonamides and their close analogs against established drugs in the fields of oncology and malarial chemotherapy. By synthesizing experimental data, detailing methodologies, and elucidating mechanisms of action, this document serves as a technical resource for researchers and drug development professionals.
Anticancer Efficacy: A New Frontier for Quinolines
While the quinoline core is historically associated with antimalarial drugs, recent research has unveiled its potent anticancer properties. The introduction of a sulfonamide group, a well-known pharmacophore in its own right, has led to the development of quinoline-sulfonamide derivatives with significant cytotoxic activity against various cancer cell lines.
Mechanism of Action: Targeting Cancer Metabolism
A primary anticancer mechanism for quinoline-8-sulfonamide derivatives is the modulation of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer cell metabolism.[1] Cancer cells predominantly express the less active dimeric form of PKM2, which diverts glycolytic intermediates into biosynthetic pathways, fueling rapid cell proliferation (the Warburg effect). Quinoline-8-sulfonamides have been shown to act as inhibitors of PKM2, leading to a reduction in intracellular pyruvate levels and a subsequent decrease in cancer cell viability.[2]
Caption: Mechanism of action of quinoline-8-sulfonamides as PKM2 inhibitors in cancer cells.
Comparative In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of representative quinoline-sulfonamide derivatives compared to established chemotherapeutic agents, cisplatin and doxorubicin. The data is presented as IC50 values, the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-8-Sulfonamide (9a) | C32 (Amelanotic Melanoma) | 233.9 | [2] |
| COLO829 (Melanoma) | 168.7 | [2] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 273.5 | [2] | |
| U87-MG (Glioblastoma) | 339.7 | [2] | |
| A549 (Lung Adenocarcinoma) | 223.1 | [2] | |
| 8-hydroxyquinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [3][4] |
| MDA-MB-231 (Breast Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [3][4] | |
| A549 (Lung Adenocarcinoma) | Comparable to Cisplatin/Doxorubicin | [3][4] | |
| Cisplatin | HeLa (Cervical Cancer) | 2.64 ± 0.13 | [5] |
| MDA-MB-231 (Breast Adenocarcinoma) | 2.27 ± 0.24 | [5] | |
| MCF-7 (Breast Adenocarcinoma) | 4.63 ± 0.21 | [5] | |
| Doxorubicin | HeLa (Cervical Cancer) | 4.21 ± 0.22 | [5] |
| MDA-MB-231 (Breast Adenocarcinoma) | 6.82 ± 0.59 | [5] | |
| MCF-7 (Breast Adenocarcinoma) | 7.32 ± 0.81 | [5] |
Note: The results indicate that while some quinoline-sulfonamide derivatives show promising activity, their potency can be significantly influenced by their substitution patterns. The 8-hydroxyquinoline-5-sulfonamide derivative (3c), for instance, demonstrates efficacy comparable to established drugs.[3][4]
Experimental Protocol: In Vitro Cytotoxicity Assay (WST-1 Assay)
The following is a detailed protocol for determining the cytotoxic activity of the synthesized compounds against cancer cell lines.
Caption: Workflow for the in vitro cytotoxicity (WST-1) assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., A549, MDA-MB-231, C-32) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize confluent cells and seed them into 96-well plates at a density of 5 x 10³ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, replace the medium in the wells with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plates for 72 hours.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader, with a reference wavelength of 620 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimalarial Efficacy: A Modern Take on a Classic Scaffold
The 4-amino-7-chloroquinoline scaffold is the foundation of chloroquine, a historically pivotal antimalarial drug. However, the emergence of widespread chloroquine resistance in Plasmodium falciparum has necessitated the development of new agents. The addition of a sulfonamide moiety to this core has been explored as a strategy to overcome resistance and enhance antimalarial potency.
Mechanism of Action: Inhibiting Heme Detoxification
Similar to chloroquine, the primary antimalarial mechanism of action for 4-amino-7-chloroquinoline derivatives is the inhibition of hemozoin formation.[2] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. 4-aminoquinoline compounds accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and subsequent parasite death. The sulfonamide moiety can influence the physicochemical properties of the molecule, potentially affecting its accumulation in the food vacuole and its interaction with heme.
Caption: Antimalarial mechanism of 4-amino-7-chloroquinolyl sulfonamides.
Comparative In Vitro Antiplasmodial Activity
The following table presents a comparison of the in vitro antiplasmodial activity of 7-chloro-4-aminoquinolyl-derived sulfonamides and chloroquine against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound/Drug | P. falciparum Strain | IC50 (nM) | Reference |
| Sulfonamide 3 | HB3 (CQS) | 17.5 | [2] |
| Dd2 (CQR) | 22.7 | [2] | |
| Chloroquine | HB3 (CQS) | 8.4 | [6] |
| Dd2 (CQR) | 122 | [6] | |
| Quinoline-sulfonamide hybrid | 3D7 (CQS) | 0.05 µM (50 nM) | [4] |
| K1 (CQR) | 0.41 µM (410 nM) | [4] | |
| Quinoline-sulfonamide hybrids (general) | W2 (CQR) | 0.05 - 1.63 µM | [4] |
Note: Notably, sulfonamide 3 demonstrates high potency against the chloroquine-resistant Dd2 strain, with an IC50 value significantly lower than that of chloroquine, indicating its potential to overcome chloroquine resistance.[2] Other quinoline-sulfonamide hybrids also show promising activity against both sensitive and resistant strains.[4]
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This protocol outlines a common method for assessing the in vitro antimalarial activity of compounds.
Caption: Workflow for the SYBR Green I-based in vitro antiplasmodial assay.
Step-by-Step Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., HB3, Dd2) in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a mixed gas environment (5% CO2, 5% O2, 90% N2).
-
Compound Plating: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.
-
Assay Initiation: Add parasitized erythrocytes (2% hematocrit, 1% parasitemia) to each well.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer contains saponin to lyse the erythrocytes and SYBR Green I dye, which intercalates with parasite DNA.
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 4,7-dichloroquinoline-8-sulfonamide scaffold and its analogs represent a promising class of compounds with dual potential in both anticancer and antimalarial therapy. In the context of oncology, their ability to modulate cancer cell metabolism through the inhibition of PKM2 presents a novel therapeutic strategy. For malaria, the demonstrated efficacy against chloroquine-resistant strains highlights their potential to address the pressing challenge of drug resistance.
Further research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting in vivo efficacy and toxicity studies. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for advancing the development of this versatile chemical scaffold into clinically viable therapeutic agents.
References
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. [Link]
-
Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
-
Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Center for Biotechnology Information. [Link]
-
Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. National Center for Biotechnology Information. [Link]
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- 1. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimalarial activity of new 4-amino-7-chloroquinolyl amides, sulfonamides, ureas and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Synthesized 4,7-dichloroquinoline-8-sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of synthesized 4,7-dichloroquinoline-8-sulfonamides. As key intermediates in the development of pharmacologically active agents, the purity of these compounds is paramount, directly influencing the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This document will explore a recommended Reverse-Phase HPLC (RP-HPLC) method, compare it with viable alternatives, and provide the necessary protocols and validation frameworks grounded in scientific principles and regulatory standards.
The Critical Role of Purity Analysis
4,7-dichloroquinoline serves as a foundational scaffold for numerous antimalarial drugs, including chloroquine and hydroxychloroquine.[1] Its sulfonamide derivatives are synthesized to explore new therapeutic activities.[2][3] The synthetic route, often starting from 4,7-dichloroquinoline, can introduce various impurities, such as starting materials, reagents, by-products, and degradation products.[4][5][6] A robust analytical method is therefore essential to accurately quantify the purity of the target 4,7-dichloroquinoline-8-sulfonamide and to detect and quantify any related impurities. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility.[7][8]
Recommended Method: Gradient Elution Reverse-Phase HPLC (RP-HPLC)
For the purity analysis of 4,7-dichloroquinoline-8-sulfonamides, a gradient elution RP-HPLC method is recommended. This approach provides the optimal balance of resolution, speed, and sensitivity for separating the main compound from a wide range of potential impurities with varying polarities.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and is selected for its hydrophobic nature. The nonpolar C18 chains interact effectively with the aromatic quinoline ring system, providing strong retention. This allows for fine-tuning of the separation by altering the mobile phase composition.
-
Mobile Phase: A combination of a weak acid in water (e.g., 0.1% formic acid in water) and an organic modifier (acetonitrile) is ideal. The acidic pH suppresses the ionization of the sulfonamide group and the quinoline nitrogens, leading to sharper, more symmetrical peaks. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Gradient Elution: A gradient program, which involves increasing the percentage of the organic solvent (acetonitrile) over time, is crucial. This is because potential impurities can range from more polar (e.g., hydrolyzed starting materials) to less polar (e.g., dimerization by-products) than the target analyte. An isocratic method (constant mobile phase composition) would either fail to retain polar impurities or result in excessively long retention times and broad peaks for nonpolar impurities. The gradient ensures that all components are eluted in a reasonable time with good peak shape.
-
Detection: The quinoline ring system contains a strong chromophore, making UV detection highly effective and sensitive. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment. Based on the quinoline structure, a detection wavelength in the range of 254 nm to 340 nm is typically effective.[9]
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Detailed Experimental Protocol: Recommended RP-HPLC Method
This protocol is a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
1. Materials and Reagents:
-
4,7-dichloroquinoline-8-sulfonamide reference standard (purity >99.5%)
-
Synthesized 4,7-dichloroquinoline-8-sulfonamide sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA), analytical grade
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
Chromatography data system (CDS) for data acquisition and processing.
-
Analytical balance.
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
4. Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the Working Standard Solution in six replicates. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000. These parameters are defined by regulatory guidelines such as those from the International Council for Harmonisation (ICH).[10][11]
-
Analysis: Inject the diluent (as a blank), followed by the Working Standard Solution, and then the Sample Solution.
-
Data Processing: Integrate the peaks in the chromatograms. Calculate the purity of the synthesized sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparison with Alternative HPLC Methods
While the gradient RP-HPLC method is recommended, other approaches could be considered. However, they present significant disadvantages for a comprehensive purity profile.
| Parameter | Recommended: Gradient RP-HPLC | Alternative 1: Isocratic RP-HPLC | Alternative 2: Normal-Phase (NP-HPLC) |
| Principle | Partitioning based on polarity, with increasing elution strength. | Partitioning based on polarity, with constant elution strength. | Adsorption/partition on a polar stationary phase (e.g., silica). |
| Typical Column | C18, C8 | C18, C8 | Silica, Cyano, Amino |
| Mobile Phase | Acetonitrile/Water (Gradient) | Acetonitrile/Water (Constant %) | Non-polar solvents (e.g., Hexane/Ethanol) |
| Resolution | Excellent: Effectively separates impurities with a wide range of polarities. | Poor to Moderate: Compromise is necessary. A single mobile phase composition cannot effectively resolve both early and late-eluting impurities. | Variable: Can be good for non-polar compounds but often suffers from poor peak shape for polar analytes like sulfonamides. |
| Peak Asymmetry | Excellent: Sharp, symmetrical peaks due to pH control and gradient elution. | Moderate: Late-eluting peaks are often broad and tailing. | Poor: Prone to significant peak tailing for polar compounds due to strong interactions with active sites on the silica surface. |
| Analysis Time | Efficient: Optimized for a complete impurity profile within a reasonable timeframe (e.g., 30 min). | Inefficient: Can be very long if late-eluting impurities are present. | Moderate: Can be fast, but method development is often more complex. |
| Robustness | High: Well-established and highly reproducible method. | Moderate: Sensitive to small changes in mobile phase composition. | Low: Highly sensitive to water content in the mobile phase, leading to poor reproducibility of retention times. |
Analysis of Alternatives
-
Alternative 1: Isocratic Elution RP-HPLC: This method uses a constant mobile phase composition. While simpler to set up, it is not ideal for purity analysis where unknown impurities with diverse chemical properties may be present. If the mobile phase is too "weak" (low organic content), nonpolar impurities will be retained for a very long time, leading to broad peaks and long analysis times. If it is too "strong" (high organic content), polar impurities will elute with the solvent front, unresolved from each other and the main peak. Therefore, isocratic elution is generally unsuitable for a comprehensive stability-indicating purity method.
-
Alternative 2: Normal-Phase HPLC (NP-HPLC): NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase. While it can be effective for some separations, it is generally less reproducible than RP-HPLC, especially for compounds with polar functional groups like sulfonamides. The primary reason is the extreme sensitivity of the silica surface to trace amounts of water in the non-polar mobile phase, which can drastically alter retention times and peak shapes between runs. This makes it a less trustworthy choice for a routine quality control environment.
Trustworthiness: A Framework for Method Validation
To ensure the reliability of the recommended HPLC method, it must be validated according to ICH guidelines (Q2(R1)).[8][10][11] This process provides documented evidence that the method is suitable for its intended purpose.
Validation Workflow
Sources
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- 4. researchgate.net [researchgate.net]
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- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,7-Dichloroquinoline-8-sulfonyl chloride
Welcome to your essential guide for the safe handling and disposal of 4,7-dichloroquinoline-8-sulfonyl chloride. As a vital intermediate in the synthesis of novel therapeutics, this compound's unique chemical structure—combining a halogenated quinoline core with a reactive sulfonyl chloride group—demands a rigorous and informed approach to waste management. This document provides the procedural, step-by-step guidance necessary to ensure operational safety, environmental protection, and regulatory compliance. Our goal is to empower you with the expertise to manage this reagent confidently from bench to disposal, reinforcing a culture of safety within your laboratory.
Core Hazard Profile & Immediate Safety Imperatives
Understanding the "why" behind a disposal protocol is as critical as the protocol itself. The hazards of this compound stem from two primary features: the high reactivity of the sulfonyl chloride functional group and the environmental persistence characteristic of chlorinated heterocyclic compounds.
-
Reactivity Hazards: Sulfonyl chlorides are acutely sensitive to moisture and react exothermically, and at times violently, with nucleophiles such as water, alcohols, and amines.[1][2] The hydrolysis of this compound yields hydrochloric acid and the corresponding sulfonic acid, creating a highly corrosive mixture.[3][4] This reaction's exothermic nature can cause a rapid increase in temperature and pressure if not properly controlled.[5]
-
Toxicity and Corrosivity: Direct contact with the compound can cause severe chemical burns to the skin and eyes.[6] Inhalation of its dust or its aerosolized hydrolysis products can lead to severe irritation of the respiratory tract and potential lung damage.[6] The parent compound, 4,7-dichloroquinoline, is a known irritant.[7][8]
-
Environmental Hazards: As a halogenated organic compound (HOC), improper disposal poses a significant environmental risk.[9][10] These compounds can be persistent in the environment and bioaccumulate. Therefore, release into drains or general waste is strictly prohibited.[7][11]
Essential Personal Protective Equipment (PPE)
A non-negotiable baseline of protection is required when handling this compound in any capacity.
| PPE Category | Specification | Rationale |
| Eye & Face | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the reactive chemical and its corrosive byproducts. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for damage before each use and use proper removal technique.[12] | Prevents direct skin contact and severe chemical burns. |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities, impervious and flame-resistant clothing is recommended.[13] | Protects skin and personal clothing from contamination. |
| Respiratory | All handling and disposal procedures must be conducted within a certified chemical fume hood.[6] | Prevents inhalation of the hazardous powder or corrosive vapors generated during hydrolysis. |
Disposal Decision Workflow
The appropriate disposal path depends on the nature and quantity of the waste. This workflow provides a clear decision-making framework to ensure safety and compliance.
Experimental Disposal Protocols
Follow these validated protocols meticulously. Every step is designed to mitigate a specific risk.
Protocol 1: In-Lab Neutralization of Small, Uncontaminated Quantities
This procedure is exclusively for minor amounts (<5g) of the pure, unreacted chemical. It transforms the reactive sulfonyl chloride into its more stable and less hazardous sulfonic acid salt.
Expert Insight: The slow, controlled addition to a cold, stirred basic solution is critical. This method dissipates the heat generated from the exothermic hydrolysis reaction, preventing boiling and the release of corrosive aerosols. Adding the sulfonyl chloride to the base ensures the reagent is never in excess, which is a key control for preventing a runaway reaction.
Methodology:
-
Preparation: In a certified chemical fume hood, prepare a large beaker containing a 5-10% aqueous solution of sodium bicarbonate. The volume should be at least 20 times the mass of the sulfonyl chloride to be neutralized. Place this beaker in an ice-water bath and begin stirring with a magnetic stir bar.
-
Slow Addition: Using a spatula, add the this compound in very small portions to the cold, stirring bicarbonate solution over an extended period.
-
Monitoring: Observe the reaction closely. Effervescence (release of CO2 gas) will occur. If the reaction becomes too vigorous, cease addition until it subsides. Ensure the solution remains basic throughout the process by periodically checking with pH paper.
-
Completion: Once all the sulfonyl chloride has been added and the effervescence has stopped, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.
-
Final Disposal: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the final pH to confirm it is neutral or slightly basic (pH 7-9). This neutralized aqueous solution can now be disposed of down the drain with copious amounts of water, in accordance with local institutional and municipal regulations.
Protocol 2: Collection of Contaminated Waste and Large Quantities
All other forms of waste—including spent reaction mixtures, contaminated solvents, spill cleanup materials, and any quantity over 5g—must be treated as hazardous waste and disposed of via a professional service.
Methodology:
-
Containment:
-
Solid Waste: Carefully place all contaminated solid materials (gloves, paper towels, silica gel, etc.) into a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Transfer liquid waste into a compatible, sealed waste container. Glass is preferred; do not use metal containers as the acidic hydrolysis products can generate flammable hydrogen gas upon reaction with some metals.
-
-
Labeling: The container must be labeled with "HAZARDOUS WASTE" and clearly identify the contents, including "this compound" and any other solvents or reagents present. Affix the appropriate hazard symbols (Corrosive, Harmful/Toxic, Environmental Hazard).[14]
-
Segregation: Store the sealed waste container in a designated secondary containment area, away from incompatible materials like strong bases or oxidizers.[2]
-
Professional Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.[2]
Protocol 3: Emergency Spill Management
In the event of an accidental spill, immediate and correct action is crucial to prevent injury and environmental contamination.
Methodology:
-
Evacuate & Ventilate: Immediately alert others in the area and evacuate personnel. Ensure the area is well-ventilated, relying on the chemical fume hood if the spill is contained within it.
-
Control Access: Secure and control entrance to the affected area.
-
Contain Spill:
-
Collection: Once the material is fully absorbed, carefully sweep or scoop the mixture into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a non-reactive solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container as described in Protocol 2 and arrange for professional disposal.
Ultimate Disposal: High-Temperature Incineration
For halogenated organic waste, the environmentally preferred ultimate disposal method is high-temperature incineration in a facility equipped with appropriate emission controls.[15]
Scientific Rationale:
-
Destruction Efficiency: Incineration at temperatures between 982 to 1204°C (1800 to 2200°F) with a sufficient residence time ensures a waste destruction efficiency of over 99.99%.[16] For wastes with a halogen content greater than 1% (as chlorine), temperatures of at least 1100°C are required to prevent the formation of highly toxic byproducts like dioxins and furans.[9][17]
-
Acid Gas Neutralization: The combustion of this compound produces acid gases, including hydrogen chloride (HCl) and sulfur oxides (SOx).[2][16] Licensed incineration facilities are equipped with downstream scrubbers (e.g., caustic scrubbers) that neutralize these corrosive gases before they are released into the atmosphere, preventing acid rain and air pollution.[10][16]
By adhering to these protocols, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources. Always consult your institution's specific EHS guidelines and the material's Safety Data Sheet (SDS) before beginning work.
References
-
Zero Waste Europe. (n.d.). Incineration. Retrieved from Zero Waste Europe website. [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from Canadian Science Publishing. [Link]
-
American Chemical Society. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. [Link]
-
Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from Zeeco website. [Link]
-
Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. PubMed Central (PMC) - NIH. [Link]
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OSTI.GOV. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.). [Link]
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Royal Society of Chemistry. (n.d.). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Retrieved from Royal Society of Chemistry. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from NJ.gov. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Retrieved from NJ.gov. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEPIs. [Link]
-
Tecam Group. (2021). The problem with halogenated compounds emissions and its solution. Retrieved from Tecam Group. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from Cole-Parmer. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from OSHA website. [Link]
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Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from Reddit. [Link]
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HETEROCYCLES. (2009). AND 7-QUINOLINESULFONAMIDES FROM 4,7-DICHLOROQUINOLINE. HETEROCYCLES, Vol. 78, No. 1. [Link]
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U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from EPA NEPIs. [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline-8-sulfonamide. Retrieved from PubChem. [Link]
-
Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from Wikipedia. [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from EPA website. [Link]
-
ResearchGate. (n.d.). Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. Retrieved from ResearchGate. [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from Vita-D-Chlor website. [Link]
-
National Institutes of Health (NIH). (n.d.). 4,7-Dichloroquinoline. Retrieved from NIH website. [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from Angene Chemical. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from EPA website. [Link]
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A Researcher's Guide to Handling 4,7-Dichloroquinoline-8-sulfonyl Chloride: A Focus on Personal Protective Equipment
For the modern researcher navigating the complexities of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of ensuring personal and environmental safety. This guide provides an in-depth operational plan for handling 4,7-Dichloroquinoline-8-sulfonyl chloride, a reactive intermediate that, while valuable, demands stringent safety protocols. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step, fostering a culture of safety and scientific excellence.
The hazards of this compound are twofold, stemming from its constituent parts: the dichloroquinoline core and the sulfonyl chloride functional group. The dichloroquinoline moiety is known to cause skin and eye irritation[1][2][3]. The sulfonyl chloride group, however, presents more severe risks. Compounds in this class are typically corrosive, capable of causing severe skin burns and eye damage[4]. They are often toxic if swallowed or in contact with skin and can be fatal if inhaled. A crucial characteristic of sulfonyl chlorides is their reactivity with water, which can produce hazardous and irritating acidic fumes, such as hydrogen chloride gas[5][6][7][8].
Given these properties, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but an essential component of the experimental workflow.
I. Essential Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the most direct line of defense against the hazards posed by this compound. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with chemical-resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove). | The sulfonyl chloride group can cause severe skin burns upon contact[4]. Double-gloving provides an extra layer of protection against potential permeation and allows for safe removal of the outer glove in case of contamination[9]. |
| Eyes & Face | Chemical safety goggles and a full-face shield. | The corrosive nature of this compound and its potential to splash necessitates robust protection to prevent severe eye damage[4][10]. Standard safety glasses are insufficient. |
| Body | A chemical-resistant lab coat or apron worn over a long-sleeved shirt and long pants. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls are recommended[10][11]. | To protect the skin from potential splashes and spills of this corrosive and toxic material[10]. |
| Respiratory | A NIOSH-approved respirator with an acid gas cartridge. This is mandatory when working outside of a certified chemical fume hood or when the generation of dusts or aerosols is possible. | Inhalation of sulfonyl chlorides can be fatal. The compound's reaction with moisture can also release acidic vapors[5]. |
| Feet | Closed-toe, chemical-resistant shoes. | To protect feet from spills[11]. |
II. Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers (if required): Sit down to put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Coveralls: Put on the lab coat or coveralls, ensuring complete coverage.
-
Respirator: If required, perform a seal check to ensure the respirator is fitted correctly.
-
Goggles and Face Shield: Put on safety goggles, followed by the face shield.
-
Outer Gloves: Don the second, more robust pair of gloves over the inner pair, ensuring the cuffs of the lab coat are tucked in.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the outside surface.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of the head.
-
Lab Coat/Coveralls: Remove the lab coat or coveralls by rolling it down and away from the body, turning it inside out.
-
Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.
-
Respirator: Remove the respirator from the back of the head.
-
Wash Hands: Thoroughly wash hands with soap and water.
III. Operational and Disposal Plans
Handling:
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood[4][5].
-
Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and the release of acidic fumes[1][2][4].
-
Weighing: Weigh the compound in a fume hood. If a balance is not available inside the hood, use a sealed container for transfer.
-
Spills: In the event of a spill, evacuate the area and ensure adequate ventilation. Use a non-combustible absorbent material like dry sand or earth to contain the spill. Do not use water[5]. Neutralize with a weak base like sodium carbonate before collection and disposal.
Disposal:
-
Waste Collection: All contaminated PPE and disposable labware must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste. It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber[7]. Always follow your institution's specific waste disposal guidelines.
IV. Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
References
- Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- 4,7-Dichloroquinoline Safety Data Sheet. Fisher Scientific.
- 4,7-Dichloroquinoline Safety Data Sheet. Acros Organics.
- Quinoline-8-sulfonyl chloride Safety Data Sheet. Sigma-Aldrich.
- 4,7-Dichloroquinoline Safety Data Sheet. Apollo Scientific.
- 4,7-DICHLOROQUINOLINE Material Safety Data Sheet. CDH Fine Chemical.
- 4,7-Dichloroquinoline Safety Data Sheet. ChemicalBook.
- Quinoline-8-sulphonyl chloride Safety Data Sheet. Fisher Scientific.
- Personal Protective Equipment (PPE). CHEMM.
- Essential Chemical PPE. Trimaco.
- Discover the Various Types of PPE for Optimal Chemical Safety.
- 3-Methyl-8-quinolinesulfonyl chloride Safety Data Sheet.
- Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Cole-Parmer.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
